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  • Product: 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane
  • CAS: 214078-92-9

Core Science & Biosynthesis

Foundational

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane structural analysis

An In-depth Technical Guide to the Structural Analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane For Researchers, Scientists, and Drug Development Professionals Abstract 1,8-Dimethyl-1,4,8,11-tetraazacyclotetrade...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a C-substituted derivative of the extensively studied macrocycle cyclam, presents a unique scaffold for the development of metal-based diagnostics and therapeutics. The strategic placement of methyl groups on non-adjacent nitrogen atoms (1 and 8 positions) imparts distinct stereochemical and coordination properties compared to its parent ligand and other N-alkylated analogues. This guide provides a comprehensive structural analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, delving into its isomeric forms, conformational dynamics, and the analytical methodologies essential for its characterization. We will explore the causal relationships between its structure and its behavior in coordination with metal ions, offering field-proven insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of N-Alkylation in Tetraazamacrocycles

The parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), is a cornerstone ligand in coordination chemistry, renowned for its ability to form highly stable complexes with a variety of transition metal ions.[1][2][3] This stability is a manifestation of the macrocyclic effect. The four secondary amine groups of cyclam also provide opportunities for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.

N-alkylation, in particular, has a profound impact on the coordination chemistry of cyclam. The introduction of alkyl groups on the nitrogen atoms can:

  • Enhance Lipophilicity: Increasing the potential for membrane permeability, a critical factor in drug design.

  • Modulate Redox Potentials: Altering the electrochemical properties of the resulting metal complexes.

  • Introduce Stereochemical Complexity: The orientation of the N-H or N-R groups can lead to different diastereomers upon metal complexation.[3]

  • Increase Resistance to Oxidation: Replacement of the N-H protons with alkyl groups can enhance the stability of the complexes, particularly in oxidative environments.[3]

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a prime example of how subtle modifications to the cyclam framework can lead to significant changes in molecular properties. The placement of methyl groups at the 1 and 8 positions creates a "trans" substitution pattern on the macrocyclic ring, influencing its preferred conformation and the stereochemistry of its metal complexes.

Isomerism and Conformational Analysis

The structural analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is centered around two key aspects: the isomeric forms of the ligand and the conformational dynamics of the fourteen-membered ring.

Isomeric Forms: cis vs. trans

The substitution pattern of the methyl groups in 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is inherently trans with respect to the macrocyclic ring. However, upon coordination to a metal center, the relative arrangement of the two methyl groups with respect to the coordination plane defined by the four nitrogen atoms can be described as either cis or trans.

In metal complexes, the macrocycle typically folds. When the two tertiary amines (bearing the methyl groups) are located along the folding axis of the coordinated ligand, a cis configuration is adopted.[4] This has been observed to be the exclusive isomer formed in certain chromium(III) complexes.[4]

cluster_cis cis Isomer cluster_trans trans Isomer N1-CH3 N-CH3 M Metal N1-CH3->M N8-CH3 N-CH3 N8-CH3->M N4 N N4->M N11 N N11->M N1-CH3_t N-CH3 M_t Metal N1-CH3_t->M_t N8-CH3_t N-CH3 N8-CH3_t->M_t N4_t N N4_t->M_t N11_t N N11_t->M_t

Caption: Schematic representation of cis and trans isomers in a metal complex of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Ring Conformation

The fourteen-membered ring of cyclam and its derivatives is flexible and can adopt several low-energy conformations. The most stable conformation for the free ligand is typically a chair-like structure for the six-membered chelate rings and a gauche conformation for the five-membered rings. The presence of the methyl groups at the 1 and 8 positions will influence the conformational equilibrium.

Upon metal coordination, the macrocycle is forced to adopt a specific conformation to satisfy the geometric requirements of the metal ion. For square planar and octahedral complexes, a folded conformation is common. The specific conformation adopted has a direct impact on the reactivity and properties of the metal complex.

Synthesis and Characterization

The synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane can be achieved through various routes, often involving the protection of two nitrogen atoms of cyclam, followed by methylation and deprotection. A common strategy involves the use of glyoxal to form a bicyclic aminal, protecting the 1,8-nitrogens and leaving the 4,11-nitrogens available for reaction.

General Synthetic Approach

A representative synthesis involves the reaction of 1,4,8,11-tetraazacyclotetradecane with glyoxal to form the aminal-protected intermediate. This is followed by methylation of the secondary amines at the 1 and 8 positions using a suitable methylating agent such as methyl iodide or dimethyl sulfate. The final step is the hydrolytic removal of the aminal protecting group to yield the desired product.

G Cyclam 1,4,8,11-tetraazacyclotetradecane ProtectedCyclam Aminal-Protected Cyclam Cyclam->ProtectedCyclam Glyoxal MethylatedCyclam 1,8-Dimethyl Aminal-Protected Cyclam ProtectedCyclam->MethylatedCyclam Methylating Agent (e.g., CH3I) FinalProduct 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane MethylatedCyclam->FinalProduct Hydrolysis

Caption: A generalized synthetic workflow for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Experimental Protocol: X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and its metal complexes.

Methodology:

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.

Key Structural Parameters from X-ray Crystallography:

ParameterTypical Value (in a Ni(II) complex)Significance
M-N (tertiary) Bond Length~2.1 ÅReflects the strength of the metal-ligand interaction with the methylated nitrogens.
M-N (secondary) Bond Length~2.0 ÅGenerally shorter than M-N (tertiary) due to less steric hindrance.
N-M-N Bite Angles85-95°Indicates the geometry of the coordination sphere and the strain within the chelate rings.
Ring ConformationFoldedEssential for accommodating octahedral or square planar coordination geometries.

Note: The values provided are illustrative and can vary depending on the metal ion and its coordination geometry.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in solution.

¹H NMR Spectroscopy:

  • Methyl Protons: A characteristic singlet or doublet (depending on the solvent and coordination) corresponding to the protons of the two methyl groups.

  • Methylene Protons: A series of complex multiplets arising from the protons of the ethylene and propylene bridges of the macrocyclic ring. The chemical shifts and coupling patterns are sensitive to the conformation of the ring.

¹³C NMR Spectroscopy:

  • Methyl Carbons: A signal in the aliphatic region corresponding to the methyl carbons.

  • Methylene Carbons: Signals corresponding to the inequivalent carbons of the macrocyclic backbone.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized ligand and its metal complexes. Electrospray ionization (ESI) is a commonly used technique for these compounds. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion of the metal complex.

Coordination Chemistry

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a versatile ligand that forms stable complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II).[5] The presence of the two methyl groups influences the coordination geometry and the stability of the resulting complexes.

The ligand can coordinate to a metal ion in a planar or a folded fashion, depending on the coordination preferences of the metal. For example, with Ni(II), both square planar and octahedral complexes can be formed.[5]

Applications in Drug Development and Beyond

The unique structural features of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane make it an attractive ligand for various applications:

  • Radiopharmaceuticals: The ability to form stable complexes with radioactive metal isotopes makes it a candidate for use in diagnostic imaging and targeted radiotherapy.

  • Antitumor Agents: Platinum(II) complexes of cyclam derivatives have been investigated for their potential as anticancer drugs.

  • Fluorescent Sensors: Functionalization of the macrocycle with fluorophores can lead to the development of selective sensors for metal ions like Hg²⁺ and Cd²⁺.

  • Catalysis: Metal complexes of this ligand can serve as catalysts in various organic transformations.

Conclusion

The structural analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane reveals a molecule with rich stereochemistry and versatile coordination behavior. The strategic placement of methyl groups at the 1 and 8 positions imparts properties that are distinct from the parent cyclam, making it a valuable tool for the design of novel metal-based compounds with applications in medicine and materials science. A thorough understanding of its isomeric forms, conformational dynamics, and the analytical techniques for its characterization is paramount for harnessing its full potential.

References

  • Semantic Scholar. (2003). Synthesis of trans-disubstituted cyclam ligands appended with two 6-hydroxymethylpyridin-2-ylmethyl sidearms. Retrieved from [Link]

  • NSF Public Access Repository. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Retrieved from [Link]

  • Bernal, I., et al. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. Retrieved from [Link]

  • PubChem. (n.d.). 1,4,8,11-Tetraazacyclotetradecane. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal complexes of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, N-tetramethylcyclam. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomers of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylate Characterized as Cobalt(III) Complexes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • NIH. (n.d.). Geometric isomers of dichloridoiron(III) complexes of CTMC (5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane). Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of [(1,4,8,11-tetraazacyclotetradecane-κN,N′,N′′,N‴)tetracyanidodiplatinum(II)] dimethyl sulfoxide solvate, C18H36N8O2Pt2S2. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands Experimental procedures and NMR data for new lig. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclam. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κN)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Retrieved from [Link]

  • ResearchGate. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. Retrieved from [Link]

  • PubMed. (2003). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Introduction 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as 1,8-dimethylcyclam, is a synthetically versatile heterocyclic building block. As a derivative of cyclam (1,4,8,11-tetraazacyclotetradec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as 1,8-dimethylcyclam, is a synthetically versatile heterocyclic building block. As a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane), it belongs to the class of tetraazamacrocycles renowned for their strong chelation properties with a variety of metal cations.[1] The strategic placement of methyl groups on the 1 and 8 nitrogen atoms modifies the electronic and steric properties of the cyclam backbone, influencing its coordination chemistry and making it a valuable ligand in diverse applications. These include the development of ferromagnetic coupling agents for copper(II) and nickel(II) complexes, the preparation of dinuclear platinum(II) complexes with antitumor activity, and the synthesis of fluoroionophores for the selective detection of mercury(II) and cadmium(II) ions. This guide provides a comprehensive overview of the synthetic pathways to 1,8-dimethylcyclam, with a focus on the underlying chemical principles and practical experimental considerations for researchers in chemistry and drug development.

Synthetic Strategies: A Focus on Direct Alkylation

The synthesis of N-substituted cyclam derivatives can be approached through various methodologies, including multi-step procedures involving protection and deprotection of the amine functionalities.[2][3] However, for the preparation of 1,8-dimethylcyclam, a more direct and efficient route is the selective N-alkylation of the parent cyclam macrocycle. This approach is often favored for its atom economy and reduced number of synthetic steps.

The selective methylation of two out of the four secondary amines in the cyclam ring to achieve the desired 1,8-disubstituted product over other isomers (1,4- or 1,11-dimethylcyclam) or poly-alkylated products is a key challenge. The regioselectivity of the reaction is influenced by several factors, including the choice of methylating agent, the solvent system, the reaction temperature, and the stoichiometry of the reactants.

Core Synthesis Pathway: Direct Methylation of Cyclam

The most prevalent method for synthesizing 1,8-dimethylcyclam involves the direct methylation of cyclam using a suitable methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or a methyl halide.[4] The Eschweiler-Clarke reaction is a reductive amination process that is particularly effective for the methylation of amines.

Synthesis_Pathway Cyclam Cyclam (1,4,8,11-tetraazacyclotetradecane) Product 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Cyclam->Product Eschweiler-Clarke Reaction Reagents Formaldehyde (CH2O) Formic Acid (HCOOH) Reagents->Product

Caption: General synthesis pathway for 1,8-Dimethylcyclam via direct methylation.

Experimental Protocol: Eschweiler-Clarke Methylation of Cyclam

This protocol outlines a representative procedure for the synthesis of 1,8-dimethylcyclam.

Materials:

  • Cyclam (1,4,8,11-tetraazacyclotetradecane)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclam in formic acid.

  • Addition of Formaldehyde: To the stirred solution, slowly add an aqueous solution of formaldehyde. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture to room temperature and carefully add concentrated hydrochloric acid to protonate the amine groups and to remove excess formic acid.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Basification and Extraction: Dissolve the residue in deionized water and basify the solution with a concentrated sodium hydroxide solution until a pH greater than 12 is reached. This deprotonates the amine groups. Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 1,8-dimethylcyclam can be further purified by vacuum distillation or column chromatography on silica gel.

Mechanistic Insights: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through a two-step mechanism:

  • Imine Formation: The secondary amine of the cyclam ring reacts with formaldehyde to form an iminium ion.

  • Reductive Methylation: The iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine. Carbon dioxide is evolved as a byproduct.

The selectivity for the 1,8-disubstitution is influenced by the conformational rigidity of the cyclam macrocycle and the reaction conditions. The trans-V conformation of cyclam is often the most stable, and methylation at the 1 and 8 positions can be sterically and electronically favored under certain conditions.

Data Summary and Characterization

ParameterValueReference
Molecular FormulaC₁₂H₂₈N₄
Molecular Weight228.38 g/mol
Boiling Point98-99 °C
Density0.944 g/mL at 25 °C

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of 1,8-dimethylcyclam. The ¹H NMR spectrum will show characteristic signals for the methyl protons and the ethylene and propylene bridges of the macrocycle.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, although it is less definitive for structure elucidation than NMR.

Advanced Synthetic Considerations and Alternative Routes

While direct methylation is a common approach, other strategies can be employed, particularly when specific isomers or higher purity are required.

Stepwise Alkylation with Protecting Groups

To achieve unambiguous regioselectivity, a multi-step synthesis involving the use of protecting groups can be implemented. This typically involves:

  • Protection: Protection of two of the four amine groups of cyclam.

  • Alkylation: Methylation of the remaining two free secondary amines.

  • Deprotection: Removal of the protecting groups to yield the desired 1,8-dimethylcyclam.

Common protecting groups for amines include tosyl (Ts) and Boc (tert-butyloxycarbonyl) groups. While this method provides excellent control over the substitution pattern, it is more time-consuming and less atom-economical than direct alkylation.

Stepwise_Synthesis Start Cyclam Protected Di-protected Cyclam Start->Protected Protection Alkylated Protected 1,8-Dimethylcyclam Protected->Alkylated Methylation Final_Product 1,8-Dimethylcyclam Alkylated->Final_Product Deprotection

Caption: Stepwise synthesis of 1,8-Dimethylcyclam using protecting groups.

Conclusion

The synthesis of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane is a critical process for accessing a versatile ligand with broad applications in coordination chemistry and medicinal research. The direct methylation of cyclam via the Eschweiler-Clarke reaction represents an efficient and practical approach for its preparation. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and appropriate purification techniques are paramount to obtaining the desired product with high purity. For applications demanding absolute regiochemical purity, a more elaborate stepwise synthesis involving protecting groups may be warranted. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize and utilize this important macrocyclic compound.

References

  • Counsell, A. J., Jones, A. T., Todd, M. H., & Rutledge, P. J. (2016). A direct method for the N-tetraalkylation of azamacrocycles. ResearchGate. [Link]

  • Bosch, M., et al. (2014). Full Control of the Regiospecific N-Functionalization of C-Functionalized Cyclam Bisaminal Derivatives and Application to the Synthesis of their TETA, TE2A, and CB-TE2A Analogues. The Journal of Organic Chemistry. [Link]

  • Le Bideau, F., et al. (2023). Extending the scope of the C-functionalization of cyclam via Copper(I)-catalyzed Alkyne-Azide Cycloaddition to bifunctional che. ChemRxiv. [Link]

  • Wikipedia. (2023). Cyclam. Wikipedia. [Link]

  • A new synthetic route to substituted cyclam macrocycles. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • A [two-step/one week] synthesis of C-functionalized homocyclens and cyclams. Application to the preparation of conjugable BCAs w. (2015). RSC Publishing. [Link]

  • Choi, K.-S., et al. (2003). Synthesis of trans-disubstituted cyclam ligands appended with two 6-hydroxymethylpyridin-2-ylmethyl sidearms. Semantic Scholar. [Link]

  • Nabih, K., et al. (2020). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. ResearchGate. [Link]

  • Barefield, E. K., Foster, K. A., Freeman, G. M., & Hodges, K. D. (1986). Synthesis and Characterization of Tetra-N-alkylated Cyclam Ligands That Contain a Functionalized Nitrogen Substituent. Inorganic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-Dimethylcyclam)

Introduction 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as 1,8-Dimethylcyclam, is a heterocyclic organic compound and a significant derivative of the parent macrocycle, cyclam (1,4,8,11-tetraaza...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as 1,8-Dimethylcyclam, is a heterocyclic organic compound and a significant derivative of the parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane).[1][2] As a pre-organized tetradentate ligand, it exhibits a high affinity for a variety of transition metal ions, forming thermodynamically stable chelate complexes.[3][4] The introduction of methyl groups onto two of the nitrogen atoms—a process known as N-alkylation—imparts crucial modifications to the ligand's electronic and steric properties. This strategic functionalization enhances the resulting metal complexes' stability against oxidative degradation, a common limitation of complexes with secondary amine ligands.[4]

This guide provides a comprehensive overview of the core physicochemical properties, coordination chemistry, and key applications of 1,8-Dimethylcyclam, offering field-proven insights for its use in research and development.

Core Physicochemical Properties

The fundamental properties of 1,8-Dimethylcyclam are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 214078-92-9[1][5][6]
Molecular Formula C₁₂H₂₈N₄[1][6][7]
Molecular Weight 228.38 g/mol [1][5][6]
Appearance White Powder/Solid[5]
Boiling Point 98-99 °C[1]
Density 0.944 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4940[1]
Flash Point 90.6 °C (195.1 °F) - closed cup[1]
SMILES String CN1CCCNCCN(C)CCCNCC1[1]
InChI Key BNLDMZVBFXARKJ-UHFFFAOYSA-N[1]

Coordination Chemistry: The Impact of N-Alkylation

The foundational structure of 1,8-Dimethylcyclam is the 14-membered cyclam ring, which creates a pre-organized cavity ideal for encapsulating metal ions.[4] The presence of four nitrogen donor atoms allows it to act as a potent tetradentate ligand.

The key to its utility lies in the two tertiary amine groups created by N-methylation. In the parent cyclam molecule, the secondary amine protons (N-H) can be abstracted under oxidative conditions, initiating ligand degradation and destabilizing the metal complex. By replacing these protons with robust methyl groups, 1,8-Dimethylcyclam forms complexes that are significantly more resistant to oxidation.[4] This enhanced stability is critical for applications in catalysis and bioinorganic chemistry where redox processes are common.

This ligand readily forms stable complexes with a range of divalent transition metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II).[3][8][9] The stereochemistry of the resulting complex is influenced by the coordination preferences of the metal ion, but square planar and distorted octahedral geometries are common.[4][8] The thermodynamic stability of these complexes is a direct result of the chelate effect, where the multidentate ligand wraps around the metal center, leading to a significant entropic advantage over coordination by multiple monodentate ligands.[10]

Synthesis and Functionalization

1,8-Dimethylcyclam is a synthetic building block.[1] While detailed, specific syntheses are proprietary or found within dense literature, the general approach involves the selective N-alkylation of the parent cyclam macrocycle. Methods such as the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, are standard for methylating amines and represent a plausible route for preparing such derivatives.[4]

The true power of 1,8-Dimethylcyclam lies in its role as a precursor for more complex structures. It is frequently used to synthesize `trans'-difunctionalized derivatives, where other functional groups are added to the remaining secondary amine positions (at the 4 and 11 positions). [1] This allows for the construction of highly tailored molecules with specific properties.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclam 1,4,8,11-Tetraazacyclotetradecane (Cyclam) Synthesis Selective N-Alkylation Cyclam->Synthesis MethylatingAgent Methylating Agent (e.g., Formaldehyde/Formic Acid) MethylatingAgent->Synthesis Dimethylcyclam 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Synthesis->Dimethylcyclam Yields

Caption: Conceptual workflow for the synthesis of 1,8-Dimethylcyclam.

Key Applications and Research Frontiers

The unique structural and electronic properties of 1,8-Dimethylcyclam and its metal complexes make it a valuable tool in several scientific domains.

  • Selective Fluoroionophores: The dimethylcyclam scaffold has been used to create advanced sensory molecules. By attaching signaling subunits, such as pyrenylacetamide, to the macrocycle, researchers have developed fluoroionophores that exhibit highly selective and sensitive detection of specific metal ions, notably mercury (Hg²⁺) and cadmium (Cd²⁺). [1]

  • Antitumor Agents: In drug development, the structural rigidity and chelating ability of this ligand are highly advantageous. It serves as a reactant for preparing cyclam-bridged dinuclear platinum(II) complexes, which have been investigated as potential antitumor agents. [1]

  • Magnetic Materials: The defined orientation of metal ions held by the ligand is crucial for designing molecular magnets. 1,8-Dimethylcyclam is a reactant for creating complexes that exhibit ferromagnetic coupling between copper(II) and nickel(II) centers. [1]

  • Radiopharmaceuticals: The parent cyclam structure and its derivatives are extensively studied for applications in nuclear medicine. [9] The ability to form kinetically inert complexes with radiometals is essential for developing targeted imaging and therapeutic agents. While this specific dimethyl derivative's application isn't explicitly detailed, the broader class of functionalized cyclams is central to this field.

Experimental Protocol: General Synthesis of a Metal-Dimethylcyclam Complex

The following protocol provides a generalized, self-validating methodology for the synthesis of a transition metal complex with 1,8-Dimethylcyclam, adapted from procedures described for related cyclam complexes. [10, 13] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a Co(II) complex of 1,8-Dimethylcyclam.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Methanol (MeOH), anhydrous

  • Diethyl ether, anhydrous

Methodology:

  • Ligand Dissolution (Step A):

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 1,8-Dimethylcyclam in a minimal volume of anhydrous methanol.

    • Causality: Methanol is a common polar solvent that effectively dissolves both the amine ligand and the metal salt, facilitating a homogeneous reaction environment. Using a minimal volume encourages precipitation of the final product.

  • Metal Salt Dissolution (Step B):

    • In a separate flask, dissolve one molar equivalent of CoCl₂·6H₂O in anhydrous methanol. The solution should turn a characteristic pink/rose color.

    • Causality: Preparing a separate solution ensures the metal salt is fully dissolved before being introduced to the ligand, preventing localized high concentrations and promoting uniform complex formation.

  • Complexation Reaction (Step C):

    • Slowly add the metal salt solution (Step B) dropwise to the stirring ligand solution (Step A) at room temperature.

    • Observe for a color change, which indicates the formation of the coordination complex.

    • Continue stirring the reaction mixture for 2-4 hours at room temperature.

    • Causality: A slow, dropwise addition ensures a controlled reaction. The extended stirring time allows the complexation equilibrium to be fully reached, maximizing the yield of the thermodynamically favored product.

  • Product Isolation (Step D):

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

    • Induce precipitation by slowly adding anhydrous diethyl ether to the concentrated solution until it becomes cloudy.

    • Allow the flask to stand, ideally at a reduced temperature (e.g., 4 °C), to facilitate complete crystallization/precipitation.

    • Causality: Diethyl ether is a non-polar solvent in which the polar metal complex is insoluble. Its addition reduces the solubility of the product, causing it to precipitate out of the methanol solution. Cooling further decreases solubility.

  • Purification and Drying (Step E):

    • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with small portions of cold diethyl ether to remove any unreacted starting materials or soluble impurities.

    • Dry the final product under a high vacuum to remove all residual solvent.

    • Causality: Washing with a solvent in which the product is insoluble ensures the removal of impurities without significant loss of the desired complex. Vacuum drying provides a pure, solvent-free final product suitable for characterization.

G A Step A: Dissolve Ligand in Methanol C Step C: Combine Solutions (Stir 2-4h) A->C B Step B: Dissolve Metal Salt in Methanol B->C D Step D: Reduce Volume & Precipitate with Ether C->D E Step E: Filter, Wash, & Dry Product D->E F Final Product: [M(1,8-Me2-cyclam)]X2 E->F

Caption: Experimental workflow for metal-dimethylcyclam complex synthesis.

Safety and Handling

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is classified as a combustible liquid. [1] Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety eyeshields, and a multi-purpose combination respirator cartridge (US) is recommended. [1]

  • Storage: Store in a well-ventilated area. The designated storage class is 10 for combustible liquids. [1]

  • WGK (Water Hazard Class): WGK 3, indicating a substance that is severely hazardous to water. [1]

Conclusion

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is more than a simple derivative of cyclam; it is a refined molecular tool. The strategic N-methylation provides a critical enhancement in oxidative stability, expanding its utility in demanding chemical environments. Its role as a versatile precursor for creating highly specific chelators for applications ranging from ion sensing to antitumor therapeutics underscores its importance in modern coordination chemistry and drug development. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this powerful macrocyclic ligand.

References

  • Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms . PubMed. [Link]

  • trans-N-Dimethyl-Cyclam . Chematech. [Link]

  • Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms . Semantic Scholar. [Link]

  • Coordination chemistry of N-tetraalkylated cyclam ligands—A status report . ResearchGate. [Link]

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane | C12H28N4 . PubChem. [Link]

  • Cyclam . Wikipedia. [Link]

  • SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE . ResearchGate. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring . De Gruyter. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring . ResearchGate. [Link]

  • Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4-positions . PubMed. [Link]

  • Synthesis and crystal structure of poly[[di-μ3-tetrathioantimonato-tris[(cyclam)cobalt(II)]] acetonitrile disolvate dihydrate] (cyclam = 1,4,8,11-tetraazacyclotetradecane) . National Institutes of Health (NIH). [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring . NSF Public Access Repository. [Link]

  • Section 7.1: Thermodynamic Stability of Metal Complexes . Chemistry LibreTexts. [Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Coordination Chemistry of 1,8-Dimethylcyclam Foreword: The Enduring Relevance of a Tailored Macrocycle In the vast landscape of coordination chemistry, the 1,4,8,11-tetraazacyclotetrade...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of 1,8-Dimethylcyclam

Foreword: The Enduring Relevance of a Tailored Macrocycle

In the vast landscape of coordination chemistry, the 1,4,8,11-tetraazacyclotetradecane (cyclam) framework stands as a cornerstone ligand, celebrated for its capacity to form exceptionally stable and kinetically inert metal complexes.[1][2] This guide delves into a specific, yet profoundly significant, derivative: 1,8-Dimethylcyclam. The introduction of methyl groups at the trans (1 and 8) nitrogen atoms is not a trivial modification. It imparts crucial changes to the ligand's electronic and steric profile, influencing coordination geometry, thermodynamic stability, and the reactivity of its metal complexes.

This document is crafted for researchers, medicinal chemists, and materials scientists who seek to understand and harness the unique properties of 1,8-Dimethylcyclam. We move beyond a simple recitation of facts, aiming to provide a causal understanding of its behavior—explaining why certain experimental choices are made and how the ligand's structure dictates the function of its complexes. From applications in targeted radiopharmaceuticals to the design of novel catalytic systems, the principles discussed herein are foundational to innovation in the field.

The Ligand: Synthesis and Foundational Characteristics

Structural Identity and Inherent Properties

1,8-Dimethylcyclam is a diametrically disubstituted derivative of the parent cyclam macrocycle. The replacement of the secondary amine protons at the 1 and 8 positions with methyl groups has two immediate and critical consequences:

  • Enhanced Oxidative Stability: The secondary amines of unsubstituted cyclam are susceptible to deprotonation and subsequent oxidation, which can lead to complex degradation. Tertiary amines, as found in 1,8-Dimethylcyclam, are more resistant to this pathway, enhancing the robustness of the resulting metal complexes.[1]

  • Stereochemical Influence: The methyl groups introduce steric bulk and fix the chirality of the coordinating nitrogen atoms, which significantly influences the preferred isomeric form of the resulting metal complex.

Table 1: Physicochemical Properties of 1,8-Dimethylcyclam

Property Value Source
CAS Number 214078-92-9
Molecular Formula C₁₂H₂₈N₄
Molar Mass 228.38 g/mol Calculated
Boiling Point 98-99 °C (lit.)
Density 0.944 g/mL at 25 °C (lit.)

| Refractive Index | n20/D 1.4940 (lit.) | |

Synthetic Approach: A Generalized Protocol

While 1,8-Dimethylcyclam is commercially available, understanding its synthesis is crucial for developing novel derivatives. The synthesis of N-alkylated cyclams typically follows a multi-step process. Below is a generalized protocol based on established methods for macrocycle synthesis and alkylation.

Experimental Protocol: Synthesis of 1,8-Dimethylcyclam

Objective: To synthesize 1,8-Dimethylcyclam from a suitable precursor. This protocol assumes the availability of 1,8-diamino-3,6-diaza-3,6-dimethyl-octane or a similar open-chain precursor, which is then cyclized.

A. Materials & Reagents:

  • 1,8-dibromo-3,6-diazaoctane

  • Methylamine

  • A suitable dialdehyde or diacid chloride for cyclization (e.g., glyoxal)

  • Reducing agent (e.g., NaBH₄ or H₂/Pd-C)

  • High-purity solvents (e.g., Acetonitrile, Ethanol, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

B. Step-by-Step Methodology:

  • Synthesis of the Open-Chain Precursor:

    • Rationale: First, the N-methylated open-chain tetramine must be constructed.

    • React 1,8-dibromo-3,6-diazaoctane with an excess of methylamine under pressure. This reaction introduces the terminal methylamino groups. The product is then carefully purified via distillation or chromatography.

  • Macrocyclization (Richman-Atkins or similar method):

    • Rationale: This step forms the 14-membered ring. High-dilution conditions are critical to favor intramolecular cyclization over intermolecular polymerization.

    • Dissolve the N-methylated tetramine precursor in a large volume of an appropriate solvent (e.g., acetonitrile).

    • Separately, dissolve the cyclizing agent (e.g., a tosylated diol or a dibromide) in the same solvent.

    • Using syringe pumps, slowly add both solutions simultaneously to a large, vigorously stirred reaction flask containing a base (like K₂CO₃) over 24-48 hours.

    • After the addition is complete, reflux the mixture for an additional 24 hours to ensure complete reaction.

  • Reduction of Amide/Imine Groups (if applicable):

    • Rationale: If the cyclization step formed amide or imine bonds, they must be reduced to the corresponding amines.

    • If a diacid chloride was used, the resulting diamide macrocycle is reduced using a strong reducing agent like LiAlH₄ in THF.

    • If a dialdehyde was used, the resulting diimine macrocycle is reduced using NaBH₄ or catalytic hydrogenation.

  • Purification and Characterization:

    • Rationale: The final product must be isolated and its identity confirmed.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography (e.g., alumina with a gradient of methanol in dichloromethane).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Principles of Coordination

The interaction of 1,8-Dimethylcyclam with metal ions is governed by a delicate interplay of thermodynamics, kinetics, and stereochemistry.

Isomerism in Metal Complexes

The coordination of 1,8-Dimethylcyclam to a metal ion in an octahedral geometry can lead to different geometric isomers. The four nitrogen atoms of the macrocycle form the equatorial plane, leaving two axial sites for other ligands (e.g., Cl⁻, H₂O).[3] The orientation of the N-H groups on the non-methylated nitrogens (positions 4 and 11) relative to the plane defines the specific isomer. For a planar macrocycle, this can lead to cis and trans configurations.[4][5]

  • Trans Isomers: The two axial ligands are on opposite sides of the coordination sphere. This is often the most stable configuration for cyclam complexes due to minimized steric hindrance.

  • Cis Isomers: The two axial ligands are adjacent to each other. This conformation requires the macrocycle to fold.

The methyl groups at the 1 and 8 positions provide steric hindrance that typically favors a specific, highly stable trans configuration of the macrocycle itself, which in turn influences the overall geometry of the final complex.

Caption: Geometric isomers of an octahedral [M(1,8-Me2cyclam)X₂] complex.

Thermodynamic Stability

Metal complexes of cyclam and its derivatives are renowned for their high thermodynamic stability, a phenomenon known as the macrocyclic effect .[6] This stability arises from favorable enthalpic and entropic contributions upon complexation compared to analogous open-chain ligands. The stability of a complex is quantified by its formation constant (log β). While specific log β values for 1,8-Dimethylcyclam are not as widely reported as for functionalized derivatives, the trends can be inferred.

Table 2: Representative Stability Constants (log β) for Metal Complexes of Cyclam Derivatives

Metal Ion Ligand log β Key Insight Reference
Cu²⁺ 1,4-te2p 27.21 Exceptionally high stability with Cu²⁺, showing high selectivity. [7]
Ni²⁺ 1,4-te2p 21.92 Strong, but less stable than the corresponding Cu²⁺ complex. [7]
Zn²⁺ 1,4-te2p 20.16 Forms stable complexes, relevant for biological applications. [7]

| Zn²⁺ | 1,8-te2p | ~18-20 | Trans-functionalization still yields very stable complexes. |[8][9] |

Note: te2p refers to bis(methylphosphonic acid) derivatives. The methyl groups in 1,8-Dimethylcyclam would have a different electronic effect, but the overall high stability is a shared feature.

The N-methylation in 1,8-Dimethylcyclam generally leads to slightly lower thermodynamic stability compared to the parent cyclam. This is because the methyl groups introduce some steric strain and are less electron-donating than a proton, slightly weakening the metal-nitrogen bonds. However, the stability remains exceptionally high.

Kinetic Inertness

Perhaps the most critical property for many applications is kinetic inertness —the resistance of the complex to dissociation. Macrocyclic complexes are pre-organized for metal binding, and for the metal to be released, the entire ring must undergo significant conformational changes, which presents a high activation energy barrier.[10][11]

This property is vital in medicine, where the premature release of a toxic or radioactive metal ion in vivo is unacceptable.[12] The inertness is typically challenged and quantified by measuring the rate of acid-assisted decomplexation.

Experimental Protocol: Measuring Kinetic Inertness via UV-Vis Spectrophotometry

Objective: To determine the half-life (t₁/₂) of a [Cu(1,8-Me₂cyclam)]²⁺ complex in a strong acid medium.

A. Rationale: The d-d electronic transitions of the Cu(II) ion are sensitive to its coordination environment. The spectrum of the intact complex is distinct from that of the free, aquated Cu²⁺ ion. By monitoring the change in absorbance at a specific wavelength over time, the rate of dissociation can be calculated.

B. Materials & Reagents:

  • Pre-synthesized and purified ₂ complex

  • Concentrated perchloric acid (HClO₄) or hydrochloric acid (HCl)

  • Deionized water

  • Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder

C. Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Cu(II) complex of known concentration (e.g., 10 mM) in deionized water.

    • Prepare a high-concentration acid solution (e.g., 2 M HClO₄).

  • Kinetic Run:

    • Set the spectrophotometer to the desired temperature (e.g., 60 °C) to accelerate the reaction to an observable rate.

    • Pipette the acid solution into a quartz cuvette and allow it to thermally equilibrate inside the spectrophotometer.

    • To initiate the reaction, inject a small, precise volume of the complex stock solution into the cuvette, quickly mix, and immediately begin recording the absorbance spectrum at timed intervals (e.g., every 5 minutes). The measurement should be taken at the λₘₐₓ of the complex.

    • Continue data collection for at least 3-5 half-lives or until the absorbance change plateaus.

  • Data Analysis:

    • The reaction is typically pseudo-first-order due to the large excess of acid.

    • Plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.

    • The slope of the resulting straight line is equal to -kₒₑₛ, the observed rate constant.

    • Calculate the half-life using the equation: t₁/₂ = 0.693 / kₒₑₛ .

Applications in Drug Development and Research

The unique combination of properties offered by 1,8-Dimethylcyclam and its derivatives makes it a valuable platform for a range of advanced applications.

Targeted Radiopharmaceuticals

The extreme kinetic inertness of cyclam-based complexes is paramount for their use in nuclear medicine.[2][13] They serve as bifunctional chelators, securely sequestering a radioactive metal isotope (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) while being covalently attached to a targeting vector (e.g., a peptide or antibody) that directs the radiopharmaceutical to diseased tissue, such as a tumor.[14][15] 1,8-Dimethylcyclam provides a stable core that can be further functionalized at the other nitrogen or carbon positions to attach these targeting moieties.

Bifunctional Chelator Concept cluster_Target Diseased Cell cluster_Agent Radiopharmaceutical Agent Receptor Target Receptor Chelator 1,8-Me2cyclam Core (+ Radioisotope) Linker Linker Chelator->Linker Vector Targeting Vector (e.g., Peptide) Linker->Vector Vector->Receptor Binding

Caption: Workflow of a 1,8-Dimethylcyclam-based bifunctional chelator.

Antimicrobial and Antitumor Agents

Research has shown that metal complexes of substituted cyclams can exhibit potent biological activity. Functionalized 1,8-disubstituted cyclam derivatives have demonstrated low micromolar activity against pathogenic mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[16] Furthermore, the cyclam framework can be used to construct dinuclear platinum(II) complexes, which are investigated as potential antitumor agents, leveraging the cytotoxic potential of platinum in a novel chemical architecture.

Fluorescent Sensors (Fluoroionophores)

By appending fluorescent moieties (e.g., pyrene) to the cyclam backbone, highly selective and sensitive sensors for specific metal ions can be created. A derivative of 1,8-Dimethylcyclam functionalized with pyrenylacetamide units was shown to have highly selective fluoroionophoric behavior toward Hg²⁺ ions. This selectivity is driven by the specific coordination preferences and size match between the modified macrocyclic cavity and the target metal ion.

Conclusion and Future Outlook

1,8-Dimethylcyclam represents a masterful refinement of the classical cyclam ligand. The simple addition of two methyl groups imparts a wealth of control over the stereochemistry, stability, and ultimate function of its metal complexes. Its high kinetic inertness remains the cornerstone of its utility, particularly in the demanding field of nuclear medicine. As researchers continue to push the boundaries of drug development and materials science, the robust and tunable nature of the 1,8-Dimethylcyclam platform ensures its continued relevance. Future work will undoubtedly focus on creating more sophisticated derivatives, incorporating novel functional arms and linking them to next-generation targeting molecules to create highly specific and potent therapeutic and diagnostic agents.

References

  • Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Dalton Transactions, 2006(43), 5184-97. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]

  • Cyclam - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Cyclam complexes and their applications in medicine. Chemical Society Reviews, 2004, 33(4), 246-66. [Link]

  • Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Semantic Scholar. [Link]

  • Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). ResearchGate. [Link]

  • Study of M(III)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Publishing. [Link]

  • Au(III) complexes with tetradentate-cyclam-based ligands. National Institutes of Health. [Link]

  • Nontoxic Metal-Cyclam Complexes, a New Class of Compounds with Potency against Drug-Resistant Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2016, 59(12), 5948-55. [Link]

  • Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI. [Link]

  • Syntheses and structural characterizations of the first coordination polymers assembled from the Ni(cyclam)2+ cation and the benzene-1,3,5-tricarboxylate linker. National Institutes of Health. [Link]

  • Stability constants of metal complexes of H 2 te1P. ResearchGate. [Link]

  • Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]

  • Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. ResearchGate. [Link]

  • Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4-positions. Dalton Transactions, 2008(39), 5378-86. [Link]

  • Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. ResearchGate. [Link]

  • Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, 2007(26), 2734-45. [Link]

  • Solvent effects on the spectroscopic and photophysical properties of the trans-(1,4,8,11-tetraazacyclotetradecane)diisothiocyanatochromium(III) ion, trans-[Cr(cyclam)(NCS)(2)]+. Inorganic Chemistry, 2007, 46(21), 8863-71. [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. National Institutes of Health. [Link]

  • Preparation, spectroscopic and magnetic characterization of Cu(cyclam)M(CN)4 complexes exhibiting one-dimensional crystal structures (cyclam = 1,4,8,11-tetraazacyclotetradecane, M = Ni, Pd, Pt). ResearchGate. [Link]

  • Isomerism in Coordination Complexes. Chemistry LibreTexts. [Link]

  • Isomerism in transition metal complexes. Crunch Chemistry. [Link]

  • Geometric isomers of dichloridoiron(III) complexes of CTMC (5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane). National Institutes of Health. [Link]

  • (PDF) Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: A new ligand for selective copper(II) binding. ResearchGate. [Link]

  • Radiohybrid Ligands: A Novel Tracer Concept Exemplified by 18F- or 68Ga-Labeled rhPSMA Inhibitors. Journal of Nuclear Medicine, 2020, 61(6), 904-911. [Link]

  • Small Molecule Radiopharmaceuticals – A Review of Current Approaches. National Institutes of Health. [Link]

  • Unconventional Nuclides for Radiopharmaceuticals. National Institutes of Health. [Link]

Sources

Foundational

An In-depth Technical Guide to the Metal Ion Affinity of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the metal ion affinity of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (al...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the metal ion affinity of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-dimethylcyclam or DMC). As a prominent member of the N-alkylated tetraazamacrocycle family, 1,8-dimethylcyclam presents a unique coordination environment that significantly influences its interaction with various metal ions. This document delves into the fundamental principles governing this affinity, including the structural and electronic effects of N-methylation. We present a detailed overview of the critical experimental methodologies for determining thermodynamic stability, namely Potentiometric Titration, Isothermal Titration Calorimetry (ITC), and UV-Vis Spectrophotometry, complete with step-by-step protocols and the rationale behind their application. Furthermore, this guide synthesizes available structural and thermodynamic data to offer insights into the selectivity and stability of metal complexes formed with this versatile ligand, which has applications ranging from catalysis to the development of novel therapeutic and diagnostic agents.

Introduction: The Significance of N-Alkylated Cyclams

The field of coordination chemistry has long recognized the exceptional ability of macrocyclic ligands to form highly stable metal complexes. Among these, 1,4,8,11-tetraazacyclotetradecane, or cyclam, is a foundational structure. The high affinity of cyclam for a variety of metal ions is largely attributed to the macrocyclic effect , an entropically favorable phenomenon where the pre-organized structure of the macrocycle leads to a less significant loss of translational and rotational entropy upon complexation compared to analogous acyclic ligands[1].

The strategic modification of the cyclam backbone, particularly through the alkylation of its amine nitrogens, offers a powerful tool to modulate the stereochemical and electronic properties of the resulting ligand. N-alkylation introduces steric constraints that influence the preferred coordination geometry of the metal complex and can enhance its kinetic inertness, a critical feature for applications such as MRI contrast agents and radiopharmaceuticals where the metal ion must remain securely chelated in vivo[2].

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-dimethylcyclam) is a C₂-symmetric ligand where two methyl groups are positioned on opposite nitrogen atoms. This specific substitution pattern has a profound impact on the ligand's conformational flexibility and the resulting stability and selectivity of its metal complexes. Understanding the nuances of its metal ion affinity is crucial for harnessing its potential in various applications, including the design of selective metal ion sensors and catalysts[3]. This guide will provide the foundational knowledge and practical methodologies to explore and exploit the unique properties of 1,8-dimethylcyclam.

Coordination Chemistry of 1,8-Dimethylcyclam

The coordination of a metal ion within the 1,8-dimethylcyclam cavity is a complex interplay of the metal's intrinsic properties (size, charge, preferred coordination number) and the ligand's structural constraints. The presence of two tertiary and two secondary amines in 1,8-dimethylcyclam, as opposed to the four secondary amines in unsubstituted cyclam, introduces significant changes in both the thermodynamics and kinetics of complex formation.

Structural Isomerism and Conformations

Metal complexes of cyclam and its derivatives can exist as several diastereomers, depending on the relative orientation of the substituents on the nitrogen atoms and the conformation of the chelate rings. The most stable and common configuration for cyclam complexes is the trans-III isomer, where the two six-membered and two five-membered chelate rings adopt chair and gauche conformations, respectively. However, N-alkylation can favor other conformations. For 1,8-dimethylcyclam, the methyl groups introduce steric hindrance that influences the folding of the macrocycle. The secondary amines provide stronger coordination to the metal center than the tertiary amines[4].

G

Influence of N-Methylation on Metal Ion Affinity

The introduction of methyl groups on the nitrogen donors has several key consequences for metal ion binding:

  • Increased Basicity: The electron-donating nature of the methyl groups increases the basicity of the tertiary amine nitrogens compared to the secondary amines in unsubstituted cyclam. This can lead to stronger metal-nitrogen bonds, but this effect is often counteracted by steric hindrance.

  • Steric Hindrance: The bulky methyl groups can create a more sterically crowded coordination environment. This can disfavor the binding of larger metal ions and influence the kinetic stability of the complex. For some sterically demanding alkyl substituents, metal complex formation may not occur at all[5].

  • Kinetic Inertness: While thermodynamic stability might be comparable to or slightly different from unsubstituted cyclam, the kinetic inertness of N-alkylated cyclam complexes is often significantly enhanced. The steric bulk of the alkyl groups can hinder the conformational changes required for the metal ion to dissociate from the macrocyclic cavity.

Thermodynamic Stability and Metal Ion Selectivity

A comprehensive coordination study of several cyclam derivatives, including 1,8-dimethylcyclam (DMC), provides valuable insight into its affinity for Cu(II) and Zn(II)[4].

Metal IonLigandLog KReference
Cu(II)1,8-dimethylcyclam (DMC)26.5[4]
Zn(II)1,8-dimethylcyclam (DMC)15.8[4]
Ni(II)1,8-dimethylcyclam (DMC)~21Estimated based on trends
Co(II)1,8-dimethylcyclam (DMC)~16Estimated based on trends
Note: Values for Ni(II) and Co(II) are estimated based on the Irving-Williams series and data for similar cyclam derivatives. The Irving-Williams series predicts the stability of high-spin, octahedral complexes of divalent first-row transition metals to follow the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The data clearly demonstrates a high affinity of 1,8-dimethylcyclam for Cu(II), which is typical for tetraazamacrocycles due to the compatibility of the cavity size with the ionic radius of Cu(II)[2]. The significant difference in stability constants between Cu(II) and Zn(II) highlights the selectivity of this ligand.

For comparison, the stability of complexes with a related ligand, 1,4,8,11-tetraazacyclotetradecane-1,8-bis(methylphosphonic acid), shows that transition metal ions form very stable complexes due to the high affinity for the nitrogen atoms of the ring, while complexes with ions like Mn²⁺ and Pb²⁺ are much weaker[6][7].

Experimental Determination of Metal Ion Affinity

The accurate determination of stability constants is paramount for understanding and predicting the behavior of 1,8-dimethylcyclam in any application. The following sections detail the primary experimental techniques employed for this purpose.

Potentiometric Titration

Principle: Potentiometric titration is a highly accurate and widely used method for determining protonation constants of a ligand and the stability constants of its metal complexes[8]. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standardized solution of acid or base is added. The formation of a metal complex alters the pH profile of the titration compared to the titration of the ligand alone, and from this difference, the stability constants can be calculated.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Electrode (Standard Buffers) B Prepare Solutions: 1. Ligand (1,8-dimethylcyclam) 2. Metal Salt (e.g., Cu(NO₃)₂) 3. Standardized Acid (e.g., HClO₄) 4. Standardized Base (e.g., NaOH) 5. Inert Electrolyte (e.g., KNO₃) A->B C Titrate Ligand Alone with Base to determine Protonation Constants (pKa) B->C D Titrate Ligand + Metal Ion with Base B->D E Record pH vs. Volume of Titrant Added C->E D->E F Generate Titration Curves E->F G Calculate Stability Constants (log K) using specialized software (e.g., HYPERQUAD) F->G

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1,8-dimethylcyclam of known concentration in deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of high purity. The concentration should be accurately known, often determined by complexometric titration with EDTA.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HClO₄). The base must be carbonate-free.

    • Prepare a solution of an inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration.

  • Calibration:

    • Calibrate a high-precision pH meter and glass electrode system using at least two standard buffers (e.g., pH 4.01, 7.00, and 9.21) that bracket the expected pH range of the titration.

  • Titration Procedure:

    • Ligand Protonation: In a thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C), place a known volume of the ligand solution, the background electrolyte, and an excess of the standardized acid. Titrate this solution with the standardized base, recording the pH after each addition. This allows for the determination of the ligand's protonation constants.

    • Metal-Ligand Titration: In the same manner, prepare a solution containing the ligand, the metal salt (typically at a 1:1 molar ratio with the ligand), the background electrolyte, and an excess of standardized acid. Titrate this solution with the same standardized base, again recording pH versus volume.

  • Data Analysis:

    • The collected data (pH vs. volume of titrant) for both titrations are processed using specialized software such as HYPERQUAD or ESTA[9].

    • The software refines the protonation constants from the ligand-only titration and then uses these values to calculate the stability constants of the metal-ligand species from the second titration data.

Causality Behind Experimental Choices:

  • Constant Ionic Strength: The use of a background electrolyte is crucial because thermodynamic stability constants are dependent on the activities of the species, which are influenced by the ionic strength of the solution. Maintaining a constant ionic strength ensures that activity coefficients remain constant, allowing for the determination of concentration-based stability constants.

  • CO₂-Free Environment: Carbon dioxide from the atmosphere can dissolve in the titration solution to form carbonic acid, which would interfere with the accurate determination of the endpoint and the calculation of stability constants.

  • Thermostatted Vessel: Equilibrium constants are temperature-dependent. Maintaining a constant and known temperature is essential for obtaining reproducible and comparable data.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all the thermodynamic parameters of an interaction (binding constant Kₐ, enthalpy ΔH, and stoichiometry n) in a single experiment[3]. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated (ΔG = -RTlnKₐ = ΔH - TΔS).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions: - Ligand (1,8-dimethylcyclam) in buffer - Metal Salt in the exact same buffer B Degas all solutions to prevent air bubbles A->B C Load ligand into sample cell B->C D Load metal salt into injection syringe B->D E Equilibrate instrument to desired temperature C->E D->E F Inject metal solution into ligand solution in small, timed aliquots E->F G Measure heat change (μcal/sec) after each injection F->G H Integrate peaks to get heat per injection (kcal/mol of injectant) G->H I Plot heat vs. molar ratio and fit to a binding model to determine Kₐ, ΔH, and stoichiometry (n) H->I

Detailed Protocol:

  • Reagent Preparation:

    • Prepare solutions of 1,8-dimethylcyclam and the metal salt in the exact same buffer. This is critical to minimize heats of dilution and buffer protonation effects. A buffer with a low ionization enthalpy (e.g., PIPES, HEPES) is often chosen to reduce contributions from proton exchange upon complexation.

    • The concentration of the ligand in the sample cell and the metal in the syringe should be chosen carefully to ensure the "c-window" (c = n * Kₐ * [Macromolecule]) is appropriate for accurate Kₐ determination, typically between 10 and 1000.

    • Thoroughly degas all solutions to prevent the formation of air bubbles in the calorimeter cells, which would create significant artifacts in the data.

  • Experiment Setup:

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Place a reference cell filled with the same buffer (or water) alongside the sample cell.

    • Allow the instrument to equilibrate at the desired temperature.

  • Titration:

    • Perform a series of small, precisely controlled injections of the metal solution into the ligand solution.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells. This power is directly proportional to the heat of reaction.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak corresponding to a single injection.

    • The area under each peak is integrated to determine the heat change for that injection.

    • These integrated heat values are then plotted against the molar ratio of metal to ligand.

    • This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kₐ, ΔH, and n.

Causality Behind Experimental Choices:

  • Identical Buffers: Any mismatch in buffer components between the syringe and the cell will generate heats of dilution that can obscure the true heat of binding.

  • Buffer Choice: Metal-ligand binding can often be coupled with the uptake or release of protons. If the buffer has a high enthalpy of ionization, this can contribute significantly to the measured heat, complicating the interpretation of the binding enthalpy. Using a "low-ΔH" buffer minimizes this effect.

  • Control Experiments: A crucial control is to titrate the metal solution into the buffer alone to measure the heat of dilution of the metal salt. This value is then subtracted from the experimental data to isolate the heat of binding.

UV-Vis Spectrophotometry

Principle: This technique is applicable when the metal complex has a distinct absorption spectrum in the ultraviolet or visible range that differs from the free ligand and the free metal ion. The formation of the complex can be monitored by the appearance of a new absorption band or a shift in an existing one. By measuring the absorbance at different metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined.

Detailed Protocol (Method of Continuous Variation or Job's Plot):

  • Reagent Preparation:

    • Prepare equimolar stock solutions of 1,8-dimethylcyclam and the metal salt in a suitable solvent or buffer.

  • Sample Preparation:

    • Prepare a series of solutions where the total molar concentration of (metal + ligand) is constant, but the mole fraction of the metal varies from 0 to 1. For example, prepare 11 solutions where the mole fractions are 0, 0.1, 0.2, ..., 0.9, 1.0.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each solution over the relevant wavelength range.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

  • Data Analysis:

    • Plot the absorbance at λₘₐₓ against the mole fraction of the metal.

    • The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For a 1:1 complex, the peak will be at a mole fraction of 0.5.

    • The stability constant can be calculated from the absorbance data of the Job's plot, although this method is generally less precise for determining stability constants than potentiometry.

Causality Behind Experimental Choices:

  • Choice of Wavelength: The analysis should be performed at a wavelength where the complex absorbs strongly, but the free ligand and metal ion absorb weakly or not at all, to maximize the signal-to-noise ratio and sensitivity.

  • Constant Total Concentration: Keeping the sum of the concentrations of the reactants constant is the fundamental principle of the Job's plot, allowing the determination of stoichiometry from the point of maximum complex formation.

Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

While several routes exist for the synthesis of cyclam and its derivatives, a common approach involves the cyclization of linear polyamines with appropriate electrophiles. The synthesis of N-alkylated derivatives can be achieved by direct alkylation of the parent macrocycle or by using N-alkylated precursors in the cyclization step. A general, plausible protocol is outlined below, based on established methods for cyclam synthesis[10][11][12].

Protocol: Synthesis via Bis(aminal) Protection and Reduction

This method allows for selective N-functionalization.

  • Protection of Cyclam: React cyclam with glyoxal to form the bis(aminal) protected cyclam. This protects the 1,8- and 4,11- positions, making the other two nitrogen atoms available for alkylation.

  • Dialkylation: React the protected cyclam with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile). This will introduce methyl groups at the 1- and 8- positions.

  • Deprotection: The bis(aminal) protecting group is removed under acidic conditions to yield 1,8-dimethylcyclam.

  • Purification: The final product is purified by recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

This protocol is a representative example. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Conclusion and Future Outlook

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a ligand of significant interest due to the unique combination of the inherent stability conferred by the cyclam macrocycle and the modulated properties arising from N-methylation. Its high affinity and selectivity for metal ions like Cu(II) make it a valuable building block in various fields. The methodologies detailed in this guide—potentiometric titration, isothermal titration calorimetry, and UV-Vis spectrophotometry—provide a robust toolkit for the comprehensive characterization of its metal ion binding properties.

Future research will likely focus on the synthesis of new 1,8-disubstituted cyclam derivatives with functional pendant arms to create bifunctional chelators for targeted drug delivery or diagnostic imaging. A deeper understanding of the thermodynamic and kinetic aspects of metal complexation, as outlined in this guide, is essential for the rational design of these next-generation macrocyclic agents.

References

  • Štěpánková, B., Kubíček, V., Lubal, P., & Hermann, P. (2009). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Dalton Transactions, (44), 9830–9842. [Link]

  • Fabbrizzi, L., & Poggi, A. (1995). Synthesis, characterization and X-ray crystal structure of cyclam derivatives. Part III. Formation and electrochemically induced isomerization of copper complexes of 1,8-bis(N,N-dimethylcarbamoylmethyl)-4,11-dimethyl-1,4,8,11-tetraazacyclotetradecane. Journal of the Chemical Society, Dalton Transactions, (16), 2745-2752. [Link]

  • Schneider, H., Riesen, A., & Zehnder, M. (1995). Kinetics and Mechanism of Complex Formation of Nickel(II) with Tetra-N-alkylated Cyclam in N,N-Dimethylformamide (DMF): Comparative Study on the Reactivity and Solvent Exchange of the Species Ni(DMF)62+ and Ni(DMF)5Cl+. Helvetica Chimica Acta, 78(2), 505-513. [Link]

  • Štěpánková, B., Kubíček, V., Lubal, P., & Hermann, P. (2009). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Semantic Scholar. [Link]

  • Gotor, R., et al. (2022). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv. [Link]

  • Hermann, P., et al. (2009). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. European Journal of Inorganic Chemistry, 2009(22), 3295-3305. [Link]

  • Archibald, S. J. (2006). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 35(10), 1041-1053. [Link]

  • Hubin, T. J., et al. (2003). Synthesis and Characterization of 4, 11-dimethyl-1, 4, 8, 11, tetraazabicyclo hexadecane Chromium. Missouri Journal of Undergraduate Chemical Research, 5, 20-23. [Link]

  • Bernhardt, P. V., et al. (2001). Synthesis, characterization, and X-ray crystal structures of cyclam derivatives. 5. Copper(II) binding studies of a pyridine-strapped 5,12-dioxocyclam-based macrobicycle. Inorganic Chemistry, 40(13), 3073-3082. [Link]

  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. [Link]

  • Barefield, E. K. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Alcock, N. W., et al. (1993). The unusual protonation constants of cyclam. A potentiometric, crystallographic and molecular mechanics study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1889-1896. [Link]

  • Barefield, E. K., Freeman, G. M., & Van Derveer, D. G. (1986). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 25(4), 552-554. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Wikipedia. [Link]

  • Sharma, P., & Kumar, S. (2022). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. Journal of Emerging Technologies and Innovative Research, 9(5). [Link]

  • Filella, M. (n.d.). Tools for the potentiometric determination of stability constants. montserrat filella research. [Link]

Sources

Exploratory

A Technical Guide to the Theoretical Modeling of 1,8-Dimethylcyclam Complexes for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical modeling of 1,8-dimethylcyclam complexes. Moving beyond a simple recitation of methods, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical modeling of 1,8-dimethylcyclam complexes. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind computational choices and offers field-proven insights into structuring a robust modeling workflow. The protocols described herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1,8-Dimethylcyclam in Medicinal Chemistry

Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives are a cornerstone in the design of metal-based therapeutics and diagnostic agents.[1] The macrocyclic framework provides a pre-organized cavity that can strongly chelate a variety of metal ions, leading to complexes with high thermodynamic stability and kinetic inertness.[1][2] The introduction of substituents onto the cyclam ring, such as the methyl groups in 1,8-dimethylcyclam, offers a powerful strategy to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their biological activity. These modifications can influence the coordination geometry, redox potential, and lipophilicity of the complex, all of which are critical parameters in drug design.[2] For instance, functionalized 1,8-disubstituted cyclam derivatives have shown promise as potent agents against drug-resistant Mycobacterium tuberculosis.

Theoretical modeling has become an indispensable tool in the rational design of these metallodrugs.[3][4][5] By leveraging computational chemistry, we can predict the three-dimensional structures of these complexes, understand their electronic properties, and rationalize their reactivity. This in-silico approach accelerates the drug discovery pipeline by enabling the screening of virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing.[3][6]

Part 1: Foundational Principles - Understanding the Ligand and Its Isomerism

A rigorous theoretical study begins with a thorough understanding of the ligand itself. 1,8-dimethylcyclam, like other disubstituted cyclohexanes, can exist as cis and trans diastereomers, each with a unique set of conformational possibilities.

Conformational Landscape of 1,8-Dimethylcyclam

The conformational flexibility of the 14-membered cyclam ring is a critical determinant of the geometry and stability of its metal complexes. The methyl groups at the 1 and 8 positions can adopt either axial or equatorial orientations, leading to a complex potential energy surface.

A preliminary conformational analysis of the free ligand is a crucial first step. This is typically achieved using molecular mechanics (MM) methods, which provide a computationally efficient means of exploring the vast conformational space.[7]

  • Structure Generation: Build the initial 3D structures of both cis- and trans-1,8-dimethylcyclam.

  • Force Field Selection: Choose a suitable force field. For organic molecules, common choices include MMFF94 or OPLS3e.[8] The selection of a force field is a critical step, as its parameters will dictate the accuracy of the conformational energies.

  • Conformational Search Algorithm: Employ a robust conformational search algorithm, such as a Monte Carlo or a low-mode search, to systematically explore the potential energy surface.[9][10]

  • Energy Minimization and Analysis: Each generated conformer should be subjected to energy minimization. The resulting low-energy conformers should be clustered and ranked based on their relative energies to identify the most stable structures.

The relative stability of the conformers is primarily governed by steric interactions, such as 1,3-diaxial interactions, which are energetically unfavorable.[7]

Caption: Conformational isomers of cis- and trans-1,8-dimethylcyclam.

Part 2: Quantum Mechanical Modeling of Metal Complexes

While molecular mechanics is suitable for initial conformational screening, a more accurate description of the electronic structure and bonding in metal complexes requires quantum mechanical (QM) methods, particularly Density Functional Theory (DFT).

The Choice of DFT Functional and Basis Set

The selection of an appropriate DFT functional and basis set is paramount for obtaining reliable results. For transition metal complexes, hybrid functionals such as B3LYP are often a good starting point, as they have been shown to provide a reasonable balance between accuracy and computational cost for a wide range of organic molecules.[11] However, for specific applications, other functionals, such as the M06 suite, may offer improved performance, particularly for systems involving non-covalent interactions.

The choice of basis set should be guided by the atoms present in the system. For the ligand (C, N, H), a Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For the metal ion, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects, especially for heavier metals. For more accurate single-point energy calculations, larger basis sets like def2-TZVP are advisable.[12]

Modeling Stereoisomers of Metal Complexes

Upon coordination to a metal ion, the 1,8-dimethylcyclam ligand can adopt several distinct configurations, leading to different stereoisomers of the complex. The relative orientation of the methyl groups and the hydrogen atoms on the chiral nitrogen centers determines the overall geometry. For square-planar complexes, such as those of Ni(II), two common isomers are the trans-I (R,S,R,S) and trans-III (R,R,S,S) configurations.[13]

  • Initial Structure Preparation: Build the initial coordinates for the desired metal complex isomer (e.g., trans-III Ni(II)-1,8-dimethylcyclam). The starting geometry can be informed by crystal structure data of similar complexes or generated using molecular mechanics.

  • Computational Setup:

    • Method: Specify the chosen DFT functional (e.g., B3LYP).

    • Basis Set: Assign an appropriate basis set for each atom type (e.g., LANL2DZ for Ni, 6-31G(d) for C, N, H).

    • Charge and Multiplicity: Define the total charge of the complex and its spin multiplicity. For a Ni(II) complex (d⁸), both singlet (low-spin, square planar) and triplet (high-spin, octahedral) states should be considered if relevant.

  • Geometry Optimization: Perform a full geometry optimization without any constraints. This will locate the nearest local minimum on the potential energy surface.

  • Frequency Calculation: Following a successful optimization, a frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum. The frequency calculation also provides thermodynamic data, such as the Gibbs free energy.

  • Isomer Comparison: Repeat steps 1-4 for all relevant isomers. The relative stabilities can then be compared based on their calculated electronic energies or Gibbs free energies.

Table 1: Calculated Relative Energies of Ni(II)-1,8-dimethylcyclam Isomers

Isomer ConfigurationRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
trans-I (diaxial Me)+5.2+4.8
trans-III (diequatorial Me)0.00.0
cis-V (ax-eq Me)+2.1+2.3

Note: These are illustrative values and would need to be calculated for the specific system and level of theory.

The Influence of the Solvent

Most biological processes and chemical reactions occur in solution. Therefore, accounting for the effect of the solvent is crucial for accurate modeling.[11][14] The solvent can influence the relative stability of different isomers and the electronic properties of the complex.

There are two primary approaches to modeling solvent effects:

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium.[15] They are computationally efficient and can provide a good first approximation of the bulk solvent effects.

  • Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the QM calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more accurate description of the local solvation environment.

A hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly, often provides a good compromise between accuracy and computational cost.[16]

Solvent_Modeling_Workflow cluster_workflow Computational Workflow Start Gas-Phase Optimized Geometry Implicit Implicit Solvation (e.g., PCM/SMD) Start->Implicit Explicit Add Explicit Solvent Molecules Start->Explicit Final Final Solvated Properties Implicit->Final Hybrid Hybrid Model (Explicit + Implicit) Explicit->Hybrid Hybrid->Final

Caption: Workflow for incorporating solvent effects in DFT calculations.

Part 3: Predicting Properties Relevant to Drug Action

Once a reliable model of the 1,8-dimethylcyclam complex has been established, a range of properties relevant to its potential biological activity can be predicted.

Electronic Structure and Reactivity

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic structure and reactivity of the complex. The HOMO-LUMO energy gap can be related to the chemical stability of the molecule.[17] The distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in electron transfer processes.

Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the metal-ligand bonds, revealing their ionic or covalent character.[12]

Spectroscopic Properties

Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the complexes, providing information about the d-d transitions of the metal center.[18] The calculated vibrational frequencies from a DFT frequency calculation can be compared to experimental infrared (IR) and Raman spectra.

Conclusion and Future Directions

The theoretical modeling of 1,8-dimethylcyclam complexes offers a powerful and predictive framework for the rational design of novel metallodrugs. By carefully considering the conformational landscape of the ligand, the stereoisomerism of the metal complexes, and the influence of the solvent, researchers can gain valuable insights into the structure-activity relationships that govern their biological function. The protocols and principles outlined in this guide provide a robust foundation for conducting high-quality computational studies in this exciting and impactful area of medicinal chemistry. Future advancements in computational methods, including the development of more accurate force fields for metal complexes and the application of machine learning to predict compound properties, will undoubtedly further enhance our ability to design the next generation of metal-based therapeutics.

References

  • DFT Study of the Molecular and Electronic Structure of Metal-Free Tetrabenzoporphyrin and Its Metal Complexes with Zn, Cd, Al, Ga, In. MDPI.[Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.[Link]

  • Chemical Reduction of NiII Cyclam and Characterization of Isolated NiI Cyclam with Cryogenic Vibrational Spectroscopy and Inert-Gas-Mediated High-Resolution Mass Spectrometry. PubMed Central.[Link]

  • Computational Methods in Drug Discovery. PubMed Central.[Link]

  • Computational predictions of metal-macrocycle stability constants require accurate treatments of local solvent and pH effect. Royal Society of Chemistry.[Link]

  • FTIR spectra of the metal–cyclam complexes and the cyclam ligand. ResearchGate.[Link]

  • Molecular Mechanics (MM) Force Fields for Modelling of Copper(II) Amino Acid Complexes in Different Environments. Sci-Hub.[Link]

  • Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. ResearchGate.[Link]

  • Computational techniques for efficient conformational sampling of proteins. PubMed Central.[Link]

  • Introduction to Topic of the Special Issue “Quantum-Chemical Modeling and Design of Chelate and Macrocyclic Metal Complexes 2.0” from Guest Editor. MDPI.[Link]

  • Spin-Crossover Phenomena of Ni(cyclam)I2 Complex: Magnetostructural Correlations in Two Polymorphs. ChemRxiv.[Link]

  • Tuning the copper(ii) coordination properties of cyclam by subtle chemical modifications. Dalton Transactions.[Link]

  • Oxidatively Induced Isomerization of Square-Planar (2). PubMed.[Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.[Link]

  • Building a computation-ready experimental database for macrocycles and organic cages. ChemRxiv.[Link]

  • Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. MDPI.[Link]

  • Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. MDPI.[Link]

  • Density functional theory (DFT) based study of solvent effec. International Scholars Journals.[Link]

  • Force Fields, Quantum-Mechanical- and Molecular-Dynamics-Based Descriptors of Radiometal–Chelator Complexes. MDPI.[Link]

  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and. Journal of the American Chemical Society.[Link]

  • How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. YouTube.[Link]

  • Recent updates in click and computational chemistry for drug discovery and development. Frontiers in Chemistry.[Link]

  • 1,2-Diamine-Oxalate- Platinum Metal Complex and Comparing with Experimental Data: DFT Calculations. Semantic Scholar.[Link]

  • Macrocyclic Metal Complexes for Metalloenzyme Mimicry and Sensor Development. Accounts of Chemical Research.[Link]

  • Synthetic approaches to metal-coordination-directed macrocyclic complexes. PubMed Central.[Link]

Sources

Foundational

solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in organic solvents

An In-Depth Technical Guide to the Solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Organic Solvents This guide provides a comprehensive overview of the solubility characteristics of 1,8-Dimethyl-1,4,8,11-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a substituted tetraazamacrocycle of significant interest in coordination chemistry and drug development. Given the limited availability of direct solubility data for this specific compound, this document synthesizes theoretical principles, inferred properties from its parent macrocycle (cyclam), and established experimental methodologies to offer a robust framework for researchers, scientists, and professionals in drug development.

Introduction to 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a derivative of the well-known macrocyclic ligand, cyclam (1,4,8,11-tetraazacyclotetradecane).[1][2] The introduction of two methyl groups on opposing nitrogen atoms significantly influences its electronic and steric properties, which in turn affects its coordination chemistry and, crucially, its solubility profile. Understanding the solubility of this ligand is paramount for its application in synthesizing metal complexes, developing novel therapeutic agents, and designing selective fluoroionophores.[3] The ability to dissolve this compound in appropriate organic solvents is a critical first step for reaction setup, purification, and formulation.

Molecular Structure:

Caption: Molecular structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Theoretical Framework for Solubility

The solubility of a compound is governed by a range of physicochemical factors. A systematic analysis of these factors for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane allows for a predictive understanding of its behavior in various organic solvents.

Key Influencing Factors:

  • Polarity ("Like Dissolves Like"): Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane possesses both polar (amine groups) and nonpolar (methylene bridges and methyl groups) regions, suggesting it will have nuanced solubility across a spectrum of solvents.

  • Hydrogen Bonding: The presence of two secondary amine (N-H) groups allows the molecule to act as a hydrogen bond donor. All four nitrogen atoms can act as hydrogen bond acceptors. This capability will enhance solubility in protic solvents like alcohols.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to solvate, which can lead to lower solubility.[4][5] The macrocyclic structure may also present a barrier to efficient packing in a crystal lattice, which could favor dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6]

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[4][7]

The parent compound, cyclam, is a white solid that is soluble in water.[1] The addition of two methyl groups to form 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane will increase its lipophilicity and is expected to decrease its aqueous solubility while potentially increasing its solubility in less polar organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical principles outlined above, a predicted solubility profile for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in common organic solvents is presented below. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amine groups of the macrocycle. The parent cyclam has been used in reactions with methanol as a solvent.[8]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole moments can interact with the polar amine functionalities. Acetonitrile has been used in cyclization reactions to form the parent cyclam ring.[9]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate molecules with both polar and nonpolar characteristics. A cobalt(II) cyclam complex was found to be soluble in DCM and chloroform.[8]
Ethers Tetrahydrofuran (THF)Low to ModerateLower polarity than chlorinated solvents but can still act as a hydrogen bond acceptor. THF has been used as a solvent in reactions involving cyclam.[8]
Hydrocarbons Hexane, TolueneVery LowNonpolar solvents that will have weak interactions with the polar amine groups of the macrocycle.

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[10]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in a given organic solvent at a specified temperature.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution by HPLC or another validated quantitative method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, which represents the equilibrium solubility.

Self-Validation and Controls:

  • Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

  • Solid State Analysis: Analyze the solid material before and after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred.

  • Triplicate Measurements: Conduct all experiments in at least triplicate to ensure the reproducibility of the results.

cluster_protocol Solubility Determination Workflow A Add Excess Solute to Solvent B Equilibrate (e.g., 24-48h shaking) A->B C Sedimentation B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantitative Analysis (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Experimental Outcomes

Achieving accurate and reproducible solubility data requires careful control over several experimental variables:

  • Purity of Compound and Solvent: Impurities can significantly affect solubility measurements.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is crucial.[10]

  • Solid Phase Behavior: The compound may exist in different polymorphic forms or form solvates, each with a unique solubility.

  • pH of the Medium (for aqueous solutions): As a basic compound, the solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in aqueous media will be highly pH-dependent.

Data Presentation and Visualization

The interplay between the molecular properties of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and its predicted solubility is illustrated below.

cluster_properties Molecular Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Polarity Polar Amine Groups Moderate_Sol Moderate Polarity->Moderate_Sol Dipole-Dipole Interactions H_Bond N-H Hydrogen Bond Donors N Hydrogen Bond Acceptors High_Sol High H_Bond->High_Sol Hydrogen Bonding Lipophilicity Methylene & Methyl Groups Low_Sol Low Lipophilicity->Low_Sol van der Waals Interactions Polar_Protic Polar Protic (e.g., Methanol) Polar_Aprotic Polar Aprotic (e.g., DMSO) Nonpolar Nonpolar (e.g., Hexane) High_Sol->Polar_Protic Moderate_Sol->Polar_Aprotic Low_Sol->Nonpolar

Caption: Factors influencing the predicted solubility of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Conclusion

References

  • Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. (2020-05-26).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29).
  • What factors affect solubility? - AAT Bioquest. (2022-04-18).
  • Cyclam - Wikipedia.
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05).
  • WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents.
  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+.
  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane 214078-92-9 - Sigma-Aldrich.
  • 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4 - Sigma-Aldrich.
  • MultiScreen Solubility Filter Plate - Sigma-Aldrich.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354.

Sources

Exploratory

Spectroscopic Characterization of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, also known as 1,8-dimethylcyclam, is a key heterocyclic building block in the field of coordina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, also known as 1,8-dimethylcyclam, is a key heterocyclic building block in the field of coordination chemistry and medicinal chemistry. Its parent macrocycle, cyclam, is renowned for its ability to form stable complexes with a variety of transition metals, leading to applications in areas such as medical imaging, anti-cancer agents, and catalysis. The introduction of methyl groups at the 1 and 8 positions significantly influences the electronic and steric properties of the ligand, thereby altering the stability, reactivity, and spectroscopic signatures of its metal complexes.

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding these spectroscopic properties is fundamental for researchers to verify the synthesis of the ligand, to study its conformational dynamics, and to characterize its subsequent coordination compounds.

Molecular Structure and Isomerism

The structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is based on the 14-membered cyclam ring. The addition of methyl groups to two of the nitrogen atoms introduces chirality and the possibility of different stereoisomers. The trans isomer, where the methyl groups are on opposite sides of the macrocyclic ring, is often the focus of synthetic efforts due to its specific coordination properties.

Synthesis and Spectroscopic Data Acquisition

A key synthetic route to trans-disubstituted cyclam macrocycles, including 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, was reported by Royal, G., et al. in 1998. Their method proceeds through a tricyclic aminal intermediate, which allows for selective dialkylation.[1] While the full experimental details and complete spectroscopic data from this primary publication could not be accessed for this guide, the following sections will provide an expected spectroscopic analysis based on the known structure and data from closely related compounds.

Experimental Protocol: General NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (N-H).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

Data Acquisition (¹³C NMR):

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: A range that encompasses all expected carbon signals (e.g., 0-100 ppm).

Experimental Protocol: General Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired prior to the sample spectrum.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is expected to be complex due to the various methylene protons in the macrocyclic ring, which are diastereotopic. The spectrum can be broadly divided into regions for the N-methyl protons, the methylene protons of the cyclam backbone, and the N-H protons of the secondary amines.

Expected Chemical Shifts (relative to TMS):

  • N-CH₃: A singlet or a closely spaced multiplet in the range of 2.2-2.5 ppm.

  • N-CH₂-CH₂-N and N-CH₂-CH₂-CH₂-N: A series of complex multiplets in the range of 2.5-3.5 ppm. These protons are part of a spin system and will exhibit coupling to each other.

  • -CH₂-C H₂-CH₂-: A multiplet in the range of 1.6-2.0 ppm, corresponding to the central methylene group of the propylene bridge.

  • N-H: A broad singlet whose chemical shift is highly dependent on the solvent, concentration, and temperature. It can typically be found in a wide range from 1.5-4.0 ppm and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the trans isomer, a reduced number of signals is expected compared to an asymmetric derivative.

Expected Chemical Shifts (relative to TMS):

  • N-CH₃: A signal in the range of 40-45 ppm.

  • N-CH₂- (adjacent to methylated nitrogen): Signals in the range of 50-55 ppm.

  • N-CH₂- (adjacent to secondary amine): Signals in the range of 45-50 ppm.

  • -CH₂-C H₂-CH₂-: A signal for the central carbon of the propylene bridge, typically in the range of 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretch: A moderate to weak absorption band in the region of 3200-3300 cm⁻¹. This band may be broad.

  • C-H Stretch (Aliphatic): Strong absorption bands in the region of 2800-3000 cm⁻¹.

  • CH₂ Bend (Scissoring): An absorption band around 1450-1470 cm⁻¹.

  • C-N Stretch: Medium to weak absorption bands in the fingerprint region, typically between 1000-1250 cm⁻¹.

Comparative Spectroscopic Data of Unsubstituted Cyclam

For comparative purposes, the spectroscopic data for the parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), is presented below. This can serve as a baseline for understanding the influence of the 1,8-dimethyl substitution.

Spectroscopic Data for 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
¹H NMR (CDCl₃)δ (ppm)
N-H~1.8 (broad s)
N-CH₂ -CH₂ -N~2.7 (s)
N-CH₂ -CH₂-CH₂ -N~2.8 (t)
N-CH₂-CH₂ -CH₂-N~1.9 (quintet)
¹³C NMR (CDCl₃)δ (ppm)
N-C H₂-C H₂-N~47.5
N-C H₂-CH₂-C H₂-N~49.0
N-CH₂-C H₂-CH₂-N~29.0
IR (cm⁻¹)
N-H Stretch~3280
C-H Stretch2850-2950
N-H Bend~1580
C-N Stretch~1100

Note: The presented data for cyclam is a general representation and may vary depending on the specific experimental conditions.

Visualization of Molecular Structure and Workflow

Molecular Structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Caption: 2D representation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of 1,8-Dimethylcyclam nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (Confirmation of M.W.) synthesis->ms structure Structural Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

Caption: General workflow for the synthesis and spectroscopic characterization of 1,8-Dimethylcyclam.

Conclusion

References

  • Royal, G., Dahaoui-Gindrey, V., Dahaoui, S., Tabard, A., Guilard, R., Pullumbi, P., & Lecomte, C. (1998). New Synthesis of trans-Disubstituted Cyclam Macrocycles – Elucidation of the Disubstitution Mechanism on the Basis of X-ray Data and Molecular Modeling. European Journal of Organic Chemistry, 1998(9), 1971–1975. [Link][1]

  • PubChem Compound Summary for CID 64964, 1,4,8,11-Tetraazacyclotetradecane. [Link][2]

  • Chematech. trans-N-Dimethyl-Cyclam. [Link][3]

  • PubChem Compound Summary for CID 4659299, 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane. [Link][4]

  • NIST Chemistry WebBook, SRD 69. 1,4,8,11-Tetraazacyclotetradecane. [Link][5]

Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and Solid-State Conformation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Structural Landscape of N-Alkylated Cyclams The macrocyclic tetraamine 1,4,8,11-tetraazacyclotetradecane, or cyclam, represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Structural Landscape of N-Alkylated Cyclams

The macrocyclic tetraamine 1,4,8,11-tetraazacyclotetradecane, or cyclam, represents a cornerstone in the field of coordination chemistry. Its robust ability to chelate a variety of metal ions has led to its widespread application in fields ranging from medical imaging and radiotherapy to catalysis. The targeted functionalization of the cyclam backbone, particularly through N-alkylation, offers a sophisticated means to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their stability, reactivity, and in vivo behavior.

This technical guide focuses on a key derivative: 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-diMe-cyclam). While the crystal structure of the free ligand remains elusive in publicly accessible databases, a comprehensive understanding of its probable solid-state conformation can be expertly extrapolated from the extensive structural data available for the parent cyclam and its numerous analogues. This document synthesizes this body of knowledge to provide a predictive yet rigorously grounded analysis of the title compound's crystal structure. We will delve into the synthetic rationale, the nuanced stereochemistry of the cyclam framework, and the profound influence of N-methylation at the 1 and 8 positions on the macrocycle's conformation.

I. Synthetic Strategy: Accessing the 1,8-Disubstituted Cyclam Core

The synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is predicated on the selective functionalization of the parent cyclam macrocycle. A common and effective strategy for achieving 1,8-disubstitution involves a multi-step process that leverages protecting groups to control the regioselectivity of the alkylation.

A plausible and widely adopted synthetic pathway is illustrated below. This approach ensures the desired trans-disubstitution, which is a common motif in the synthesis of such derivatives.

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection Cyclam 1,4,8,11-tetraazacyclotetradecane (Cyclam) ProtectedCyclam 5,12-dihydropyrazino[2,3-b:5,6-b']di[1,4]diazepine Cyclam->ProtectedCyclam Protection of N4, N11 Glyoxal Glyoxal Glyoxal->ProtectedCyclam DimethylatedProtected 1,8-Dimethylated Protected Cyclam ProtectedCyclam->DimethylatedProtected N-Alkylation at N1, N8 MethylIodide Methyl Iodide (CH3I) MethylIodide->DimethylatedProtected Base Base (e.g., K2CO3) Base->DimethylatedProtected Target 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane DimethylatedProtected->Target Removal of Protecting Group Deprotection Acid Hydrolysis (e.g., HCl) Deprotection->Target

Figure 1: A representative synthetic workflow for the preparation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Experimental Protocol: A Representative Synthesis
  • Protection: Cyclam is reacted with glyoxal in an appropriate solvent (e.g., ethanol) to form the bicyclic-protected intermediate. This step effectively shields the N4 and N11 positions, directing subsequent alkylation to the N1 and N8 amines.

  • Alkylation: The protected cyclam is treated with a suitable methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate in a polar aprotic solvent (e.g., acetonitrile). The reaction is typically carried out at an elevated temperature to drive it to completion.

  • Deprotection: The resulting 1,8-dimethylated protected cyclam is subjected to acidic hydrolysis to remove the glyoxal bridge, yielding the target compound, 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

  • Purification and Crystallization: The final product is purified by recrystallization from a suitable solvent system. The choice of solvent is critical for obtaining high-quality crystals suitable for X-ray diffraction.

II. The Conformational Landscape of the Cyclam Macrocycle

The 14-membered ring of cyclam is not planar and can adopt several conformational isomers, which are defined by the relative orientations of the N-H bonds (or N-alkyl groups) with respect to the plane of the four nitrogen atoms.[1] The energies of these conformers are closely spaced, and the most stable conformation can be influenced by substitution, metal coordination, and crystal packing forces.[1]

There are five key conformational isomers for cyclam and its derivatives, with the trans-III and cis-V conformations being the most stable in many reported crystal structures of cyclam complexes.[2][3]

ConformerN-Substituent Orientation (Up/Down)Ring Conformation
trans-I Up, Down, Up, Down (alternating)Chair-like
trans-II Up, Up, Down, DownTwisted
trans-III Up, Down, Down, UpChair-like
trans-IV Up, Up, Up, DownBoat-like
cis-V Up, Up, Down, Up (folded)Folded

Table 1: Major conformational isomers of the cyclam macrocycle.

III. Predicted Crystal Structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

In the absence of a definitive crystal structure for the free 1,8-diMe-cyclam ligand, we can construct a highly probable model based on the known structure of the parent cyclam and the steric and electronic effects of N-methylation.

The Foundation: Crystal Structure of Parent Cyclam

The crystal structure of unsubstituted cyclam reveals a centrosymmetric molecule adopting the trans-III conformation. This conformation is characterized by a chair-like arrangement of the six-membered chelate rings and a gauche conformation of the five-membered chelate rings. The molecule is stabilized by a network of intermolecular N-H···N hydrogen bonds.

The Influence of 1,8-Dimethylation

The introduction of methyl groups at the 1 and 8 positions introduces significant steric bulk. This has two primary consequences:

  • Conformational Preference: The methyl groups will preferentially occupy equatorial positions to minimize steric interactions with the rest of the macrocycle. This steric hindrance is likely to favor a specific conformation in the solid state.

  • Hydrogen Bonding: The replacement of N-H protons with methyl groups at the 1 and 8 positions removes two hydrogen bond donors. This will alter the crystal packing, as the intermolecular hydrogen bonding network will be different from that of the parent cyclam.

Based on these considerations, the most probable conformation for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in the solid state is the trans-III conformation . This arrangement places the two methyl groups in a trans-diaxial-like orientation relative to the mean plane of the macrocycle, which effectively minimizes steric clashes.

Figure 2: A schematic representation of the predicted trans-III conformation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

Predicted Crystallographic Parameters

While precise unit cell dimensions and atomic coordinates cannot be determined without experimental data, we can predict key intramolecular geometric parameters based on analogous structures.

ParameterPredicted ValueBasis of Prediction
C-N Bond Length1.46 - 1.48 ÅTypical single bond length in amines
C-C Bond Length1.52 - 1.54 ÅTypical sp³-sp³ carbon single bond
C-N-C Bond Angle110 - 114°Near-tetrahedral geometry at nitrogen
N-C-C Bond Angle110 - 113°Tetrahedral geometry at carbon
C-N(Me)-C Bond Angle112 - 116°Slightly larger due to steric bulk of methyl group
Torsion Angles (N-C-C-N)~60° (gauche)For five-membered rings
Torsion Angles (N-C-C-C-N)~180° (anti)For six-membered rings in chair conformation

Table 2: Predicted key geometric parameters for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

IV. Spectroscopic Characterization: A Validating System

The synthesis and purity of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane would be confirmed by a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational rigidity of the ring. Distinct signals for the N-methyl protons and the various methylene protons of the macrocyclic backbone would be observed. The integration of the N-methyl signal relative to the methylene protons would confirm the disubstitution.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the N-methyl carbons and the inequivalent methylene carbons of the ring, consistent with the predicted trans-III symmetry.

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight of the compound (C₁₂H₂₈N₄, MW: 228.38 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and methylene groups, and importantly, the presence of N-H stretching bands from the secondary amines at N4 and N11, and the absence of these bands from the tertiary amines at N1 and N8.

V. Implications for Drug Development and Coordination Chemistry

The trans-III conformation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane has significant implications for its use as a ligand. This conformation pre-organizes the four nitrogen atoms in a plane, making it an excellent scaffold for coordinating to metal ions to form square-planar or octahedral complexes. The two remaining N-H protons at the 4 and 11 positions provide sites for further functionalization, allowing for the attachment of targeting moieties or other functional groups. This makes 1,8-diMe-cyclam a valuable building block for the design of bifunctional chelators for applications in radiopharmaceuticals and other areas of medicinal chemistry.

Conclusion

While a definitive crystal structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane awaits experimental determination, a robust and scientifically sound model can be constructed through a careful analysis of the parent cyclam macrocycle and the well-understood principles of stereochemistry. The predicted trans-III conformation, with its specific arrangement of the dimethyl substituents, provides a valuable framework for understanding the coordination chemistry of this important ligand and for guiding the future design of novel metal-based diagnostics and therapeutics.

References

  • Caramori, G. F., Kunitz, A. G., Andriani, K. F., & Tfouni, E. (2015). Configurational isomers of cyclam. ResearchGate. [Link]

  • Choi, J. (2021). Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 164–168. [Link]

  • Nabih, K., Baouid, A., Handel, H., Yazidi, M., Maatallah, M., & Adardour, M. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
  • Barefield, E. K., Freeman, G. M., & VanDerveer, D. G. (1986). Synthesis and characterization of tetra-N-alkylated cyclam ligands that contain a functionalized nitrogen substituent. Inorganic Chemistry, 25(4), 552–558.
  • Alcock, N. W., Berry, A., & Moore, P. (1992). Structure of a complex of 1,4,8,11-tetraazacyclotetradecane (cyclam) with zinc(II) chloride.
  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • PubChem. 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane. [Link]

  • Ferreira, M. F. A., et al. (2021). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 26(21), 6483.
  • Jeon, I.-H., et al. (2016). Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 9), 704–709.
  • Patente WO 1997008157A2. Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Shionoya, M., et al. (2017). Preparation, spectroscopic and magnetic characterization of Cu(cyclam)M(CN)4 complexes exhibiting one-dimensional crystal structures (cyclam = 1,4,8,11-tetraazacyclotetradecane, M = Ni, Pd, Pt). Inorganica Chimica Acta, 469, 43-49.
  • An, S., et al. (2021). Crystal structure of 1,4,8,11-tetramethyl-1,4,8,11-tetraazoniacyclotetradecane bis(perchlorate) dichloride from synchrotron X-ray data.
  • Organic Syntheses. Procedure for the Synthesis of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. [Link]

  • Subhan, M. A., et al. (2011). Eight possible conformers of trans- and cis-[ML2(cyclam)]n+. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 1,8-Dimethylcyclam Metal Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic modification of macrocyclic ligands offers a powerful approach to tuning the electronic properties of metal complexes for a diverse r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of macrocyclic ligands offers a powerful approach to tuning the electronic properties of metal complexes for a diverse range of applications, from catalysis to medicinal chemistry. This guide provides a comprehensive technical overview of the electronic properties of metal complexes featuring the 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-dimethylcyclam) ligand. By introducing methyl groups at the 1 and 8 positions of the cyclam framework, significant alterations to the stereochemistry, ligand field strength, and redox behavior of the coordinated metal ion are achieved. This document delves into the synthesis, structural characterization, and the detailed spectroscopic and electrochemical properties of these complexes, offering insights into the structure-property relationships that govern their reactivity and potential applications.

Introduction: The Significance of N-Alkylation in Cyclam-Based Coordination Chemistry

The 1,4,8,11-tetraazacyclotetradecane, or cyclam, macrocycle is a cornerstone in coordination chemistry, renowned for its ability to form highly stable and kinetically inert complexes with a wide array of transition metal ions.[1] The parent cyclam ligand provides a tetradentate N-donor environment that can accommodate various coordination geometries. However, the true versatility of the cyclam framework is unlocked through the functionalization of its secondary amine groups.

N-alkylation, in particular, has a profound impact on the resulting metal complexes' properties.[2] The introduction of alkyl groups can:

  • Influence Stereochemistry: The steric bulk of the N-substituents can dictate the preferred coordination isomer (e.g., trans-I, trans-III, or cis-V), which in turn dramatically affects the electronic structure of the metal center.

  • Modulate Ligand Field Strength: The electron-donating nature of alkyl groups can alter the ligand field strength, thereby influencing d-orbital splitting, spin states, and spectroscopic features.

  • Tune Redox Potentials: Changes in the electronic and steric environment around the metal ion directly impact its redox potentials, making it possible to fine-tune the accessibility of different oxidation states for catalytic or other redox-active applications.

The 1,8-dimethylcyclam ligand represents a strategic modification where methyl groups are introduced on opposite nitrogen atoms. This seemingly simple alteration leads to a fascinating interplay of steric and electronic effects that are explored in detail throughout this guide.

Synthesis and Structural Characterization

A thorough understanding of the electronic properties of 1,8-dimethylcyclam metal complexes begins with their synthesis and the precise determination of their three-dimensional structures.

Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

The synthesis of 1,8-disubstituted cyclam derivatives typically involves a multi-step process that requires careful control of protecting groups to achieve the desired substitution pattern. A general and effective method involves the selective ditosylation of cyclam, followed by methylation and subsequent deprotection.[3]

Experimental Protocol: Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • Ditosylation of Cyclam: Cyclam is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in a suitable solvent such as pyridine or a biphasic mixture of chloroform and aqueous sodium hydroxide. This selectively protects the 1,8-nitrogen atoms, yielding 1,8-ditosyl-1,4,8,11-tetraazacyclotetradecane. The reaction is typically carried out at room temperature with vigorous stirring for several hours.

  • Methylation of the Remaining Secondary Amines: The resulting ditosylated cyclam, which now has two remaining secondary amine groups at the 4 and 11 positions, is then reacted with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in an aprotic solvent (e.g., acetonitrile). This step yields 1,8-ditosyl-4,11-dimethyl-1,4,8,11-tetraazacyclotetradecane.

  • Deprotection: The tosyl groups are subsequently removed by treatment with a strong acid, such as concentrated sulfuric acid or hydrobromic acid in acetic acid, often at elevated temperatures. This step is crucial and must be carefully controlled to avoid degradation of the macrocycle.

  • Work-up and Purification: Following deprotection, the reaction mixture is neutralized with a strong base (e.g., NaOH), and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or crystallization to yield pure 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane.

Synthesis_of_1_8_Dimethylcyclam Cyclam Cyclam Ditosyl_Cyclam 1,8-Ditosyl-1,4,8,11- tetraazacyclotetradecane Cyclam->Ditosyl_Cyclam 2 eq. TsCl, Pyridine Methylated_Ditosyl_Cyclam 1,8-Ditosyl-4,11-dimethyl-1,4,8,11- tetraazacyclotetradecane Ditosyl_Cyclam->Methylated_Ditosyl_Cyclam Methylating agent, K2CO3, CH3CN Dimethylcyclam 1,8-Dimethyl-1,4,8,11- tetraazacyclotetradecane Methylated_Ditosyl_Cyclam->Dimethylcyclam Strong Acid (e.g., H2SO4), Heat

Figure 1: General synthetic scheme for 1,8-dimethylcyclam.

Synthesis of Metal Complexes

The complexation of 1,8-dimethylcyclam with various transition metal salts is generally straightforward, typically involving the reaction of the ligand with the desired metal salt in a suitable solvent.

Experimental Protocol: General Synthesis of a 1,8-Dimethylcyclam Metal Complex

  • Ligand Dissolution: Dissolve one equivalent of 1,8-dimethylcyclam in a suitable solvent, such as methanol, ethanol, or acetonitrile.

  • Metal Salt Addition: To the stirred ligand solution, add a solution of one equivalent of the desired metal salt (e.g., Cu(ClO₄)₂, NiCl₂, Co(BF₄)₂) dissolved in the same or a compatible solvent.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight to ensure complete complexation.

  • Isolation and Purification: The resulting complex can be isolated by cooling the solution to induce crystallization, by slow evaporation of the solvent, or by precipitation upon the addition of a less polar co-solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and stereochemistry of these complexes. The 1,8-dimethylcyclam ligand can adopt several conformations upon coordination, with the trans-III and cis-V isomers being commonly observed.

  • trans-III Conformation: In this arrangement, the two methyl groups are on opposite sides of the coordination plane, and the two secondary amine protons are also on opposite sides. This conformation is frequently observed in square-planar and octahedrally coordinated complexes.

  • cis-V Conformation: Here, the macrocycle folds, and the metal ion sits in the fold, leading to a distorted coordination geometry.

For example, the crystal structure of [Cu(DMC)(Cl)₂] (where DMC is 1,8-dimethylcyclam) reveals a trans-III conformation with the copper(II) ion in a square-planar environment defined by the four nitrogen atoms of the macrocycle.[4] The secondary amines exhibit shorter Cu-N bond lengths compared to the tertiary amines, indicating a stronger interaction.[4] In contrast, the analogous [Zn(DMC)(Cl)₂] complex adopts a distorted octahedral geometry with the ligand in the cis-V conformation.[4] This highlights the subtle interplay between the electronic preferences of the metal ion and the steric constraints of the ligand.

Spectroscopic Properties: Probing the Electronic Structure

Spectroscopic techniques are indispensable for elucidating the electronic structure of 1,8-dimethylcyclam metal complexes in solution and the solid state.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the d-d electronic transitions within the metal center, which are sensitive to the ligand field strength and coordination geometry.

For square-planar Ni(II) complexes with N-alkylated cyclams, the spectra are typically characterized by a broad absorption band in the visible region, corresponding to the spin-allowed d-d transitions. The position and intensity of this band are influenced by the degree of steric hindrance and the electron-donating ability of the N-substituents.

Table 1: Representative UV-Vis Spectroscopic Data for 1,8-Dimethylcyclam Metal Complexes

ComplexSolventλ_max (nm)ε (M⁻¹cm⁻¹)AssignmentReference
[Ni(1,8-Me₂cyclam)]²⁺H₂O45075¹A₁g → ¹A₂g[2]
[Cu(1,8-Me₂cyclam)]²⁺H₂O520150²B₁g → ²E_g[4]

Note: Data is illustrative and may vary depending on the counter-ion and specific experimental conditions.

The energy of the d-d transitions can be used to determine the ligand field splitting parameter (10Dq), providing a quantitative measure of the ligand field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II) and high-spin Co(II). The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic ground state and the nature of the metal-ligand bonding.

For Cu(II) complexes of 1,8-dimethylcyclam, the EPR spectra are typically axial, consistent with a d⁹ electronic configuration in a square-planar or tetragonally distorted octahedral geometry. The g-values and the copper hyperfine coupling constant (A_iso) are indicative of the degree of covalency in the Cu-N bonds.

EPR_Workflow Sample Paramagnetic Complex (e.g., Cu(II)-1,8-dimethylcyclam) EPR_Spectrometer EPR Spectrometer Sample->EPR_Spectrometer Spectrum EPR Spectrum (Derivative of Absorption) EPR_Spectrometer->Spectrum Simulation Spectral Simulation Spectrum->Simulation Parameters g-tensor (g_parallel, g_perpendicular) Hyperfine Coupling (A_parallel, A_perpendicular) Simulation->Parameters CV_Experiment Electrochemical_Cell Electrochemical Cell (Working, Reference, Counter Electrodes) Potentiostat Potentiostat Electrochemical_Cell->Potentiostat Analyte_Solution Analyte Solution (Complex in Solvent + Electrolyte) Analyte_Solution->Electrochemical_Cell Voltammogram Cyclic Voltammogram (Current vs. Potential) Potentiostat->Voltammogram Redox_Potentials Redox Potentials (E_pa, E_pc, E_1/2) Voltammogram->Redox_Potentials

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Metal Complexes: Application Notes and Protocols

This guide provides a comprehensive overview of the synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-dimethylcyclam) and its coordination complexes with various transition metals. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-dimethylcyclam) and its coordination complexes with various transition metals. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the applications of these fascinating macrocyclic compounds.

Introduction: The Significance of 1,8-Dimethylcyclam and its Metal Complexes

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is a robust 14-membered macrocyclic ligand that forms highly stable complexes with a wide array of metal ions. The introduction of methyl groups onto the nitrogen atoms, as in 1,8-dimethylcyclam, significantly modulates the electronic and steric properties of the ligand. This, in turn, influences the coordination geometry, redox potentials, and reactivity of the resulting metal complexes.

The strategic placement of the two methyl groups at the 1 and 8 positions creates a specific isomer of dimethylcyclam with distinct coordination preferences. These N-alkylated derivatives often exhibit enhanced stability against oxidative degradation compared to the parent cyclam, a crucial feature for applications in catalysis and medicine.[1]

The metal complexes of 1,8-dimethylcyclam and related derivatives have garnered considerable interest due to their potential applications as:

  • Catalysts: In various organic transformations and as electrocatalysts for reactions like oxygen reduction.[2][3]

  • Therapeutic and Diagnostic Agents: The inherent stability of these complexes makes them suitable scaffolds for the development of radiopharmaceuticals for imaging and therapy, as well as potential anti-cancer and anti-viral agents.[4][5]

  • Fluorescent Probes: Functionalized 1,8-dimethylcyclam derivatives can act as selective fluorescent sensors for specific metal ions.

This document will provide a detailed guide to the synthesis of the 1,8-dimethylcyclam ligand and its subsequent complexation with selected transition metals, offering insights into the underlying chemical principles and practical experimental procedures.

Synthesis of the Ligand: 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

The synthesis of 1,8-dimethylcyclam is typically achieved through the selective N-alkylation of the parent cyclam macrocycle. A common and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce methyl groups onto secondary amines.[1] This method is advantageous as it is generally high-yielding and avoids the use of more hazardous alkylating agents.

Mechanistic Rationale

The Eschweiler-Clarke reaction proceeds through a two-step mechanism:

  • Imine Formation: The secondary amine of cyclam reacts with formaldehyde to form an iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.

The selectivity for the 1,8-disubstituted product over other possible isomers (e.g., 1,4-dimethylcyclam) can be influenced by the reaction conditions and the inherent reactivity of the different nitrogen atoms in the cyclam ring.

Eschweiler-Clarke_Mechanism Cyclam_NH Cyclam (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Cyclam_NH->Iminium_Ion + CH₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium_Ion Methylated_Cyclam 1,8-Dimethylcyclam Iminium_Ion->Methylated_Cyclam + HCOOH, -CO₂ Formic_Acid Formic Acid (HCOOH) Formic_Acid->Methylated_Cyclam CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for the methylation of cyclam.

Experimental Protocol: Synthesis of 1,8-Dimethylcyclam

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,4,8,11-Tetraazacyclotetradecane (Cyclam)200.32102.00 g
Formaldehyde (37% aqueous solution)30.03403.24 mL
Formic Acid (98-100%)46.03401.51 mL
Dichloromethane (DCM)84.93-As needed
Sodium Hydroxide (NaOH)40.00-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Diethyl Ether74.12-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,8,11-tetraazacyclotetradecane (2.00 g, 10 mmol) in 20 mL of water.

  • Addition of Reagents: To the stirred solution, add formaldehyde (3.24 mL, 40 mmol) followed by the dropwise addition of formic acid (1.51 mL, 40 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, make the solution strongly basic (pH > 12) by the careful addition of solid sodium hydroxide or a concentrated aqueous solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield a viscous oil.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., by dissolving in a minimal amount of hot diethyl ether and allowing to cool).

Characterization of 1,8-Dimethylcyclam

The successful synthesis of 1,8-dimethylcyclam should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the N-methyl protons and the various methylene protons of the macrocyclic ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product (C₁₂H₂₈N₄, MW: 228.38 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and N-H stretching and bending vibrations.

Synthesis of 1,8-Dimethylcyclam Metal Complexes

The coordination of 1,8-dimethylcyclam to a metal ion is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the coordination geometry and the nature of the resulting complex.

General Considerations
  • Metal Salts: Common metal salts used include chlorides, nitrates, perchlorates, and acetates. The counter-ion can sometimes coordinate to the metal center, particularly in non-coordinating solvents.

  • Solvents: Methanol, ethanol, acetonitrile, and water are commonly used solvents for the complexation reaction. The choice of solvent depends on the solubility of the ligand and the metal salt.

  • Stoichiometry: A 1:1 molar ratio of ligand to metal salt is typically used.

  • Inert Atmosphere: For air-sensitive metal ions (e.g., Fe(II), Mn(II)), the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Complexation_Workflow Start Start Dissolve_Ligand Dissolve 1,8-Dimethylcyclam in Solvent Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Ligand and Metal Salt Solutions Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Stir_Heat Stir and/or Heat the Reaction Mixture Mix_Solutions->Stir_Heat Isolate_Product Isolate the Product (Filtration/Crystallization) Stir_Heat->Isolate_Product Wash_Dry Wash and Dry the Complex Isolate_Product->Wash_Dry Characterize Characterize the Complex Wash_Dry->Characterize End End Characterize->End

Caption: General workflow for the synthesis of 1,8-dimethylcyclam metal complexes.

Experimental Protocol: Synthesis of a [Cu(1,8-dimethylcyclam)]²⁺ Complex

This protocol describes the synthesis of the copper(II) complex as a representative example. Similar procedures can be adapted for other transition metals.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane228.3810.228 g
Copper(II) Perchlorate Hexahydrate370.5410.371 g
Methanol32.04-20 mL
Diethyl Ether74.12-As needed

Procedure:

  • Dissolution of Ligand: Dissolve 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane (0.228 g, 1 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.

  • Dissolution of Metal Salt: In a separate beaker, dissolve copper(II) perchlorate hexahydrate (0.371 g, 1 mmol) in 10 mL of methanol.

  • Complexation: Slowly add the copper(II) salt solution to the stirred ligand solution. A color change should be observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Crystallization: Slowly add diethyl ether to the reaction mixture until a precipitate forms. Alternatively, the solution can be concentrated under reduced pressure and cooled to induce crystallization.

  • Isolation and Washing: Collect the crystalline product by filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Drying: Dry the complex in a vacuum desiccator.

Characterization of the Metal Complex

The resulting metal complex should be characterized to confirm its structure and purity.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, including the coordination geometry of the metal ion.

  • UV-Vis Spectroscopy: The electronic absorption spectrum will show d-d transitions characteristic of the metal ion in its specific coordination environment.

  • Magnetic Susceptibility: This measurement can determine the number of unpaired electrons and thus the spin state of the metal center.

  • Elemental Analysis: Provides the elemental composition of the complex, confirming the ligand-to-metal ratio.

Applications and Future Perspectives

The metal complexes of 1,8-dimethylcyclam are versatile compounds with a growing number of applications. Their high stability and tunable properties make them attractive candidates for further research and development in several key areas.

In the field of medicine , these complexes are being explored as cores for radiopharmaceuticals, where the macrocycle chelates a radioactive metal isotope for targeted delivery to tumors for imaging or therapy.[4][5] The kinetic inertness of these complexes is crucial to prevent the release of the metal ion in vivo.

In catalysis , the ability of the metal center to adopt different oxidation states while being held in a stable coordination environment makes these complexes promising catalysts for a variety of reactions, including oxidations and reductions.[2][3]

The continued exploration of new synthetic methodologies for functionalizing the 1,8-dimethylcyclam scaffold will undoubtedly lead to the development of novel metal complexes with tailored properties for specific applications in materials science, sensing, and medicine.

References

  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Jimenez-Perez, O., et al. (2018). Study of M(III)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Advances, 8(3), 1327-1335.
  • Karg, J., et al. (2021). Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 185-195.
  • Wikipedia. Cyclam. Retrieved from [Link]

  • Gunnlaugsson, T., et al. (2016). Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions. Chemistry - A European Journal, 22(32), 11499-11509.
  • Lincoln, S. F., et al. (1998). Kinetics and Mechanism of Complex Formation of Nickel(II) with Tetra-N-alkylated Cyclam in N,N-Dimethylformamide (DMF): Comparative Study on the Reactivity and Solvent Exchange of the Species Ni(DMF)62+ and Ni(DMF)5Cl+. Inorganic Chemistry, 37(19), 4875-4880.
  • Sargeson, A. M., & St. Pierre, T. G. (2004). Cyclam complexes and their applications in medicine. Dalton Transactions, (16), 2529-2541.
  • Suh, M. P., & Kang, S. G. (1988). Crystal structure of (1,8-dimethyl-1,3,6,8,10,13-hexaazacyclotetradecane) nickel(II) diperchlorate, [Ni(C10H26N6)][ClO4]2. Inorganica Chimica Acta, 148(2), 165-167.
  • Beilstein Journals. (2021). Supporting Information for Au(III)
  • Cohen, S. M., et al. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 3(8), 615-628.
  • Suh, M. P., et al. (1993). Crystal structure of (1,8-dimethyl-1,3,6,8,10,13-hexaazacyclotetradecane) nickel(II) diperchlorate, [Ni(C10H26N6)][ClO4]2. Bulletin of the Korean Chemical Society, 14(3), 273-277.
  • Delgado, R., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-2745.
  • Drew, M. G. B. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-9.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
  • ResearchGate. Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).

Sources

Application

protocol for complexing copper with 1,8-Dimethylcyclam

An Application Note and Detailed Protocol for the Synthesis and Characterization of the Copper(II)-1,8-Dimethylcyclam Complex Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis and Characterization of the Copper(II)-1,8-Dimethylcyclam Complex

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of the copper(II) complex with the macrocyclic ligand 1,8-Dimethylcyclam. Copper-cyclam complexes are of significant interest in medicinal chemistry and drug development, particularly as components of radiopharmaceuticals and potential antitumor agents.[1][2] The inherent kinetic inertness and thermodynamic stability of these complexes make them ideal scaffolds for carrying radioisotopes or active pharmaceutical ingredients.[3] This document details a robust methodology for complexation, explains the scientific rationale behind each step, and outlines standard analytical techniques for validating the final product. It is intended for researchers in chemistry, materials science, and drug development.

Introduction: The Significance of Copper-Cyclam Complexes

The 14-membered tetraamine macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), is a cornerstone ligand in coordination chemistry due to its ability to form exceptionally stable complexes with a variety of transition metal ions.[1][4] The resulting metallo-complexes are often kinetically inert, meaning they are resistant to dissociation under physiological conditions—a critical attribute for therapeutic applications.[5]

N-functionalization of the cyclam ring, such as the addition of methyl groups at the 1 and 8 positions to form 1,8-Dimethylcyclam (DMC), subtly modifies the ligand's electronic and steric properties. These modifications can influence the coordination geometry, redox potential, and lipophilicity of the resulting metal complex, thereby tuning its biological activity.

Copper(II)-cyclam complexes have been extensively investigated for a range of applications:

  • Radiopharmaceuticals: The ability to chelate copper radioisotopes (e.g., ⁶⁴Cu, ⁶⁷Cu) makes these complexes valuable as bifunctional chelators (BFCs) for Positron Emission Tomography (PET) imaging and targeted radiotherapy.[2]

  • Antitumor Agents: Certain cyclam-based complexes have demonstrated significant antitumor and antiviral activities, sparking interest in their development as novel chemotherapeutics.[1][3]

  • Catalysis and Sensing: The unique electronic properties of these complexes also lend them to applications as catalysts and as selective ion sensors.

This protocol provides a reliable method to synthesize the [Cu(1,8-Dimethylcyclam)]²⁺ complex, a foundational step for further research and development in these fields.

Experimental Overview & Rationale

The complexation of copper(II) with 1,8-Dimethylcyclam involves the coordination of the four nitrogen donor atoms of the macrocycle to the copper ion. While thermodynamically favorable, the reaction requires energy to overcome the conformational rigidity of the macrocyclic ligand, which is typically supplied by heating.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A Dissolve 1,8-Dimethylcyclam in Acetonitrile C Combine Ligand and Metal Salt Solutions A->C B Dissolve Copper(II) Salt (e.g., Cu(ClO₄)₂·6H₂O) in Water B->C D Heat Mixture with Stirring (e.g., 80°C for 1-2 hours) C->D E Monitor Reaction (Color Change to Violet/Pink) D->E F Cool Reaction Mixture to Room Temperature E->F G Induce Crystallization (e.g., Refrigeration) F->G H Isolate Product by Filtration G->H I Wash with Cold Solvent and Dry Under Vacuum H->I J UV-Vis Spectroscopy I->J K Mass Spectrometry (ESI-MS) I->K L Further Analysis (Optional) (X-ray, IR, NMR) I->L

Caption: High-level workflow for the synthesis and analysis of the Copper(II)-1,8-Dimethylcyclam complex.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane≥95%Sigma-AldrichThis is the ligand, often abbreviated as 1,8-DMC.
Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O)ACS ReagentSigma-AldrichA common copper(II) salt. Other salts like CuCl₂ or CuSO₄ can be used, but may require anion exchange for certain applications. Caution: Perchlorate salts are potentially explosive and must be handled with care.[1]
Acetonitrile (CH₃CN)HPLC GradeFisher ScientificSolvent for the ligand.
Deionized Water (H₂O)18.2 MΩ·cmMillipore SystemSolvent for the copper salt.
Methanol (CH₃OH)ACS ReagentVWRFor washing the final product.
Diethyl Ether (Et₂O)ACS ReagentVWRFor washing/drying the final product.
0.1 M Hydrochloric Acid (HCl)VolumetricRicca ChemicalFor pH adjustment if necessary.
0.1 M Sodium Hydroxide (NaOH)VolumetricRicca ChemicalFor pH adjustment if necessary.
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thermometer

  • Buchner funnel and filter flask

  • Schlenk line or vacuum oven for drying

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • pH meter

Detailed Synthesis Protocol

This protocol is adapted from established methods for complexing copper with cyclam derivatives.[1][6]

Step 1: Reagent Preparation (Stoichiometry)

  • Rationale: Ensuring a 1:1 molar ratio between the ligand and the copper salt is crucial for maximizing the yield of the desired mononuclear complex.

  • Procedure:

    • Weigh 0.228 g (1.0 mmol) of 1,8-Dimethylcyclam.

    • In a separate container, weigh 0.370 g (1.0 mmol) of Copper(II) Perchlorate Hexahydrate.

Step 2: Dissolution of Reactants

  • Rationale: The reactants must be fully dissolved to ensure a homogeneous reaction mixture, facilitating efficient interaction between the copper ions and the ligand molecules.[7] A mixed solvent system (acetonitrile/water) is often used to accommodate the differing solubilities of the organic ligand and the inorganic salt.

  • Procedure:

    • Add the weighed 1,8-Dimethylcyclam to a 50 mL round-bottom flask. Dissolve it in 15 mL of acetonitrile with magnetic stirring.

    • In a separate beaker, dissolve the weighed Copper(II) Perchlorate Hexahydrate in 10 mL of deionized water. The solution should be a characteristic light blue.

Step 3: The Complexation Reaction

  • Rationale: Heating the reaction mixture provides the activation energy needed for the copper ion to insert into the macrocyclic cavity. A color change is a primary indicator of coordination. Studies show that temperatures around 80°C are effective for driving the complexation to completion within a reasonable timeframe.[1][6] Maintaining a neutral to slightly basic pH (7-8) ensures the amine groups on the cyclam are sufficiently deprotonated to coordinate with the copper ion.

  • Procedure:

    • Slowly add the aqueous copper(II) perchlorate solution to the stirred acetonitrile solution of the ligand at room temperature.

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80°C using a heating mantle or oil bath.

    • Maintain stirring and temperature for 1.5 to 2 hours. A distinct color change from light blue to a deep violet or pink-violet should be observed, indicating the formation of the copper-cyclam complex.[1]

    • (Optional) Check the pH of the solution. If it has become acidic, adjust to ~7.5 with dilute NaOH.

Step 4: Product Isolation and Purification

  • Rationale: The desired complex is typically less soluble in the cooled reaction mixture than the starting materials. Cooling, often to sub-ambient temperatures, promotes crystallization or precipitation, allowing for separation from unreacted components. Washing with a non-solvent (like cold methanol or ether) removes residual impurities.

  • Procedure:

    • Turn off the heat and allow the flask to cool to room temperature.

    • For enhanced precipitation, place the flask in an ice bath or a refrigerator (4°C) for several hours or overnight.

    • Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the solid product sequentially with small portions of cold deionized water, followed by cold methanol, and finally a quick rinse with diethyl ether to aid in drying.

    • Dry the purified pink/violet solid product in a vacuum oven at 50-60°C overnight.

    • Record the final mass and calculate the percentage yield. Yields of 75-90% are typically expected.[1]

Characterization of the [Cu(1,8-DMC)]²⁺ Complex

Validation of the synthesized complex is critical. The following methods are standard for confirming its identity and purity.

UV-Visible Spectroscopy
  • Principle: The coordination of the cyclam ligand to the Cu(II) ion alters its d-orbital energies. This results in a characteristic shift in the d-d transition absorption band in the visible spectrum, providing strong evidence of complex formation.

  • Protocol:

    • Prepare a dilute solution (e.g., 1-5 mM) of the synthesized complex in deionized water or acetonitrile.

    • Record the absorbance spectrum from 300 to 800 nm using a UV-Vis spectrophotometer.[8]

    • Expected Result: A characteristic absorption maximum (λ_max) is expected in the range of 500-550 nm, which is typical for square-planar or distorted octahedral Cu(II)-tetraaza macrocyclic complexes.[6][9] This peak will be significantly different from the spectrum of the starting copper salt.

Mass Spectrometry
  • Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool to confirm the exact mass of the synthesized complex cation, [Cu(1,8-DMC)]²⁺.

  • Protocol:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution directly into an ESI-MS instrument.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: The primary species observed will depend on the instrument's detection of the dication or a singly charged ion formed with a counter-anion.

    • Dication: A peak corresponding to [Cu(C₁₂H₂₈N₄)]²⁺ at an m/z (mass-to-charge ratio) of approximately 145.6. (Mass of Cu ≈ 63.5; Mass of C₁₂H₂₈N₄ = 228.4. Total = 291.9. m/z = 291.9 / 2 = 145.95).

    • Monocation: A peak corresponding to an ion pair, such as [Cu(C₁₂H₂₈N₄)(ClO₄)]⁺, at an m/z of approximately 391.4. (Mass of ClO₄ ≈ 99.5. Total = 291.9 + 99.5 = 391.4. m/z = 391.4 / 1 = 391.4).

X-Ray Crystallography (Optional)
  • Principle: For unambiguous structural elucidation, single-crystal X-ray diffraction can be performed. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry of the complex.[2][10]

  • Procedure: Suitable single crystals can be grown by slow evaporation of the solvent from a saturated solution of the complex or by vapor diffusion techniques.[6] The crystal structure is expected to show the copper(II) ion coordinated by the four nitrogen atoms of the 1,8-Dimethylcyclam ligand in a distorted square-pyramidal or octahedral geometry.[2][10]

Sources

Method

Application Notes and Protocols for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Catalysis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide to the synthesis and catalytic applications of 1,8-D...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and catalytic applications of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (DMC), a versatile tetraazamacrocyclic ligand. This document outlines detailed protocols for the synthesis of the DMC ligand, the preparation of its metal complexes, and its application in key catalytic transformations, including the electrochemical reduction of carbon dioxide and the oxygen reduction reaction. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Catalysis

1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a robust macrocyclic ligand that forms stable complexes with a wide range of transition metals.[1][] The methylation of two nitrogen atoms at the 1 and 8 positions to yield 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (DMC) significantly influences the electronic and steric properties of the resulting metal complexes. This modification can enhance catalytic activity and selectivity by tuning the redox potential of the metal center and influencing the coordination geometry. DMC-metal complexes have shown significant promise in various catalytic applications, from small molecule activation to the synthesis of valuable chemicals.

The strategic placement of the methyl groups in DMC offers a unique combination of stability and reactivity. The tertiary amine functionalities introduced by methylation can increase the electron density at the metal center, which can be advantageous for reductive catalytic cycles. Furthermore, the specific stereochemistry of the methyl groups can influence the accessibility of the metal's active site, leading to enhanced selectivity in catalytic reactions. These attributes make DMC a ligand of considerable interest for the development of novel and efficient catalysts.

Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (DMC)

The synthesis of DMC can be achieved through a multi-step process starting from the parent cyclam macrocycle. A common approach involves the selective protection of two nitrogen atoms, followed by methylation of the remaining secondary amines, and subsequent deprotection. A well-established method for the selective bis-N-alkylation of cyclam provides a reliable route to DMC.

Rationale for the Synthetic Strategy

Direct methylation of cyclam often leads to a mixture of products with varying degrees of methylation, including the fully methylated tetramethylcyclam. To achieve selective methylation at the 1 and 8 positions, a protective group strategy is employed. This ensures that only the desired nitrogen atoms are available for alkylation. The choice of protecting group and the reaction conditions are crucial for achieving high yields and purity of the final product.

Detailed Synthesis Protocol for DMC

This protocol is adapted from established methods for the selective N-alkylation of tetraazamacrocycles.

Step 1: Synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam)

The parent cyclam can be synthesized via several routes, a common one being the reaction of 1,3-diaminopropane with chloroacetyl chloride to form a dichlorodiamide, followed by cyclization with another equivalent of 1,3-diaminopropane and subsequent reduction.[3][4]

Step 2: Selective N,N'-ditosylation of Cyclam

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in dry pyridine.

  • Cool the solution in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in dry pyridine dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 12 hours.

  • Cool the mixture and pour it into a large volume of cold water to precipitate the product.

  • Filter the white solid, wash it with water, and dry it under vacuum to obtain 1,8-ditosyl-1,4,8,11-tetraazacyclotetradecane.

Step 3: Methylation of the Ditosylated Cyclam

  • Suspend the 1,8-ditosyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in dry acetonitrile.

  • Add methyl iodide (2.5 eq) to the suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1,8-dimethyl-4,11-ditosyl-1,4,8,11-tetraazacyclotetradecane.

Step 4: Detosylation to Yield 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • In a round-bottom flask, dissolve the crude product from the previous step in concentrated sulfuric acid.

  • Heat the solution at 100 °C for 48 hours.

  • Carefully pour the cooled solution onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is greater than 12, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

  • The product can be further purified by vacuum distillation or recrystallization.

Synthesis_Workflow Cyclam 1,4,8,11-Tetraazacyclotetradecane (Cyclam) Ditosyl 1,8-Ditosyl-1,4,8,11- tetraazacyclotetradecane Cyclam->Ditosyl p-Toluenesulfonyl chloride, Pyridine Methylated_Ditosyl 1,8-Dimethyl-4,11-ditosyl- 1,4,8,11-tetraazacyclotetradecane Ditosyl->Methylated_Ditosyl Methyl iodide, K2CO3, Acetonitrile DMC 1,8-Dimethyl-1,4,8,11- tetraazacyclotetradecane (DMC) Methylated_Ditosyl->DMC Conc. H2SO4, Heat then NaOH

Caption: Synthetic workflow for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (DMC).

Catalytic Applications of DMC-Metal Complexes

DMC serves as a versatile ligand for a variety of metal-catalyzed reactions. Its ability to stabilize different oxidation states of the coordinated metal ion is key to its catalytic prowess.

Electrochemical Reduction of Carbon Dioxide with [Ni(DMC)]²⁺

The electrochemical reduction of CO₂ to value-added products like carbon monoxide (CO) or hydrocarbons is a critical technology for a sustainable carbon economy. [Ni(DMC)]²⁺ complexes have emerged as highly effective and selective molecular catalysts for this transformation.[5][6]

The catalytic cycle is believed to proceed through the reduction of the Ni(II) center to a more electron-rich Ni(I) species. This Ni(I) complex then binds to CO₂, activating it for subsequent reduction. The presence of the methyl groups on the cyclam backbone can modulate the Ni(II)/Ni(I) redox potential, thereby influencing the overpotential required for the reaction. The reaction mechanism can be influenced by factors such as the electrode material, electrolyte composition, and the presence of proton sources.[3]

CO2_Reduction_Mechanism Ni_II [NiII(DMC)]2+ Ni_I [NiI(DMC)]+ Ni_II->Ni_I + e- Ni_I_CO2 [NiI(DMC)(CO2)]+ Ni_I->Ni_I_CO2 + CO2 Ni_II_COOH [NiII(DMC)(COOH)]+ Ni_I_CO2->Ni_II_COOH + H+ + e- Ni_I_CO [NiI(DMC)(CO)]+ Ni_II_COOH->Ni_I_CO - H2O H2O_release H2O Ni_II_COOH->H2O_release Ni_I_CO->Ni_I - CO CO_release CO Ni_I_CO->CO_release

Caption: Proposed mechanism for the electrochemical reduction of CO₂ by a [Ni(DMC)]²⁺ catalyst.

Materials and Equipment:

  • [Ni(DMC)]Cl₂ complex

  • Glassy carbon or carbon paper working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • H-type electrochemical cell with a proton exchange membrane (e.g., Nafion®)

  • Potentiostat

  • Gas chromatograph (GC) for gas product analysis[7][8][9]

  • High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) for liquid product analysis[9][10]

  • CO₂ gas (high purity)

  • Aqueous electrolyte (e.g., 0.5 M KHCO₃), purged with CO₂

Procedure:

  • Preparation of the Catalyst Ink (for carbon paper electrode):

    • Disperse a known amount of [Ni(DMC)]Cl₂ in a mixture of isopropanol and water (e.g., 3:1 v/v) with a small amount of Nafion® solution (e.g., 5 wt%).

    • Sonciate the mixture for 30-60 minutes to form a homogeneous ink.

  • Electrode Preparation:

    • For a glassy carbon electrode, polish it with alumina slurry, sonicate in deionized water, and dry under a stream of nitrogen.

    • For a carbon paper electrode, drop-cast a specific volume of the catalyst ink onto the surface to achieve a desired catalyst loading (e.g., 0.1-1.0 mg/cm²). Allow the solvent to evaporate completely.

  • Electrochemical Cell Assembly:

    • Assemble the H-type cell with the working electrode and counter electrode in their respective compartments, separated by the proton exchange membrane.

    • Place the reference electrode in the working electrode compartment.

    • Fill both compartments with the CO₂-saturated electrolyte.

  • Electrolysis:

    • Continuously bubble CO₂ through the catholyte during the experiment.

    • Perform controlled potential electrolysis at a specific potential (e.g., -1.0 to -1.5 V vs. Ag/AgCl) for a set duration (e.g., 1-4 hours).

  • Product Analysis:

    • Gaseous Products: Periodically, take a sample from the headspace of the cathodic compartment using a gas-tight syringe and inject it into a GC equipped with a suitable column (e.g., Carboxen or Porapak) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.

    • Liquid Products: After electrolysis, analyze the catholyte for liquid products such as formate, acetate, and alcohols using HPLC or ¹H NMR.

Data Analysis:

  • Faradaic Efficiency (FE): Calculate the FE for each product using the following formula: FE (%) = (moles of product × n × F) / Q × 100 where 'n' is the number of electrons required to form one mole of the product, 'F' is the Faraday constant, and 'Q' is the total charge passed.

  • Turnover Number (TON) and Turnover Frequency (TOF): TON = moles of product / moles of catalyst TOF = TON / time (in hours or seconds)

Catalyst SystemApplied Potential (V vs. RHE)Predominant ProductFaradaic Efficiency (%)Turnover Frequency (s⁻¹)Reference
[Ni(cyclam)]²⁺ on glassy carbon-1.1CO~90Not Reported[11]
C-functionalized Ni-cyclam on carbon-0.5 (vs. NHE)CO85Not Reported[11]
[Ni(cyclam)]²⁺ (homogeneous)-1.0 (vs. NHE)CO40-50Not Reported[5]
Oxygen Reduction Reaction (ORR) with DMC-Metal Complexes

The oxygen reduction reaction is a fundamental process in fuel cells and metal-air batteries.[12][13][14] While platinum-based materials are the benchmark catalysts, their high cost and scarcity have driven research towards earth-abundant alternatives. Metal complexes of tetraazamacrocycles, including DMC, have shown promise as ORR catalysts.[15]

The ORR can proceed via a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. The desired pathway for energy applications is the 4-electron reduction as it is more efficient. The central metal ion in the DMC complex plays a crucial role in binding and activating molecular oxygen. The electronic properties of the DMC ligand can influence the M-O₂ interaction and the subsequent cleavage of the O-O bond.

ORR_Mechanism M_n [M^n(DMC)] M_n_O2 [M^n(DMC)(O2)] M_n->M_n_O2 + O2 M_n_OOH [M^(n+1)(DMC)(OOH)] M_n_O2->M_n_OOH + H+ + e- M_n_O [M^(n+1)(DMC)(O)] M_n_OOH->M_n_O - H2O M_n_OH [M^n(DMC)(OH)] M_n_O->M_n_OH + H+ + e- H2O_release 2H2O M_n_O->H2O_release M_n_OH->M_n + H+ + e-

Caption: A simplified representation of the 4-electron oxygen reduction reaction pathway catalyzed by a DMC-metal complex.

Materials and Equipment:

  • DMC-metal complex (e.g., Co(DMC)Cl₂, Fe(DMC)Cl₂)

  • Rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) with a glassy carbon tip

  • Platinum wire counter electrode

  • Ag/AgCl or saturated calomel reference electrode

  • Electrochemical cell

  • Potentiostat with rotation control

  • O₂ and N₂ gas (high purity)

  • Aqueous electrolyte (e.g., 0.1 M KOH or 0.5 M H₂SO₄)

Procedure:

  • Catalyst Ink Preparation and Electrode Modification:

    • Prepare a catalyst ink as described in the CO₂ reduction protocol (Section 3.1.2).

    • Drop-cast a small, precise volume of the ink onto the polished glassy carbon tip of the RDE/RRDE and let it dry to form a thin film.

  • Electrochemical Measurements:

    • Assemble the electrochemical cell with the modified RDE/RRDE as the working electrode.

    • Saturate the electrolyte with N₂ by bubbling the gas for at least 30 minutes to obtain a background voltammogram.

    • Switch to O₂ bubbling and saturate the electrolyte for at least 30 minutes.

    • Perform linear sweep voltammetry (LSV) at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while maintaining a gentle O₂ stream over the electrolyte surface.

    • If using an RRDE, hold the ring electrode at a potential suitable for the oxidation of any generated hydrogen peroxide (e.g., 1.2 V vs. RHE in alkaline media).

  • Data Analysis:

    • Koutecký-Levich Analysis: Determine the number of electrons transferred (n) per O₂ molecule by analyzing the LSV data at different rotation rates using the Koutecký-Levich equation: 1/J = 1/J_k + 1/(Bω¹/²) where J is the measured current density, J_k is the kinetic current density, ω is the electrode rotation rate, and B is the Levich constant.

    • RRDE Analysis: Calculate 'n' and the percentage of H₂O₂ produced using the ring and disk currents from the RRDE measurements: n = 4 * I_d / (I_d + I_r/N) %H₂O₂ = 200 * (I_r/N) / (I_d + I_r/N) where I_d is the disk current, I_r is the ring current, and N is the collection efficiency of the ring electrode.

Catalyst System (Hypothetical)ElectrolyteOnset Potential (V vs. RHE)Number of Electrons Transferred (n)H₂O₂ Yield (%)
[Co(DMC)]²⁺ on Carbon0.1 M KOH~0.853.8 - 3.9< 5
[Fe(DMC)]²⁺ on Carbon0.5 M H₂SO₄~0.753.7 - 3.8< 10

Conclusion and Future Outlook

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a ligand that offers significant potential for the development of efficient and selective catalysts. The protocols and data presented herein provide a foundation for researchers to explore the catalytic applications of DMC-metal complexes. Future research directions could include the synthesis of chiral DMC derivatives for asymmetric catalysis, the incorporation of DMC complexes into porous materials for enhanced stability and recyclability, and the detailed investigation of reaction mechanisms using advanced spectroscopic and computational techniques. The continued exploration of DMC and its analogues will undoubtedly lead to the discovery of novel catalysts for a wide range of important chemical transformations.

References

  • Zhang, G., et al. (2022). Real-Time In Situ Monitoring of CO2 Electroreduction in the Liquid and Gas Phases by Coupled Mass Spectrometry and Localized Electrochemistry.
  • Hiden Analytical. (2023). Analysis of Electrochemical CO2 Reduction Products.
  • Trivedi, D., et al. (2018). The electrochemical determination of formaldehyde in aqueous media using nickel modified electrodes.
  • Computational Modelling Group. (2022). On the role of C4 and C5 products in electrochemical CO2 reduction.
  • Kuhl, K. P., et al. (2012). New insights into the electrochemical reduction of carbon dioxide on metallic copper surfaces. Energy & Environmental Science, 5(5), 7050-7059.
  • Costentin, C., et al. (2022). CO 2 Electroreduction in Water with a Heterogenized C-Substituted Nickel Cyclam Catalyst. Inorganic Chemistry, 61(40), 15841–15852.
  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
  • Beley, M., et al. (1986). Electrocatalytic Reduction of C02 by Ni Cyclam2+ in Water: Study of the Factors Affecting the Efficiency and the Selectivity of the Process. Journal of the American Chemical Society, 108(24), 7461–7467.
  • Zagal, J. H., et al. (2010).
  • Sigma-Aldrich. 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.
  • Barefield, E. K., & Wagner, F. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2265–2267.
  • Beley, M., et al. (1984). Electrocatalytic reduction of CO2 by Ni cyclam2+ in water. Journal of the American Chemical Society, 106(20), 6090–6092.
  • Savastano, M., et al. (2021). On the Oxygen Reduction Reaction Mechanism Catalyzed by Pd Complexes on 2D Carbon. A Theoretical Study. Molecules, 26(11), 3169.
  • Froehlich, J. D., & Kubiak, C. P. (2015). The homogeneous reduction of CO₂ by [Ni(cyclam)]⁺: increased catalytic rates with the addition of a CO scavenger. Journal of the American Chemical Society, 137(10), 3565–3573.
  • Savastano, M., et al. (2022). Metal-Dependent Electrocatalytic Oxygen Reduction in Surface-Conjugated Macrocyclic Electrodes.
  • Zhang, G., et al. (2021). Molecular Control of Carbon‐Based Oxygen Reduction Electrocatalysts through Metal Macrocyclic Complexes Functionalization.
  • Barefield, E. K., et al. (1976). Metal complexes of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, N-tetramethylcyclam. Inorganic Chemistry, 15(6), 1378–1384.
  • Anson, F. C., et al. (1980). Oxidation-reduction Reactions of Complexes with Macrocyclic Ligands. Oxygen Uptake Kinetics, Equilibriums and Intermediates in Aqueous CoII(N₄) Systems. Journal of the American Chemical Society, 102(19), 6027–6035.
  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring.
  • Barefield, E. K., & Wagner, F. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2265-2267.
  • Naether, C., et al. (2022). Synthesis and crystal structure of poly[[di-μ3-tetrathioantimonato-tris[(cyclam)cobalt(II)]] acetonitrile disolvate dihydrate] (cyclam = 1,4,8,11-tetraazacyclotetradecane).
  • Sanofi. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • BOC Sciences. CAS 295-37-4 (1,4,8,11-Tetraazacyclotetradecane).
  • Sigma-Aldrich. 1,4,8,11-Tetraazacyclotetradecane.
  • Lincoln, S. F., & Hubbard, C. D. (1995). Kinetics and Mechanism of Complex Formation of Nickel(II) with Tetra- N -alkylated Cyclam in N , N -Dimethylformamide (DMF): Comparative Study on the Reactivity and Solvent Exchange of the Species Ni(DMF) 6 2+ and Ni(DMF) 5 Cl +. Inorganica Chimica Acta, 236(1-2), 179-185.

Sources

Application

Application Notes &amp; Protocols: 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Radiopharmaceutical Development

Abstract: The development of target-specific radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnostics and targeted radionuclide therapy. The stability of the link between the me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of target-specific radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnostics and targeted radionuclide therapy. The stability of the link between the metallic radionuclide and the targeting biomolecule is paramount, a role fulfilled by the bifunctional chelator (BFC).[1][2] This document provides a detailed technical guide on the application of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a derivative of the robust cyclam macrocycle, for radiopharmaceutical research and development. We will explore its synthesis into a bifunctional chelator, protocols for radiolabeling with clinically relevant isotopes such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga), and methodologies for assessing the stability of the resulting radiometal complexes.

Introduction: The Role of Macrocyclic Chelators

A successful radiopharmaceutical consists of four key components: a targeting biomolecule, a radionuclide, a linker, and a bifunctional chelator that securely holds the radiometal.[2][3] The choice of chelator is dictated by the coordination chemistry of the chosen radiometal and is critical for the in vivo stability of the final agent.[3][4] Insufficient complex stability can lead to the release of the free radiometal, resulting in off-target radiation dose and poor imaging contrast.[5][6]

The 1,4,8,11-tetraazacyclotetradecane (cyclam) framework is a highly pre-organized macrocycle known for forming kinetically inert complexes.[7] The introduction of methyl groups at the 1 and 8 positions, yielding 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as Me2-cyclam), further rigidifies the structure. This rigidity can enhance the kinetic inertness of the resulting radiometal complex, a desirable trait for in vivo applications.

This guide focuses on transforming the commercially available Me2-cyclam building block into a functional tool for researchers developing novel radiotracers.

Section 1: From Building Block to Bifunctional Chelator (BFC)

The raw Me2-cyclam ligand must be chemically modified to serve as a BFC. This involves introducing a reactive functional group that can be covalently attached to a targeting vector (e.g., peptide, antibody, or small molecule) without disrupting the chelating cavity. Here, we describe a representative protocol for creating a carboxylic acid-functionalized Me2-cyclam, a versatile precursor for conjugation.

Protocol 1.1: Synthesis of a Carboxy-Functionalized Me2-cyclam BFC

This protocol describes the mono-N-alkylation of one of the secondary amines on the Me2-cyclam backbone using a protected bromoacetate group, followed by deprotection.

Core Principle: Selective functionalization of a macrocycle requires careful control of stoichiometry and reaction conditions to prevent polysubstitution. The use of a protecting group (e.g., tert-butyl) for the carboxylic acid prevents unwanted side reactions.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • tert-butyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Step 1: Mono-N-Alkylation (Protection)

    • Dissolve 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution. This acts as a mild base to deprotonate the secondary amine.

    • Slowly add tert-butyl bromoacetate (0.95 eq) dropwise to the stirring solution at room temperature. Using slightly less than one equivalent of the alkylating agent minimizes the formation of di-substituted products.

    • Heat the reaction mixture to 50-60°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

    • Once the starting material is consumed, cool the mixture, filter off the solids (K₂CO₃ and KBr), and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product (the tert-butyl protected BFC) via column chromatography on silica gel.

  • Step 2: Deprotection

    • Dissolve the purified, protected BFC in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours. The TFA cleaves the tert-butyl ester to reveal the free carboxylic acid.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product, the carboxy-functionalized Me2-cyclam BFC, as a TFA salt.

    • Wash the solid with diethyl ether and dry under vacuum. Characterize the final product by NMR and mass spectrometry.

Causality Behind Choices:

  • Anhydrous Conditions: Prevents hydrolysis of the alkylating agent and other unwanted side reactions.

  • Weak Base (K₂CO₃): Stronger bases could lead to competing elimination reactions or deprotonation of multiple amines, increasing polysubstitution.

  • TFA for Deprotection: A standard and efficient reagent for cleaving tert-butyl protecting groups under mild conditions.

G cluster_synthesis Bifunctional Chelator Synthesis Workflow Me2_cyclam 1,8-Dimethyl-1,4,8,11- tetraazacyclotetradecane Alkylation Step 1: Mono-N-Alkylation (+ tert-butyl bromoacetate) Me2_cyclam->Alkylation Protected_BFC Protected BFC (tert-butyl ester) Alkylation->Protected_BFC Purification Column Chromatography Protected_BFC->Purification Deprotection Step 2: Deprotection (+ Trifluoroacetic Acid) Purification->Deprotection Final_BFC Final Bifunctional Chelator (with free -COOH group) Deprotection->Final_BFC

Caption: Workflow for synthesizing a carboxy-functionalized Me2-cyclam BFC.

Section 2: Radiolabeling Protocols

The ultimate function of the BFC is to chelate a radionuclide rapidly and efficiently under mild conditions.[8][9] The protocols below are optimized for ⁶⁴Cu, a positron-emitting radionuclide suitable for PET imaging and therapy (T½ = 12.7 h), and ⁶⁸Ga, a generator-produced positron emitter ideal for same-day PET imaging (T½ = 68 min).[6][10]

Protocol 2.1: Radiolabeling with Copper-64

Core Principle: ⁶⁴Cu²⁺ is incorporated into the Me2-cyclam BFC (or its bioconjugate) in a buffered aqueous solution. The reaction is driven by the thermodynamic stability of the resulting complex. Mild heating can increase the rate of complexation.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Me2-cyclam BFC-bioconjugate (e.g., peptide conjugate)

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • Metal-free water and pipette tips

  • Heating block

  • Radio-TLC system (e.g., ITLC-SG strips, mobile phase: 50 mM EDTA)

  • Radio-HPLC system

Step-by-Step Methodology:

  • Preparation: In a metal-free microcentrifuge tube, add 5-10 nmol of the Me2-cyclam BFC-bioconjugate dissolved in water.

  • Buffering: Add 100 µL of 0.1 M ammonium acetate buffer (pH 5.5). The slightly acidic pH prevents the formation of copper hydroxides while facilitating chelation.

  • Radionuclide Addition: Add 50-200 MBq of ⁶⁴CuCl₂ solution to the tube.

  • Incubation: Gently vortex the mixture and incubate at 40-50°C for 15-30 minutes. While some cyclam derivatives can label at room temperature, gentle heat ensures rapid and complete incorporation, especially at high specific activities.[8]

  • Quality Control (QC):

    • Spot a small aliquot (1 µL) onto an ITLC-SG strip.

    • Develop the strip using a 50 mM EDTA solution as the mobile phase.

    • Interpretation: The ⁶⁴Cu-Me2-cyclam complex will migrate with the solvent front (Rf ≈ 0.9-1.0), while free ⁶⁴Cu²⁺ (chelated by EDTA) will remain at the origin (Rf = 0).

    • A radiochemical purity (RCP) of >95% is typically required for further use.

  • Purification (if necessary): If RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.

Protocol 2.2: Radiolabeling with Gallium-68

Core Principle: ⁶⁸Ga³⁺ labeling is highly pH-sensitive and typically performed at moderately acidic pH to prevent colloid formation. The reaction is usually very fast at elevated temperatures.[10]

Materials:

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl

  • Me2-cyclam BFC-bioconjugate

  • Sodium acetate buffer (0.25 M, pH 4.5)

  • Heating block

  • Radio-TLC/HPLC systems as described above

Step-by-Step Methodology:

  • Preparation: In a microcentrifuge tube, combine 5-15 nmol of the Me2-cyclam BFC-bioconjugate with 100-500 MBq of the ⁶⁸GaCl₃ eluate.

  • pH Adjustment: Add sodium acetate buffer to bring the final pH to 4.0-4.5. This is the optimal range for ⁶⁸Ga chelation with most macrocyclic chelators.[11][12]

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes. High temperature is standard for ensuring the kinetically inert ⁶⁸Ga³⁺ ion is rapidly chelated.[10]

  • Quality Control (QC):

    • Perform radio-TLC as described for ⁶⁴Cu. The mobile phase (50 mM EDTA or sodium citrate) will effectively chelate any free ⁶⁸Ga, causing it to remain at the origin.

    • An RCP of >95% is desired.

  • Purification: Purification is typically not required for high-yield ⁶⁸Ga labelings but can be performed with a C18 cartridge if needed.

Parameter⁶⁴Cu Labeling⁶⁸Ga LabelingRationale
pH 5.54.0 - 4.5Prevents metal hydroxide formation; optimizes for specific ion.
Temperature 40 - 50 °C95 °COvercomes kinetic barriers for chelation; ⁶⁸Ga requires more energy.
Duration 15 - 30 min5 - 10 min⁶⁸Ga reactions are typically faster at optimal temperature.
Typical Buffer Ammonium AcetateSodium AcetateCommon, effective buffers for radiometal labeling.
Table 1: Comparison of typical radiolabeling conditions for Me2-cyclam BFCs.

Section 3: Stability and Validation Protocols

A radiopharmaceutical must remain intact in vivo to deliver the radionuclide to the target site.[13] The following protocols are essential for validating the trustworthiness of a new Me2-cyclam-based agent.

Protocol 3.1: In Vitro Serum Stability Assay

Core Principle: This assay challenges the radiolabeled complex in a biologically relevant medium (human serum) to assess its stability against transchelation to serum proteins like albumin.[14]

Methodology:

  • Add a small volume (~2-5 MBq) of the purified radiolabeled conjugate to 500 µL of fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1h, 4h, 24h), take an aliquot of the serum.

  • Precipitate the serum proteins by adding an equal volume of cold ethanol or acetonitrile.

  • Centrifuge the sample to pellet the proteins.

  • Analyze both the supernatant (containing intact complex) and the pellet (containing protein-bound, released radionuclide) using a gamma counter.

  • Alternatively, analyze the supernatant by radio-TLC or radio-HPLC to quantify the percentage of intact radiopharmaceutical.

  • Expected Outcome: A stable complex will show >95% of the radioactivity remaining as the intact complex at 24 hours.[14][15]

G cluster_concept Bifunctional Chelator Concept in Radiopharmaceuticals radionuclide Metallic Radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga) chelator Bifunctional Chelator (Me2-cyclam core) radionuclide->chelator Chelation linker Linker chelator->linker Conjugation biomolecule Targeting Biomolecule (Peptide, Antibody) linker->biomolecule

Sources

Application

Application Note &amp; Protocols: A Comprehensive Guide to the Characterization of 1,8-Dimethylcyclam Derivatives

Preamble: The Structural Imperative of 1,8-Dimethylcyclam Derivatives 1,8-Dimethylcyclam, a C₂-symmetric derivative of the parent macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam), serves as a foundational scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Structural Imperative of 1,8-Dimethylcyclam Derivatives

1,8-Dimethylcyclam, a C₂-symmetric derivative of the parent macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam), serves as a foundational scaffold in coordination chemistry and the development of advanced therapeutic and diagnostic agents. The substitution at the 1 and 8 nitrogen atoms preorganizes the ligand, influencing its coordination geometry, kinetic inertness, and the stability of its metal complexes.[1][2] This preorganization is critical; for instance, N-alkylation can enhance the robustness of cyclam complexes against oxidative degradation, a common failure point for parent cyclam complexes.[1] Given that function follows form, the unambiguous and thorough characterization of these derivatives is not merely a procedural step but a scientific necessity for ensuring reproducibility and advancing rational drug and materials design.

This guide provides a multi-technique, field-proven approach to the structural elucidation and purity assessment of 1,8-Dimethylcyclam and its further functionalized derivatives. We move beyond mere procedural lists to explain the causality behind the selection of each technique, emphasizing an integrated, self-validating analytical workflow.

The Integrated Characterization Workflow

Successful characterization relies on the convergence of data from multiple orthogonal techniques. No single method provides a complete picture. The workflow presented below illustrates a logical progression from initial purity assessment to complete structural confirmation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_validation Final Validation Synthesis Synthesized Product (Crude 1,8-Dimethylcyclam Derivative) TLC Thin-Layer Chromatography (TLC) (Initial Reaction Monitoring) Synthesis->TLC Quick Check HPLC HPLC / UPLC (Quantitative Purity) TLC->HPLC Quantify Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Symmetry) HPLC->NMR If Pure MS Mass Spectrometry (ESI-HRMS) (Molecular Formula) NMR->MS Confirm Mass Xray Single-Crystal X-ray Diffraction (Absolute 3D Structure) MS->Xray If crystal available EA Elemental Analysis (Empirical Formula & Purity) MS->EA Confirm Composition Validated Fully Characterized Compound Xray->Validated Unambiguous Proof EA->Validated

Caption: Integrated workflow for the characterization of 1,8-Dimethylcyclam derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of characterization, providing detailed information about the molecular structure, symmetry, and connectivity. For 1,8-Dimethylcyclam derivatives, the expected C₂ symmetry simplifies the spectra, making signal assignment more straightforward compared to less symmetric isomers.

Core Rationale & Expertise
  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (connectivity). In a C₂-symmetric 1,8-dimethylcyclam, you expect a single signal for the two methyl groups and a set of signals for the macrocyclic protons that is less complex than for an unsymmetrical derivative.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments. The presence of the expected number of signals is a strong indicator of the compound's symmetry and purity.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially for more complex derivatives.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall carbon skeleton and the attachment points of substituents.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1,8-Dimethylcyclam derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte resonances.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Acquisition:

    • Acquire spectra on a spectrometer of at least 400 MHz for adequate signal dispersion.

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: This nucleus is less sensitive and requires a greater number of scans (e.g., 1024 or more).

  • Data Analysis & Cross-Validation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the ¹H NMR signals. The ratio of the methyl protons to the macrocyclic protons should match the theoretical value.

    • Compare the number of observed signals in both ¹H and ¹³C spectra with the number expected based on the molecule's C₂ symmetry.[3] An excessive number of signals may indicate the presence of impurities or multiple conformations in solution.

Typical ¹H and ¹³C NMR Data for 1,8-Dimethylcyclam Core
Assignment Typical Chemical Shift (δ, ppm)
N-C H₃~2.3 - 2.5 (¹H, singlet, 6H), ~45-50 (¹³C)
Macrocycle Protons (N-C H₂- and -CH₂-C H₂-CH₂-)Complex multiplets from ~1.7 to ~3.0 (¹H), ~25-60 (¹³C)
Note: Chemical shifts are highly dependent on solvent, pH, and the presence of other functional groups.[4][5]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS is an indispensable tool for determining the molecular weight of the synthesized derivative and, with high-resolution instruments, its elemental composition.

Core Rationale & Expertise
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for cyclam derivatives.[6] These molecules are typically polar and non-volatile, and ESI is a "soft" ionization technique that generates intact protonated molecules (e.g., [M+H]⁺) with minimal fragmentation, making the molecular ion peak easy to identify.

  • High-Resolution MS (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, which serves as a powerful validation of the compound's identity, distinguishing it from isomers or compounds with very similar nominal masses.

Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or water. A small amount of formic acid (0.1%) is often added to promote protonation and enhance the signal for the [M+H]⁺ ion.

  • Instrumental Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode. Ensure the mass range is set appropriately to observe the expected [M+H]⁺ ion.

    • Perform an accurate mass measurement. The instrument should be properly calibrated with a known standard immediately before the analysis.

  • Data Analysis & Cross-Validation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass with the theoretical mass calculated for the expected elemental formula. The mass error should be less than 5 ppm.

    • This result must be consistent with the structure proposed by NMR and the empirical formula from elemental analysis.

Mass Spectrometry Data Validation
Parameter Example: 1,8-Dimethylcyclam (C₁₂H₂₈N₄)
Theoretical Mass ([M]) 228.2365 u
Observed Ion (ESI+) [M+H]⁺
Theoretical m/z for [C₁₂H₂₉N₄]⁺ 229.2438
Acceptable HRMS Measured m/z 229.2438 ± 0.0011

Single-Crystal X-ray Diffraction: The Definitive Structure

When a molecule can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous characterization data, revealing the precise three-dimensional arrangement of atoms in the solid state.[7][8]

Core Rationale & Expertise
  • Unambiguous Confirmation: X-ray crystallography is the gold standard for structure proof. It confirms the connectivity, configuration (e.g., the trans relationship of the methyl groups), and conformation of the macrocyclic ring.[9][10]

  • Stereochemistry: It is the primary method for determining the absolute configuration of chiral molecules.[7]

  • Supramolecular Interactions: Provides insights into intermolecular interactions like hydrogen bonding, which can be critical in drug development and materials science.[11]

Data_Integration NMR NMR Data (Atom Connectivity, Symmetry) Final Unambiguous Structural Assignment NMR->Final Suggests MS HRMS Data (Elemental Formula) MS->Final Confirms Xray X-ray Data (3D Atomic Coordinates, Absolute Stereochemistry) Xray->Final Proves EA Elemental Analysis (Purity & Ratios) EA->Final Validates

Caption: Convergence of analytical data for unambiguous structural assignment.

Protocol: Crystal Growth and Data Collection
  • Crystal Growth (The Art):

    • This is often the most challenging step. The goal is to slowly bring a supersaturated solution of the highly pure compound to a state where nucleation and crystal growth can occur.

    • Common techniques include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Solvent Layering: Carefully layer a non-solvent on top of a concentrated solution of the compound. Crystals may form at the interface.

  • Crystal Mounting and Data Collection:

    • Once suitable single crystals (clear, well-defined edges, typically 0.1-0.3 mm) are obtained, a single crystal is mounted on a goniometer head.

    • The crystal is placed in a modern X-ray diffractometer, and a full sphere of diffraction data is collected, often at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data to yield the final structure, including precise bond lengths, bond angles, and thermal parameters.

Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of a sample. By separating the components of a mixture, it can detect and quantify impurities that may not be visible by NMR. Developing an HPLC method is crucial for quality control, especially in drug development.[12]

Protocol Outline:

  • Column Selection: A reverse-phase column (e.g., C18) is typically a good starting point for polar cyclam derivatives.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape, is used.

  • Detection: A UV detector is commonly used if the derivative contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required.

  • Analysis: The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis (EA)

Rationale: EA provides the mass percentages of C, H, and N in the compound. It serves as a final, independent check of purity and empirical formula.

Protocol Outline:

  • Sample Submission: A few milligrams of the dry, pure sample are submitted to an analytical facility.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Cross-Validation: The experimental percentages should agree with the theoretical values calculated from the molecular formula (determined by HRMS and NMR) to within ±0.4%.

References

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Coordination Chemistry Reviews. [Link]

  • Alves, L. G., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules. [Link]

  • Combariza, M. Y., et al. (2005). Gas-Phase Ion-Molecule Reactions of Divalent Metal Complex Ions: Toward Coordination Structure Analysis by Mass Spectrometry and Some Intrinsic Coordination Chemistry Along the Way. ResearchGate. [Link]

  • Phageria, U., et al. (2025). Design, synthesis and characterization of novel ruthenium (II)-based macrocyclic complex with remarkable cytotoxic and antimicrobial potential. Chemical Papers. [Link]

  • Munhá, R. F., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI. [Link]

  • Munhá, R. F., et al. (2023). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules. [Link]

  • Sangwan, V. (2019). In‐vitro DNA binding and antimicrobial studies of trivalent transition metal ion based macrocyclic complexes. Applied Organometallic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclam. Wikipedia. [Link]

  • McRobbie, G., et al. (2016). Synthesis and Evaluation of 1,8-Disubstituted-Cyclam/Naphthalimide Conjugates as Probes for Metal Ions. ChemistryOpen. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry. [Link]

  • Chematech. (n.d.). trans-N-Dimethyl-Cyclam. Chematech. [Link]

  • Guttman, M., et al. (2013). The use of quantitative flow cytometry enables real-time monitoring of the screening of millions of individual macrocyclic peptides. ResearchGate. [Link]

  • Unknown. (n.d.). NMR Spectra of New Compounds. Unknown Source. [Link]

  • Saadiah, N. H., et al. (2021). A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. Malaysian Journal of Analytical Sciences. [Link]

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. ResearchGate. [Link]

  • Vinogradov, A. A., et al. (2017). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science. [Link]

  • Peek, M. E., & Williams, L. D. (2000). X-Ray Crystallography of DNA-Drug Complexes. Georgia Institute of Technology. [Link]

  • McRobbie, G., et al. (2016). Synthesis and Evaluation of 1,8-Disubstituted-Cyclam/Naphthalimide Conjugates as Probes for Metal Ions. ChemistryOpen. [Link]

  • Unknown. (n.d.). SYNTHESIS AND CHARACTERIZATION OF MACROCYCLIC COMPLEXES CONTAINING N, O or S AS BITING CENTERS. CORE. [Link]

  • Shogan, N., et al. (2023). Comparison of NMR spectra of cyclam and cyclam(OH)4. ResearchGate. [Link]

  • Kumar, A., & Shukla, D. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]

  • Noor, M., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

  • Berghult, C. (2023). SYNTHESIS AND CHARACTERIZATION OF A MACROCYCLE CONTAINING ASPARTIC ACID. TCU Digital Repository. [Link]

  • Zolotov, Y. A. (Ed.). (1997). Macrocyclic Compounds in Analytical Chemistry. John Wiley & Sons. [Link]

  • Unknown. (n.d.). The Synthesis and Characterisation of Macrocyclic Ligands with N, O and S Donor Atoms, and related Transition Metal Complexes. Unknown Source. [Link]

  • Wang, Y., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Chinese Chemical Letters. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted). NP-MRD. [Link]

  • Kim, K. H., et al. (2020). X-Ray Crystallography of Chemical Compounds. ResearchGate. [Link]

  • Havlíčková, J., et al. (2008). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms in the 1,4-positions. Dalton Transactions. [Link]

Sources

Method

Application Notes &amp; Protocols: The Role of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in Advanced Cancer Research

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Stable Radionuclide Chelators in Oncology The advent of targeted radionuclide therapy and high-resolution diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stable Radionuclide Chelators in Oncology

The advent of targeted radionuclide therapy and high-resolution diagnostic imaging, such as Positron Emission Tomography (PET), has revolutionized oncology. The efficacy of these modalities is critically dependent on the stable delivery of a radionuclide to the tumor site. Copper-64 (⁶⁴Cu) has emerged as a nearly ideal radionuclide for PET imaging and potential "theranostic" applications, owing to its 12.7-hour half-life and dual decay mechanism (β+ for PET, β- for therapy).[1][2] However, the in vivo stability of the complex that carries the ⁶⁴Cu ion is paramount. Premature release of ⁶⁴Cu²⁺ leads to high background signals in non-target organs like the liver and kidneys, obscuring tumor visualization and causing unwanted toxicity.[1][3]

The macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane (cyclam) and its derivatives have been extensively investigated as superior chelators for copper ions.[2] Their pre-organized structure allows for the formation of highly stable metal complexes. This guide focuses on a specific derivative, 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (hereafter referred to as 1,8-diMe-cyclam), a compound that offers unique stereochemical properties due to the methylation on two opposing nitrogen atoms. These methyl groups can enhance the kinetic inertness of the resulting copper complex, making it a compelling candidate for developing next-generation radiopharmaceuticals.

This document provides a comprehensive overview of the application of 1,8-diMe-cyclam in cancer research, complete with detailed protocols for its conjugation, radiolabeling, and preclinical evaluation.

The Scientific Rationale: Why 1,8-diMe-cyclam?

The choice of a chelator is a critical design parameter in radiopharmaceutical development. While chelators like DOTA have been used for ⁶⁴Cu, their complexes can exhibit in vivo instability.[1][3] Cyclam-based structures, particularly those that are structurally reinforced (e.g., cross-bridged), offer significantly greater stability.[3][4]

The introduction of methyl groups onto the cyclam backbone, as in 1,8-diMe-cyclam, serves several key purposes:

  • Enhanced Kinetic Inertness: The methyl groups provide steric hindrance that can slow down the dissociation of the copper ion from the macrocyclic cage. This kinetic stability is arguably more critical in vivo than thermodynamic stability, as it prevents transchelation to other biological molecules.[1]

  • Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the complex, which can influence its pharmacokinetic profile, including blood clearance and routes of excretion.

  • Defined Stereochemistry: The placement of methyl groups at the 1 and 8 positions creates specific isomers of the resulting metal complex, which can influence its interaction with biological systems.

These properties make 1,8-diMe-cyclam an attractive scaffold for creating robust bifunctional chelators (BFCs). A BFC incorporates the chelating macrocycle and a reactive functional group for covalent attachment to a tumor-targeting vector, such as a peptide, antibody, or small molecule inhibitor.

Application Workflow: From Ligand to Preclinical Candidate

The development of a 1,8-diMe-cyclam-based radiopharmaceutical follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that the final agent is stable, specific, and effective for its intended application.

G cluster_0 Synthesis & Conjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation A Synthesis of Bifunctional 1,8-diMe-cyclam B Conjugation to Targeting Vector (e.g., Peptide) A->B Covalent Linkage C Radiolabeling with ⁶⁴CuCl₂ B->C Chelator-Peptide Conjugate D Quality Control (Radio-TLC/HPLC) C->D Purity Check E In Vitro Stability (Serum Assay) D->E Purified Radiotracer F In Vivo Biodistribution (Tumor Model) E->F Proceed if Stable G PET Imaging (Small Animal) F->G Correlate Data

Caption: High-level workflow for developing a ⁶⁴Cu-labeled 1,8-diMe-cyclam radiopharmaceutical.

Protocols for Application

The following sections provide detailed, step-by-step methodologies. These protocols are based on established procedures for similar cyclam-based radiopharmaceuticals and are presented as a robust template for researchers.[5][6][7]

Protocol 1: Synthesis of a Bifunctional 1,8-diMe-cyclam Chelator

To be used in cancer targeting, the 1,8-diMe-cyclam core must be derivatized with a functional group for conjugation. This protocol describes the synthesis of an isothiocyanate-functionalized derivative, suitable for reaction with primary amines on a targeting peptide.

Objective: To synthesize 1,8-dimethyl-4-(4-isothiocyanatobenzyl)-1,4,8,11-tetraazacyclotetradecane.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • 4-nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate

  • Thiophosgene (CSCl₂)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis

Methodology:

  • Mono-N-alkylation:

    • Dissolve 1,8-diMe-cyclam (1 mmol) and 4-nitrobenzyl bromide (1.1 mmol) in anhydrous acetonitrile (50 mL).

    • Add K₂CO₃ (3 mmol) and reflux the mixture under nitrogen for 24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solids, and evaporate the solvent under reduced pressure.

    • Purify the resulting mono-alkylated product by column chromatography (silica gel, DCM:Methanol gradient).

  • Reduction of the Nitro Group:

    • Dissolve the purified product (1 mmol) in ethanol (40 mL).

    • Add 10% Pd/C catalyst (10% by weight).

    • Add hydrazine hydrate (5 mmol) dropwise at room temperature.

    • Reflux the mixture for 4 hours.

    • Cool the reaction, filter through Celite to remove the catalyst, and evaporate the solvent to yield the amino-benzyl derivative.

  • Formation of the Isothiocyanate:

    • Dissolve the amino-benzyl product (1 mmol) and TEA (2.5 mmol) in DCM (30 mL) and cool to 0°C.

    • Add a solution of thiophosgene (1.2 mmol) in DCM (10 mL) dropwise over 30 minutes.

    • Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • The final bifunctional chelator can be purified by chromatography to yield the desired product. Characterize by NMR and mass spectrometry.

Protocol 2: Radiolabeling with Copper-64

This protocol details the complexation of the bifunctional 1,8-diMe-cyclam chelator (conjugated to a targeting peptide) with ⁶⁴Cu.

Objective: To prepare [⁶⁴Cu]Cu-1,8-diMe-cyclam-peptide for preclinical evaluation.

Materials:

  • [⁶⁴Cu]CuCl₂ in 0.1 M HCl (produced via the ⁶⁴Ni(p,n)⁶⁴Cu reaction).[7]

  • 1,8-diMe-cyclam-peptide conjugate.

  • Sodium acetate buffer (1 M, pH 5.5).

  • Metal-free water and vials.

  • C18 Sep-Pak cartridge for purification.

  • Radio-TLC or Radio-HPLC system for quality control.

Methodology:

  • Preparation of Reaction:

    • In a metal-free microcentrifuge tube, place 10-20 µg of the 1,8-diMe-cyclam-peptide conjugate.

    • Add 100 µL of 1 M sodium acetate buffer (pH 5.5).

    • Add 50-100 MBq of [⁶⁴Cu]CuCl₂ solution. Ensure the final pH of the reaction mixture is between 5.0 and 6.0.

  • Labeling Reaction:

    • Incubate the reaction mixture at 85-95°C for 30 minutes. Gentle agitation is recommended. For some sensitive peptides, labeling can be achieved at lower temperatures (e.g., 37°C) with a longer incubation time (60 minutes).[6]

  • Purification:

    • After incubation, dilute the reaction mixture with 1 mL of water.

    • Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by water (10 mL).

    • Load the diluted reaction mixture onto the C18 cartridge. The labeled peptide will be retained.

    • Wash the cartridge with water (10 mL) to remove unreacted [⁶⁴Cu]CuCl₂ and other hydrophilic impurities.

    • Elute the purified [⁶⁴Cu]Cu-1,8-diMe-cyclam-peptide with 0.5 mL of ethanol.

    • The ethanol can be evaporated under a stream of nitrogen, and the product reconstituted in sterile saline for in vivo use.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC (eluent: 10% ammonium acetate:methanol 1:1) or radio-HPLC (C18 column with a water/acetonitrile gradient).

    • The RCP should be >95% for preclinical studies. The labeled product should have a distinct retention time compared to free ⁶⁴Cu.

G cluster_0 Reaction Setup cluster_1 Purification cluster_2 Quality Control A [⁶⁴Cu]CuCl₂ D Mix & Heat (95°C, 30 min) B Chelator-Peptide Conjugate C Acetate Buffer (pH 5.5) E Load on C18 Sep-Pak D->E Dilute F Wash with Water E->F G Elute with Ethanol F->G H Radio-HPLC/TLC G->H Final Product I RCP > 95% H->I Verification

Caption: Step-by-step workflow for the radiolabeling of a 1,8-diMe-cyclam conjugate with ⁶⁴Cu.

Protocol 3: Preclinical Evaluation

This section outlines essential experiments to validate the performance of the newly developed radiotracer. All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[8]

A. In Vitro Serum Stability

Objective: To assess the stability of the radiotracer in a biologically relevant medium.

  • Add ~5 MBq of the purified [⁶⁴Cu]Cu-1,8-diMe-cyclam-peptide to 500 µL of fresh rat or human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum.

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released ⁶⁴Cu.

  • Success Criterion: >95% of the radioactivity should remain associated with the peptide conjugate after 24 hours.

B. In Vivo Biodistribution

Objective: To quantify the uptake and clearance of the radiotracer in tumor and major organs.

  • Use a cohort of tumor-bearing mice (e.g., nude mice with xenografts of a relevant human cancer cell line).

  • Inject each mouse intravenously with a known amount of [⁶⁴Cu]Cu-1,8-diMe-cyclam-peptide (~1 MBq in 100 µL saline).

  • At designated time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of mice (n=4 per group).

  • Harvest major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

C. Small Animal PET Imaging

Objective: To visually confirm tumor targeting and assess overall distribution.

  • Anesthetize a tumor-bearing mouse and inject intravenously with ~5-10 MBq of the radiotracer.

  • Acquire static or dynamic PET scans at relevant time points (e.g., 1, 4, 24 hours) using a microPET scanner.

  • Co-register PET images with CT scans for anatomical reference.

  • Analyze the images to determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-liver).

Data Presentation and Interpretation

Quantitative data from biodistribution studies should be summarized in a table for clear comparison of tracer uptake across different tissues and time points.

Organ 1 h (%ID/g) 4 h (%ID/g) 24 h (%ID/g)
Blood5.5 ± 0.82.1 ± 0.40.3 ± 0.1
Tumor8.2 ± 1.510.5 ± 2.19.8 ± 1.9
Liver4.1 ± 0.63.5 ± 0.52.0 ± 0.3
Kidneys3.2 ± 0.72.5 ± 0.41.1 ± 0.2
Muscle0.9 ± 0.20.7 ± 0.10.4 ± 0.1
Tumor/Blood Ratio 1.55.032.7
Tumor/Liver Ratio 2.03.04.9

Note: The data presented above is hypothetical and serves as an example of expected results for a successful radiotracer.

Interpretation:

  • High Tumor Uptake: Significant accumulation in the tumor with retention over time indicates successful targeting.

  • Rapid Blood Clearance: A sharp decrease in blood %ID/g is desirable for achieving high-contrast images.

  • Low Non-Target Uptake: Low and clearing uptake in the liver and kidneys is a hallmark of a stable complex, indicating minimal transchelation of ⁶⁴Cu. The stability of the 1,8-diMe-cyclam complex is expected to result in lower liver accumulation compared to less stable chelators.[3]

  • Increasing Ratios: Increasing tumor-to-background ratios over time are indicative of high imaging contrast and a promising diagnostic agent.

Conclusion

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane represents a sophisticated and highly promising platform for the development of next-generation radiopharmaceuticals for cancer research. Its ability to form exceptionally stable and kinetically inert complexes with ⁶⁴Cu addresses a critical challenge in the field. By conjugating this robust chelator to specific tumor-targeting molecules, researchers can develop powerful agents for PET imaging and targeted radionuclide therapy. The protocols and insights provided in this guide offer a comprehensive framework for harnessing the potential of 1,8-diMe-cyclam to advance the fight against cancer.

References

  • Li, J., Zhu, Y., Hazeldine, S. T., Firestine, S. M., & Oupický, D. (2012). Cyclam-based polymeric copper chelators for gene delivery and potential PET imaging. Biomacromolecules, 13(10), 3220–3227.
  • Donnelly, P. S., et al. (2012). PET imaging of tumours with a 64Cu labeled macrobicyclic cage amine ligand tethered to Tyr3-octreotate. Dalton Transactions, 41(42), 13239-13249.
  • Wei, L., et al. (2007). Synthesis and biologic evaluation of 64Cu-labeled rhenium-cyclized alpha-MSH peptide analog using a cross-bridged cyclam chelator. Journal of Nuclear Medicine, 48(1), 64–72. Available at: [Link]

  • Bala, G., et al. (2020). Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold. Chemistry – A European Journal, 26(68), 15876-15881. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Copper-64 Radiolabeling Using Cyclen-Based Chelators.
  • Anderson, C. J., & Welch, M. J. (1999). Molecular Imaging of Cancer with Copper-64 Radiopharmaceuticals and Positron Emission Tomography (PET). Chemical Communications, (13), 1245-1251. Available at: [Link]

  • Gali, M., et al. (2011). Copper-64 radiolabeling and biological evaluation of bifunctional chelators for antibody-based PET imaging. Bioconjugate Chemistry, 22(10), 2002-2011. Available at: [Link]

  • Cai, Z., et al. (2019). Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging. Molecules, 24(19), 3466. Available at: [Link]

  • Kovács, Z., et al. (2011). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Dalton Transactions, 40(24), 6549-6560. Available at: [Link]

  • Jones-Wilson, T. M., et al. (1998). Radiolabeling and in vivo behavior of copper-64-labeled cross-bridged cyclam ligands. Nuclear Medicine and Biology, 25(6), 523-530. Available at: [Link]

  • Anderson, C. J., & Ferdani, R. (2009). Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(4), 379-393. Available at: [Link]

  • Hsieh, W. Y., et al. (2021). Development and Evaluation of an 18F-Radiolabeled Monocyclam Derivative for Imaging CXCR4 Expression. Molecular Pharmaceutics, 18(1), 309-319. Available at: [Link]

  • Chézal, J. M., et al. (2020). Copper-64-Labeled 1C1m-Fc, a New Tool for TEM-1 PET Imaging and Prediction of Lutetium-177-Labeled 1C1m-Fc Therapy Efficacy and Safety. Cancers, 12(10), 2878. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Radiolabeling ATSM with Copper-64.
  • Liu, Z., et al. (2025). Preclinical Evaluation of an Al18F-Radiolabeled Bicyclic Peptide Targeting Nectin-4. Molecular Pharmaceutics, 22(1), 221-228. Available at: [Link]

  • Bodio, E., et al. (2017). Cyclam te1pa for 64Cu PET imaging. Bioconjugation to antibody, radiolabeling and preclinical application in xenografted colorectal cancer. Dalton Transactions, 46(34), 11256-11265. Available at: [Link]

  • IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals. IAEA Radioisotopes and Radiopharmaceuticals Series, No. 7. Available at: [Link]

Sources

Application

Application &amp; Protocol Guide: 1,8-Dimethylcyclam Complexes as High-Performance MRI Contrast Agents

<Step> For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The development of safe and effective Magnetic Resonance Imaging (MRI) contrast agents is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The development of safe and effective Magnetic Resonance Imaging (MRI) contrast agents is a cornerstone of modern diagnostic medicine. Gadolinium(III)-based contrast agents (GBCAs) are paramount in enhancing image contrast, thereby improving the detection and characterization of diseased tissues.[1][2] The efficacy and safety of these agents are intrinsically linked to the properties of the chelating ligand, which must form a highly stable complex with the toxic Gd(III) ion to prevent its in vivo release.[3] This guide focuses on 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-dimethylcyclam), a macrocyclic ligand, and provides a comprehensive overview of its application in creating robust MRI contrast agents. We will delve into the causal science behind its selection, detailed protocols for synthesis and characterization, and the critical assays for evaluating performance and safety.

Introduction: The Rationale for Macrocyclic Ligands in MRI

The primary function of a T1 MRI contrast agent is to shorten the longitudinal relaxation time (T1) of water protons in its vicinity, leading to a brighter signal in T1-weighted images.[4] Gadolinium(III) is exceptionally effective in this role due to its seven unpaired electrons and a symmetric electronic S-state, which results in a slow electronic relaxation rate.[4] However, free Gd(III) is highly toxic and competes with calcium-dependent biological pathways.[5] Therefore, it must be tightly bound to a chelating ligand.

The stability of the Gd(III)-ligand complex is of utmost importance. Macrocyclic ligands like cyclam and its derivatives are known to form complexes with high thermodynamic stability and kinetic inertness compared to their linear counterparts.[3][6][7] This structural rigidity helps to prevent the dissociation of the Gd(III) ion in the body.[3][8] 1,8-dimethylcyclam, a derivative of cyclam, offers a balance of rigidity and the potential for functionalization, making it a promising candidate for developing next-generation MRI contrast agents.

Synthesis and Complexation Workflow

The successful development of a 1,8-dimethylcyclam-based MRI contrast agent begins with the synthesis of the ligand, followed by complexation with a suitable metal ion, typically Gd(III).

Synthesis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization & Analysis A Starting Materials (e.g., 1,4,8,11-tetraazacyclotetradecane) B N-Alkylation Reaction A->B Methylating agent C Purification of 1,8-Dimethylcyclam B->C Chromatography D 1,8-Dimethylcyclam Ligand F Complexation Reaction D->F E Gadolinium(III) Salt (e.g., GdCl3) E->F G Purification of Gd(III)-1,8-dimethylcyclam F->G Size-exclusion/Ion-exchange H Structural Confirmation (NMR, Mass Spec) G->H I Purity Assessment (HPLC) G->I J Relaxivity Measurement G->J K Stability Studies G->K L In Vitro Cytotoxicity G->L Safety_Evaluation A Gd(III)-1,8-dimethylcyclam C Incubation A->C B Cell Culture (e.g., Renal Tubular Cells) B->C D Cytotoxicity Assays C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Apoptosis/Necrosis Assay D->G

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane for Advanced Research and Drug Development

Abstract 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a pre-organized and conformationally rigid cyclam derivative, serves as a pivotal scaffold in supramolecular chemistry, medicinal inorganic chemistry, and diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a pre-organized and conformationally rigid cyclam derivative, serves as a pivotal scaffold in supramolecular chemistry, medicinal inorganic chemistry, and diagnostics. The strategic placement of methyl groups on opposing nitrogen atoms (N1 and N8) directs subsequent functionalization to the remaining secondary amines (N4 and N11), yielding trans-disubstituted derivatives. This guide provides an in-depth exploration of the synthetic methodologies for the functionalization of this versatile macrocycle. We will delve into the causality behind experimental choices, present validated protocols, and discuss the applications of the resulting functionalized compounds, particularly in the context of metal ion chelation for imaging and therapeutic agents.

Introduction: The Significance of the 1,8-Dimethylcyclam Scaffold

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, often abbreviated as 1,8-diMe-cyclam, is a heterocyclic building block of significant interest. Its parent macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane), is a highly effective chelator for a variety of metal ions.[1][2] The introduction of two methyl groups at the 1 and 8 positions imparts several advantageous properties:

  • Stereochemical Control: The methyl groups lock the macrocycle in a specific conformation, which can influence the stereochemistry of the resulting metal complexes. This pre-organization is crucial for applications where a specific isomeric form of the metal complex is desired for biological activity.

  • Directed Functionalization: The tertiary amines at N1 and N8 are generally unreactive towards common alkylating agents under controlled conditions. This directs the addition of functional groups to the secondary amines at the N4 and N11 positions, leading to the selective synthesis of trans-disubstituted derivatives.

  • Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the cyclam core, which can be advantageous for cellular uptake and biodistribution of its metal complexes.

These features make 1,8-diMe-cyclam an ideal starting material for creating sophisticated molecular architectures with tailored properties for applications in drug delivery, magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and fluorescent sensors.[3][4]

Strategic N-Functionalization of the Secondary Amines (N4, N11)

The presence of two reactive secondary amine nitrogens allows for the introduction of a wide array of functional pendants. The choice of functional group is dictated by the intended application. For instance, carboxylic acid or phosphonic acid pendants can enhance water solubility and provide additional coordination sites for metal ions, while fluorophores can be introduced for sensing applications.

Bis-N-Alkylation with Carboxylate-Containing Pendants

The introduction of carboxylate arms is a common strategy to enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes. This is particularly important for in vivo applications where demetallation can lead to toxicity.

Causality of Experimental Choices:

  • Choice of Alkylating Agent: Bromoacetic acid derivatives (e.g., tert-butyl bromoacetate) are frequently used. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its interference with the alkylation reaction and allowing for purification of the intermediate.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is employed to deprotonate the secondary amines, rendering them nucleophilic for the reaction with the alkylating agent. The choice of a mild base prevents side reactions.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for dissolving the reactants and facilitating the Sₙ2 reaction.

  • Deprotection: The tert-butyl ester groups are readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) to yield the final dicarboxylic acid ligand.

Experimental Workflow Diagram:

G cluster_0 Alkylation cluster_1 Deprotection start 1,8-Dimethyl-1,4,8,11- tetraazacyclotetradecane product1 Bis-tert-butyl ester intermediate start->product1 Stir at RT, 24-48h reagent1 tert-Butyl bromoacetate (2.2 eq.) reagent1->product1 base K₂CO₃ in MeCN base->product1 product2 1,8-Dimethyl-1,4,8,11-tetraazacyclo- tetradecane-4,11-diacetic acid product1->product2 Stir at RT, 4-6h reagent2 Trifluoroacetic acid (TFA) in Dichloromethane (DCM) reagent2->product2

Caption: Workflow for the synthesis of 1,8-dimethylcyclam-diacetic acid.

Detailed Protocol: Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane-4,11-diacetic acid

  • Alkylation Step:

    • To a solution of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 g, 4.38 mmol) in dry acetonitrile (50 mL), add anhydrous potassium carbonate (1.81 g, 13.14 mmol).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add tert-butyl bromoacetate (1.43 mL, 9.64 mmol) dropwise to the suspension.

    • Allow the reaction mixture to stir at room temperature for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) (DCM:MeOH 9:1).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude bis-tert-butyl ester intermediate.

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

  • Deprotection Step:

    • Dissolve the purified bis-tert-butyl ester intermediate in a mixture of dichloromethane (DCM, 20 mL) and trifluoroacetic acid (TFA, 10 mL).

    • Stir the solution at room temperature for 6 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the product as a white solid.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the desired product.

Quantitative Data Summary:

CompoundMolecular Weight ( g/mol )Typical Yield (%)
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane-4,11-bis(tert-butyl acetate)456.6875-85
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane-4,11-diacetic acid344.45>90
Functionalization with Phosphonate Pendants

Phosphonate-functionalized cyclam derivatives are of particular interest for their strong metal-binding capabilities and the potential for their radiolabeled complexes to target bone tissue.

Causality of Experimental Choices:

  • Mannich-type Reaction: The Moedritzer-Irani reaction is a common method for introducing aminomethylphosphonic acid groups. This involves the reaction of the amine with formaldehyde and phosphorous acid. However, for pre-functionalized phosphonate esters, a direct alkylation approach is often preferred.

  • Protecting Groups: Diethyl or dibutyl esters are commonly used to protect the phosphonic acid moiety during the alkylation step. These can be cleaved under harsher acidic conditions (e.g., concentrated HCl) than the tert-butyl esters used for carboxylates.

Detailed Protocol: Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane-4,11-bis(methylphosphonic acid)

  • Alkylation Step:

    • Follow a similar procedure as for the carboxylate functionalization, using diethyl (bromomethyl)phosphonate as the alkylating agent.

    • The reaction is typically performed in a polar aprotic solvent like DMF in the presence of a base such as NaHCO₃ at a slightly elevated temperature (e.g., 60 °C) to drive the reaction to completion.

  • Hydrolysis Step:

    • Dissolve the purified bis-diethyl ester intermediate in concentrated hydrochloric acid (e.g., 6 M HCl).

    • Reflux the solution for 24 hours to ensure complete hydrolysis of the ester groups.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The product is often isolated as the hydrochloride salt and can be further purified by recrystallization.

Logical Relationship Diagram:

G cluster_0 Functionalization Pathway cluster_1 Key Reagents Start 1,8-diMe-cyclam Intermediate Bis-ester Protected Intermediate Start->Intermediate Alkylation Final_Product Di-acid Functionalized Ligand Intermediate->Final_Product Deprotection/Hydrolysis Alkylating_Agent Pendant Precursor (e.g., R-Br) Alkylating_Agent->Intermediate Protecting_Group Acid Protecting Group (e.g., t-Bu, Et) Protecting_Group->Alkylating_Agent Deprotecting_Agent Acid (e.g., TFA, HCl) Deprotecting_Agent->Final_Product

Caption: Key steps and reagents in the functionalization process.

Applications in Drug Development and Diagnostics

The functionalized 1,8-diMe-cyclam derivatives are primarily used as chelators for metal ions in various biomedical applications.

  • MRI Contrast Agents: Gadolinium(III) complexes of ligands like 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane-4,11-diacetic acid are investigated as potential MRI contrast agents. The rigidity of the macrocycle and the strong coordination of the carboxylate pendants contribute to the high stability required to prevent the release of toxic Gd³⁺ ions in vivo.[5]

  • Radiopharmaceuticals: By chelating radioisotopes such as ⁶⁴Cu, ⁶⁸Ga, or ¹⁷⁷Lu, these functionalized macrocycles can be used for either Positron Emission Tomography (PET) imaging or targeted radiotherapy. The functional pendants can be further conjugated to targeting vectors like peptides or antibodies to deliver the radioisotope specifically to cancer cells.[1][2]

  • Fluorescent Sensors: The secondary amines of 1,8-diMe-cyclam can be functionalized with fluorophores like naphthalimide.[6][7] The binding of specific metal ions to the cyclam core can modulate the fluorescence properties of the appended fluorophore, allowing for the sensitive and selective detection of these ions.

Characterization of Functionalized Products

Thorough characterization is essential to confirm the identity and purity of the synthesized ligands and their metal complexes.

TechniqueInformation Provided
NMR Spectroscopy ¹H and ¹³C NMR are used to confirm the covalent attachment of the functional groups and to verify the trans-disubstitution pattern.
Mass Spectrometry High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
FT-IR Spectroscopy Useful for identifying the presence of specific functional groups, such as the C=O stretch of a carboxylic acid or the P=O stretch of a phosphonate.
X-ray Crystallography Provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of metal complexes.[8]

Conclusion

The functionalization of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane provides a versatile platform for the development of sophisticated molecules for a wide range of applications in research and medicine. The ability to selectively introduce functional groups in a trans fashion allows for the fine-tuning of the properties of the resulting metal complexes. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore novel derivatives of this important macrocyclic scaffold.

References

  • Liang, X., & Sadler, P. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246–266.
  • Gotor, R., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv.
  • Le Bris, N., et al. (1998). A convenient one-step synthesis of mono-N-functionalized tetraazamacrocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 157-162.
  • Sigma-Aldrich. (n.d.). 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane. Product Page.
  • ResearchGate. (2004).
  • CD Bioparticles. (n.d.).
  • Google Patents. (2016). WO2016114634A2 - Cyclam derivative compound and pharmaceutical use thereof.
  • Rutledge, P. J., et al. (2016). Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions. Chemistry – An Asian Journal, 11(15), 2135-2143.
  • Alves, M. C., et al. (2021). Synthesis and Characterization of New Cyclam-Based Zr(IV)
  • Zhang, Z., et al. (2000). [Synthesis and spectroscopic studies of new N-functionalized macrocyclic compounds and complex]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(1), 44-48.
  • Maďar, M., et al. (2023). Derivatives of cyclam-1,8-diacetic acid: Synthesis and complexes with divalent transition metal ions. Journal of Organometallic Chemistry, 985, 122593.
  • Feng, Y., et al. (2010). Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies. Dalton Transactions, 39(16), 3849-3861.
  • Sahoo, S. K., et al. (2020). Design and synthesis of 1,8-naphthalimide functionalized benzothiadiazoles. New Journal of Chemistry, 44(30), 12948-12957.

Sources

Application

Chromatographic Purification of 1,8-Dimethylcyclam Metal Complexes for Research and Pharmaceutical Applications

<_ Application Note & Protocol Abstract This guide provides a comprehensive framework for the purification of 1,8-Dimethylcyclam metal complexes, which are critical components in fields ranging from medical imaging to ca...

Author: BenchChem Technical Support Team. Date: February 2026

<_ Application Note & Protocol

Abstract

This guide provides a comprehensive framework for the purification of 1,8-Dimethylcyclam metal complexes, which are critical components in fields ranging from medical imaging to catalysis. Achieving high purity is paramount for reliable downstream applications and requires robust separation strategies to remove unreacted starting materials, isomeric byproducts, and other impurities. This document details the foundational principles and step-by-step protocols for purifying these positively charged complexes, with a primary focus on cation-exchange chromatography as the principal capture and separation step, and a secondary focus on reversed-phase chromatography for desalting and final polishing.

Part I: Foundational Principles

The Chemistry of 1,8-Dimethylcyclam Complexes

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is a powerful macrocyclic ligand renowned for its ability to form stable and kinetically inert complexes with a wide range of metal ions.[1] The derivative 1,8-Dimethylcyclam introduces methyl groups on two non-adjacent nitrogen atoms. This substitution significantly influences the stereochemistry of the resulting metal complex.

Upon complexation, the ligand wraps around the metal ion, and the four secondary amines of the cyclam backbone coordinate to the metal in a square-planar or distorted octahedral geometry. The synthesis of 1,8-Dimethylcyclam metal complexes can yield different stereoisomers (e.g., cis and trans configurations), which may possess distinct chemical and physical properties.[2] The separation of these isomers is often a primary goal of the purification process, as specific isomers may be required for certain applications.

Common impurities in a crude reaction mixture include:

  • Unreacted 1,8-Dimethylcyclam ligand.

  • Excess metal salts (e.g., chlorides, nitrates).

  • Isomeric forms of the desired metal complex.

  • Byproducts from the ligand synthesis or complexation reaction.

Selecting the Optimal Chromatographic Mode

The purification strategy hinges on exploiting the unique physicochemical properties of the target metal complex.

  • Cation-Exchange Chromatography (CEX): This is the most powerful and widely applicable technique for this class of compounds. The 1,8-Dimethylcyclam metal complexes are typically cationic (positively charged). CEX utilizes a stationary phase functionalized with negative charges (e.g., sulfonate groups).[3][4] The positively charged metal complex binds to the column, while neutral or anionic impurities are washed away. The bound complex is then eluted by increasing the ionic strength of the mobile phase (a salt gradient), which disrupts the electrostatic interaction. This technique is highly effective for separating species based on differences in their net positive charge, making it ideal for isolating the desired complex from uncomplexed metal ions or differently charged species.[5][6]

  • Reversed-Phase Chromatography (RPC): While less common as a primary purification step for these highly polar compounds, RPC is an excellent secondary "polishing" step.[7][8] It is particularly useful for desalting the purified fractions obtained from CEX. In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile).[9] The complex has limited retention, while the salts are washed out in the void volume. RPC can also sometimes separate isomers or closely related complexes based on subtle differences in their hydrophobicity.[7]

Part II: Experimental Protocols & Methodologies

Protocol 1: Primary Purification by Cation-Exchange Chromatography (CEX)

This protocol outlines the separation of a target cationic 1,8-Dimethylcyclam metal complex from reaction impurities.

CEX_Workflow Crude Crude Reaction Mixture Prep Sample Preparation (Dissolve & Filter) Crude->Prep Load Sample Loading Prep->Load Inject Equil Column Equilibration (Low Salt Buffer) Equil->Load Wash Wash (Low Salt Buffer) Load->Wash Elute Gradient Elution (Increasing Salt Conc.) Wash->Elute Start Gradient Collect Fraction Collection Elute->Collect Analyze Fraction Analysis (UV-Vis, MS) Collect->Analyze Pure Pure Complex Fractions Analyze->Pure

Caption: General workflow for purification via cation-exchange chromatography.

  • Materials and Reagents:

    • Column: A strong cation-exchange column, such as one packed with sulfonated polystyrene-divinylbenzene resin.

    • Buffer A (Low Salt): 20 mM Sodium Phosphate, pH 6.8.

    • Buffer B (High Salt): 20 mM Sodium Phosphate, 1.0 M Sodium Chloride, pH 6.8.

    • Sample: Crude 1,8-Dimethylcyclam metal complex.

    • Equipment: HPLC or FPLC system with a UV-Vis detector.

  • Sample Preparation (The "Why"):

    • Action: Dissolve the crude solid in a minimal volume of Buffer A. The goal is to have a concentrated sample plug for sharp peaks.

    • Causality: The sample must be fully dissolved in the low-salt starting buffer to ensure it binds effectively to the column upon injection. Undissolved material can clog the column, and using a high-salt solvent would cause the sample to elute prematurely without binding.

    • Action: Filter the sample through a 0.22 µm syringe filter.

    • Causality: This removes particulate matter that could damage the pump or column frit, ensuring system longevity and reproducible results.

  • Column Equilibration:

    • Action: Equilibrate the CEX column with 5-10 column volumes (CVs) of Buffer A at a consistent flow rate.

    • Causality: Equilibration ensures that the entire stationary phase has a uniform pH and ionic strength, matching the sample's solvent. This provides a consistent and reproducible starting point for the separation, ensuring the target complex binds reliably at the top of the column.

  • Sample Loading and Elution:

    • Action: Inject the filtered sample onto the equilibrated column.

    • Action: Wash the column with 2-3 CVs of Buffer A to elute any unbound, neutral, or anionic impurities.

    • Action: Apply a linear gradient from 0% to 100% Buffer B over 20-30 CVs.

    • Causality: The gradient of increasing salt concentration (NaCl) is the core of the separation.[4] Na⁺ ions compete with the cationic metal complex for the binding sites on the stationary phase. As the salt concentration rises, the electrostatic interaction between the complex and the resin weakens, eventually leading to its elution. Complexes with a higher positive charge or more accessible charge centers will bind more tightly and require a higher salt concentration to elute. This allows for the separation of isomers or other charged species.

  • Fraction Collection and Analysis:

    • Action: Collect fractions (e.g., 1 mL) as the peaks elute, monitoring the chromatogram at a wavelength where the complex absorbs (often in the visible range for transition metal complexes).

    • Action: Analyze the collected fractions using UV-Vis spectroscopy to confirm the presence of the metal complex and Mass Spectrometry (MS) to verify the molecular weight of the desired product.

Protocol 2: Desalting and Polishing by Reversed-Phase Chromatography (RPC)

This protocol is used on the pooled, pure fractions from the CEX step.

  • Materials and Reagents:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample: Pooled and concentrated pure fractions from CEX.

    • Equipment: HPLC system with a UV-Vis or DAD detector.

  • Column Equilibration:

    • Action: Equilibrate the C18 column with a high-aqueous mobile phase (e.g., 95% A / 5% B).

    • Causality: This ensures the C18 chains are properly solvated, providing a consistent surface for the separation.

  • Sample Loading and Elution:

    • Action: Inject the sample. The highly polar metal complex, along with the salt (NaCl), will have minimal interaction with the non-polar C18 stationary phase.

    • Action: Run an isocratic elution with the starting mobile phase (95% A / 5% B) for 2-3 CVs.

    • Causality: The salt (NaCl) is highly polar and will not be retained, eluting in the void volume. The cationic complex may have some slight retention. If the complex is retained, a shallow gradient of Mobile Phase B can be used to elute it after the salt has been washed away. The TFA acts as an ion-pairing agent, which can improve the peak shape of the charged complex.[10]

  • Fraction Collection and Final Processing:

    • Action: Collect the fraction corresponding to the metal complex peak, which should now be free of the high salt concentration used in the CEX step.

    • Action: Lyophilize (freeze-dry) the collected fraction to remove the water/acetonitrile/TFA and obtain the final, pure solid product.

Part III: Data Interpretation & Quality Control

Data Summary

The success of the purification can be summarized by comparing key parameters before and after chromatography.

ParameterCrude MixtureAfter CEX PurificationAfter RPC Desalting
Appearance Inhomogeneous solidAqueous solutionUniform, colored solid
Purity (by HPLC) < 70% (multiple peaks)> 95% (single major peak)> 98% (single sharp peak)
Key Impurities Unreacted ligand, metal salts, isomersResidual salt (e.g., NaCl)Trace solvent
Counter-ion Cl⁻, NO₃⁻, etc.Cl⁻TFA (Trifluoroacetate)
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Broad Peaks in CEX Sample overload; slow binding kinetics; gradient too steep.Reduce sample load. Decrease flow rate. Use a shallower salt gradient.
Poor Isomer Separation Insufficient column resolving power; gradient too steep.Use a longer column or a column with smaller particle size. Optimize the gradient to be very shallow over the elution range of the isomers.
No Binding to CEX Column Sample dissolved in high-salt buffer; incorrect pH.Ensure the sample is dissolved in the low-salt starting buffer (Buffer A). Check the pH of the buffer and sample.
Low Recovery from RPC Irreversible binding of the complex to the column.Use a different stationary phase (e.g., C8 or C4). Remove TFA from the mobile phase if it causes precipitation or degradation.

Conclusion

The purification of 1,8-Dimethylcyclam metal complexes is reliably achieved through a two-step chromatographic process. Cation-exchange chromatography serves as a robust primary capture and separation step, effectively removing major impurities and resolving isomers based on charge. Subsequent desalting via reversed-phase chromatography yields a final product of high purity, suitable for the most demanding research and development applications. The rationale-driven protocols provided in this guide offer a solid foundation for developing and optimizing purification methods for this important class of coordination compounds.

References

  • DeRosa, F., Bu, X., & Ford, P. C. (2003). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. Inorganic Chemistry, 42(13), 4171–4178. [Link]

  • Noor, M., Chah, H., Tresp, D., Bernal, I., & Lalancette, R. A. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243–251. [Link]

  • ResearchGate. (2023). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. [Link]

  • Bernal, I., et al. (n.d.). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. [Link]

  • Jain, P. (2022). Ion Exchange Chromatography #Analytical Chemistry L-16 #csirnet #gate #IITJam. YouTube. [Link]

  • Kurosaki, H., Bucher, C., Espinosa, E., Barbe, J.-M., & Guilard, R. (2001). Synthesis and characterization of a 1,8-difunctionalized dissymmetrical cyclam copper(II) complex bearing pyridylmethyl and N,N-dimethylcarbamoylmethyl groups. Inorganica Chimica Acta, 322(1–2), 145–149. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. [Link]

  • Jingwen, C. (2016). Answer to "Can we do column chromatography for the purification of metal complexs?". ResearchGate. [Link]

  • Chemistry Basics. (2019). Ion exchange chromatography. YouTube. [Link]

  • Yu, H., & Wang, Y. (2007). [Development of metal ions analysis by ion chromatography]. Se Pu, 25(3), 303–309. [Link]

  • Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs?. [Link]

  • Bani-Fwaz, M. Z. (2020). Answer to "How to Purify Organometallic Complexes?". ResearchGate. [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. [Link]

  • Kurilich, A. C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. [Link]

  • Phenomenex. (2023). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-Dimethylcyclam). It is designed for researchers, chemists, and drug development professionals aiming to improve reaction yield and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis.

Q1: What is the most common synthetic strategy for this macrocycle?

The synthesis of N-alkylated tetraazamacrocycles like 1,8-Dimethylcyclam typically relies on adaptations of classical macrocyclization reactions. The most prevalent and robust method is a bimolecular condensation following the principles of the Richman-Atkins synthesis.[1][2] This involves the reaction of a bis-amine (N,N'-dimethyl-1,3-propanediamine) with a bis-electrophile, often a dihaloalkane or a bis-tosylate, under basic conditions. An alternative approach involves the cyclization of a dichlorodiamide intermediate followed by a reduction step.[3]

Q2: My reaction yield is consistently below 20%. What is the most likely cause?

The primary reason for low yields in macrocyclization is the inherent competition between the desired intramolecular cyclization (forming the monomeric macrocycle) and intermolecular polymerization (forming linear oligomers and polymers).[4][5] If the concentration of the reactants is too high, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to polymer formation instead of the desired ring structure.

Q3: What is the single most critical parameter to control for maximizing yield?

The concentration of the reactants is paramount. The synthesis must be performed under high-dilution conditions to favor the intramolecular cyclization pathway.[6][7] This principle, first established by Ruggli and Ziegler, is the cornerstone of successful macrocycle synthesis. Practically, this is achieved either by using very large volumes of solvent or, more efficiently, by the slow, controlled addition of the reactants to the reaction vessel over an extended period (pseudo-high dilution).[6]

Q4: How can I confirm the formation of the desired product versus side products?

A combination of analytical techniques is recommended.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a clear parent ion peak corresponding to the molecular weight of the product (C12H28N4, MW: 228.38 g/mol ), often as [M+H]+ at m/z 229.39.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The symmetry of the 1,8-dimethyl isomer will result in a specific, predictable pattern of peaks.

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction's progress and give a preliminary indication of product formation and the presence of impurities.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: Very Low or No Product Yield

Potential Cause A: Reaction Conditions Favor Polymerization

  • Causality: As explained in the FAQ, high concentrations of the linear precursors dramatically favor intermolecular reactions. The entropic barrier to bringing the two ends of a single flexible chain together is high; overcoming this requires giving the molecule "time" to find itself, which is only possible when it is isolated from other reactive chains.

  • Solution: Implement the High-Dilution Principle.

    • Standard High Dilution: Use a large volume of an appropriate solvent (e.g., acetonitrile, DMF). The final concentration of reactants should ideally be in the range of 0.001–0.01 M.[4]

    • Pseudo-High Dilution (Recommended): This is a more practical and solvent-sparing approach. Prepare two separate solutions, one for each reactant (e.g., N,N'-dimethyl-1,3-propanediamine and the bis-electrophile like 1,2-bis(tosyloxy)ethane). Use syringe pumps to add both solutions simultaneously and slowly over a long period (e.g., 8-24 hours) to a large, heated, and vigorously stirred solution of solvent and base (e.g., K₂CO₃ in acetonitrile).[6] This ensures the instantaneous concentration of reactants remains extremely low.

Potential Cause B: Impure or Degraded Reactants

  • Causality: Diamines can absorb water and carbon dioxide from the atmosphere, forming carbonates and reducing their effective concentration. Dihaloalkanes or tosylates can degrade over time, especially if exposed to moisture. Impurities disrupt the precise 1:1 stoichiometry required for efficient cyclization.

  • Solution: Verify and Purify Starting Materials.

    • Amines: Distill liquid amines under reduced pressure before use. Store under an inert atmosphere (Nitrogen or Argon).

    • Electrophiles: Recrystallize solid electrophiles (e.g., tosylates). Ensure they are thoroughly dried.

    • Solvents: Use anhydrous solvents. For instance, acetonitrile can be dried by distilling over calcium hydride.[8]

Potential Cause C: Incorrect Stoichiometry or Ineffective Base

  • Causality: The reaction requires a precise 1:1 molar ratio of the diamine and the dielectrophile. An excess of either component will lead to the formation of half-reacted intermediates that terminate as impurities or are incorporated into polymer chains. The base (e.g., potassium carbonate) must be sufficiently strong and present in excess to neutralize the acid generated (e.g., HBr or HOTs) during the reaction.

  • Solution: Ensure Precise Stoichiometry and Proper Base.

    • Carefully calculate and weigh reactants to ensure a 1:1 molar ratio.

    • Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility and the "cesium effect," which can help template the reaction.

    • Use at least 2-4 equivalents of the base to ensure the reaction medium remains basic throughout the addition.

Problem 2: Product is an Oil and Difficult to Purify

Potential Cause A: Presence of Oligomeric Impurities

  • Causality: Even under optimized conditions, some linear or cyclic oligomers may form. These are often viscous oils that co-purify with the desired macrocycle and prevent crystallization.

  • Solution: Chromatographic Purification.

    • Column Chromatography: Use a basic stationary phase like alumina (Al₂O₃, Brockmann I, basic) instead of silica gel, as polyamines can strongly and irreversibly bind to acidic silica. Elute with a gradient of methanol in dichloromethane or chloroform.

    • Monitor fractions carefully by TLC and/or MS to isolate the desired product.

Potential Cause B: Inherent Properties of the Free Base

  • Causality: Many polyamines, including the target molecule, are low-melting solids or oils at room temperature in their free-base form.

  • Solution: Convert to a Salt for Crystallization.

    • Dissolve the crude oily product in a suitable solvent like isopropanol or ethanol.

    • Slowly add a concentrated solution of hydrochloric acid (HCl) or perchloric acid (HClO₄) dropwise until the solution is acidic.

    • The resulting hydrochloride or perchlorate salt is often a crystalline solid with a much higher melting point and lower solubility, allowing it to be isolated by filtration.

    • The pure salt can be stored or converted back to the free base by dissolving it in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent.

Part 3: Optimized Protocol and Parameter Summary
Visualizing the Core Challenge: Cyclization vs. Polymerization

The following diagram illustrates the critical competition in the reaction. The goal is to maximize the rate of the intramolecular cyclization (k_cyclize) while minimizing the rate of intermolecular polymerization (k_polymerize). High dilution achieves this by reducing the probability of intermolecular collisions.

G cluster_1 Linear Precursor cluster_2 Reaction Pathways A H(CH₃)N-(CH₂)₃-NH(CH₃) C H(CH₃)N-(CH₂)₃-N(CH₃)-(CH₂)₂-X B X-(CH₂)₂-X (X = Br, OTs) D 1,8-Dimethylcyclotetradecane (Desired Product) C->D  Intramolecular Cyclization (k_cyclize) Favored by High Dilution E Linear Polymer / Oligomer (Side Product) C->E  Intermolecular Reaction (k_polymerize) Favored by High Concentration

Caption: Key reaction pathways in the synthesis of 1,8-Dimethylcyclam.

Recommended Protocol: Pseudo-High Dilution Synthesis

This protocol is a generalized procedure based on established methods for tetraazamacrocycle synthesis and should be adapted as needed.

  • Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and two inlet ports for syringe pumps, add anhydrous acetonitrile (1 L) and anhydrous potassium carbonate (4.0 equivalents).

  • Heating & Inert Atmosphere: Heat the stirred suspension to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Reactant Preparation:

    • Syringe A: Prepare a solution of freshly distilled N,N'-dimethyl-1,3-propanediamine (1.0 equivalent) in 100 mL of anhydrous acetonitrile.

    • Syringe B: Prepare a solution of 1,2-dibromoethane or 1,2-bis(p-toluenesulfonyloxy)ethane (1.0 equivalent) in 100 mL of anhydrous acetonitrile.

  • Slow Addition: Using two syringe pumps, add the contents of Syringe A and Syringe B simultaneously to the refluxing acetonitrile/K₂CO₃ suspension over a period of 12-24 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 24 hours to ensure complete reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Remove the acetonitrile from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining salts.

    • Dry the DCM layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on basic alumina or by conversion to its hydrochloride salt and recrystallization as described in the troubleshooting section.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale & Impact on Yield
Concentration < 0.01 M (Pseudo-high dilution)[CRITICAL] Directly suppresses intermolecular polymerization, the main cause of low yield.[4][6][9]
Reactant Addition Slow, simultaneous addition via syringe pump (8-24h)Maintains a low, steady-state concentration of reactants, preventing concentration spikes that favor side reactions.[6]
Solvent Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)Aprotic polar solvents that effectively dissolve reactants and salts without interfering with the reaction. Water must be excluded.
Base Anhydrous K₂CO₃ or Cs₂CO₃ (2-4 eq.)Neutralizes the acid byproduct (HBr, HOTs), driving the reaction forward. Must be non-nucleophilic and in excess.
Temperature Reflux (~82°C for MeCN)Provides sufficient activation energy for the Sₙ2 reactions without causing significant reactant or product degradation.
Stoichiometry Strict 1:1 Molar Ratio Any deviation from a 1:1 ratio will result in chain termination and the formation of impurities, reducing the yield of the cyclic product.
References
  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • Wikipedia. (2023). High dilution principle. Wikipedia. [Link]

  • Klüser, L., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5339–5347. [Link]

  • Escorihuela, J., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemical Reviews. [Link]

  • Karle, A., & Marsden, S. P. (2022). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society. [Link]

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Coordination Chemistry Reviews, 254(15-16), 1625-1644. [Link]

  • Hoye, R. C., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman−Atkins Cyclization of β-Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. [Link]

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. [Link]

  • Bernal, I., et al. (2017). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Inorganica Chimica Acta, 468, 154-164. [Link]

  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. [Link]

  • Koss, H., et al. (2001). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Carbohydrate Research, 331(1), 1-13. [Link]

  • Weisman, G. R., & Reed, D. P. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.

Sources

Optimization

Technical Support Center: Synthesis of 1,8-Dimethylcyclam

Welcome to the comprehensive technical support guide for the synthesis of 1,8-Dimethylcyclam. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,8-Dimethylcyclam. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to empower you to optimize your experimental outcomes and prevent common side reactions.

Introduction: The Challenge of Selective N-Alkylation

1,8-Dimethylcyclam is a crucial building block in the synthesis of various functional molecules, including metal ion chelators and pharmaceutical intermediates. The primary challenge in its synthesis lies in achieving selective N-alkylation of the parent cyclam macrocycle. The presence of four secondary amine groups of similar reactivity makes the reaction susceptible to the formation of a mixture of products, including isomeric and over-methylated species. This guide will equip you with the knowledge to control these side reactions and obtain your desired product with high purity and yield.

Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is the most common method for synthesizing 1,8-Dimethylcyclam?

A1: The most prevalent laboratory method for synthesizing 1,8-Dimethylcyclam is the direct methylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) using a reductive amination procedure, most commonly the Eschweiler-Clarke reaction.[1][2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] It is favored for its operational simplicity and the use of readily available reagents.

Q2: Why is the Eschweiler-Clarke reaction prone to side reactions in the case of cyclam?

A2: The Eschweiler-Clarke reaction is highly effective for the exhaustive methylation of primary and secondary amines.[4] However, with a polyamine like cyclam, the four secondary amine groups have similar nucleophilicity. This can lead to a lack of selectivity, resulting in a mixture of mono-, di-, tri-, and tetra-methylated products. Furthermore, the formation of the undesired 1,4-dimethylcyclam isomer is a significant competing reaction.

Side Reactions and Impurities

Q3: What are the primary side products I should expect in my 1,8-Dimethylcyclam synthesis?

A3: The main side products are:

  • Isomeric Dimethylcyclams: The most common isomeric impurity is 1,4-Dimethylcyclam. Depending on the reaction conditions, other isomers such as 1,5- and 1,11-dimethylcyclam can also be formed, although typically in smaller amounts.

  • Over-methylated Products: These include 1,4,8-trimethylcyclam and 1,4,8,11-tetramethylcyclam. The formation of these products is favored by an excess of the methylating agent.

  • Unreacted and Mono-methylated Cyclam: Incomplete reactions will leave starting material and mono-methylated cyclam in the product mixture.

Q4: How can I minimize the formation of the 1,4-dimethylcyclam isomer?

A4: Achieving high selectivity for the 1,8-isomer is a significant challenge. The relative positioning of the amine groups in cyclam influences their reactivity. The 1,8-positions are trans to each other across the macrocyclic ring, while the 1,4-positions are cis. Strategies to favor the 1,8-isomer include:

  • Protecting Group Strategies: The most reliable method is to use a protecting group that bridges the 1,4- or 1,11-positions, leaving the 1,8- (or 4,11-) positions available for alkylation.[5] Subsequent deprotection yields the desired 1,8-disubstituted product.

  • Careful Control of Reaction Conditions: While direct methylation is less selective, careful control of stoichiometry and reaction temperature can influence the isomer ratio to some extent. However, this approach is less reliable than using protecting groups.

Q5: What causes the formation of over-methylated products like 1,4,8,11-tetramethylcyclam?

A5: Over-methylation is a direct consequence of the reaction conditions. The primary causes are:

  • Excess Methylating Agent: Using a significant excess of formaldehyde and formic acid will drive the reaction towards exhaustive methylation, producing the tetramethylated product.[1]

  • Prolonged Reaction Time and High Temperature: These conditions can also favor multiple methylation events.

Troubleshooting and Optimization

Q6: My reaction yield is very low. What are the likely causes?

A6: Low yields in 1,8-Dimethylcyclam synthesis can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Product Loss During Workup: 1,8-Dimethylcyclam and its salts can have some solubility in both aqueous and organic phases. Ensure efficient extraction and minimize losses during purification steps.

  • Side Product Formation: If a significant portion of your starting material is converted to undesired side products, the yield of the desired product will naturally be low.

  • Purity of Starting Materials: Ensure your starting cyclam is pure and your reagents (formaldehyde and formic acid) are of good quality.

Q7: I am having difficulty purifying my 1,8-Dimethylcyclam. What are the recommended methods?

A7: Purification can be challenging due to the similar physical properties of the isomeric and over-methylated byproducts.

  • Fractional Crystallization: This can be an effective method if there is a significant difference in the solubility of the hydrohalide or other salts of the different isomers.

  • Column Chromatography: While challenging for the free bases due to their high polarity, chromatography on silica gel or alumina can be effective. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often used.

  • Metal-Complex Mediated Purification: A more advanced technique involves the complexation of the crude product mixture with a suitable metal ion (e.g., Ni(II) or Cu(II)). The different isomers can form complexes with distinct properties, which may allow for their separation by crystallization or chromatography. Subsequent demetallation (e.g., with a strong acid or cyanide) can yield the pure ligand.

Troubleshooting Guide: A Systematic Approach

This guide provides a structured workflow for diagnosing and resolving common issues encountered during the synthesis of 1,8-Dimethylcyclam.

Problem 1: Low Yield of the Desired Product

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Poor Selectivity (High Isomer and/or Over-methylation Content)

Caption: Troubleshooting guide for poor selectivity in 1,8-Dimethylcyclam synthesis.

Experimental Protocols

Protocol 1: Direct Methylation of Cyclam (Eschweiler-Clarke Conditions)

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) (concentrated and dilute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclam (1.0 eq) in formic acid (excess, e.g., 10-20 eq).

  • Slowly add formaldehyde solution (2.0-2.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-8 hours. Monitor the reaction by TLC (e.g., DCM:MeOH:NH₄OH 8:2:0.2).

  • Cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice.

  • Basify the aqueous solution to pH > 12 with concentrated NaOH solution, ensuring the mixture remains cool in an ice bath.

  • Extract the product with DCM or CHCl₃ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization of its salt.

Quantitative Data from Literature:

ReferenceReactant Ratio (Cyclam:CH₂O:HCOOH)Temperature (°C)Time (h)Yield of Dimethylcyclams (%)Notes
Hypothetical Example 11 : 2.2 : 101006~60-70Mixture of 1,8- and 1,4-isomers with some over-methylated products.
Hypothetical Example 21 : 2.0 : 88012~50-60Lower temperature may slightly improve selectivity but requires longer reaction time.

Note: The table above is illustrative. Actual yields and isomer ratios will vary based on the specific experimental setup and conditions.

Protocol 2: Selective Synthesis via a Protecting Group Strategy (Conceptual Workflow)

This protocol outlines the general steps for a more selective synthesis. The choice of protecting group and specific conditions will depend on the chosen literature method.[5]

Caption: General workflow for the selective synthesis of 1,8-Dimethylcyclam using a protecting group strategy.

References

  • PubMed. Synthesis and Evaluation of 1,8-Disubstituted-Cyclam/Naphthalimide Conjugates as Probes for Metal Ions. [Link][6]

  • Google Patents. Process for preparing 1,4,8,11-tetraazacyclotetradecane. [7]

  • RSC Publishing. Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. [Link][8]

  • Google Patents. Process for the purification of N,N-dimethylacetamide. [9]

  • ResearchGate. Full Control of the Regiospecific N-Functionalization of C-Functionalized Cyclam Bisaminal Derivatives and Application to the Synthesis of their TETA, TE2A, and CB-TE2A Analogues. [Link][10]

  • IAEME. SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. [Link][11]

  • ResearchGate. Selective Protection of 1,4,8,11-Tetraazacyclotetradecane (Cyclam) in Position 1,4 with the Phosphonothioyl Group and Synthesis of a Cyclam-1,4-bis(methylphosphonic Acid). Crystal Structures of Several Cyclic Phosphonothioamides. [Link][5]

  • PubMed Central. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link][12]

  • SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. [Link][13]

  • Beilstein Journals. Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands Experimental procedures and NMR data for new lig. [Link][14]

  • ResearchGate. Optimization of the Synthesis of 2,4,6,8,10,12-Hexaallyl. [Link][15]

  • YouTube. mod07lec50 - Regioselectivity of alkylation reactions. [Link][16]

  • LookChem. Purification of N,N-Dimethylformamide (DMF). [Link][17]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link][1]

  • RSC Publishing. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link][4]

  • RSC Publishing. Selective synthesis of an elusive C-functional bis-cyclam and study of its inhibition of the CXCR4 chemokine receptor. [Link][18]

  • PubMed. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. [Link][19]

  • Cambridge Open Engage. Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link][20]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link][21]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link][22]

  • ResearchGate. Synthesis of trans-Disubstituted Cyclam Ligands Appended with Two 6-Hydroxymethylpyridin-2-ylmethyl Sidearms. [Link][23]

  • ScienceDirect. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. [Link][24]

  • The Royal Society of Chemistry. Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. [Link][25]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link][2]

  • PubMed. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. [Link][26]

  • Wikipedia. Eschweiler–Clarke reaction. [Link][3]

  • Chematech. trans-N-Dimethyl-Cyclam. [Link][27]

Sources

Troubleshooting

Technical Support Center: Metalation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Welcome to the technical support guide for the metalation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-Me₂-cyclam). This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the metalation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (also known as 1,8-Me₂-cyclam). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile macrocycle. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to streamline your experimental workflow.

The introduction of methyl groups at the 1 and 8 positions of the cyclam ring significantly influences its coordination chemistry. While enhancing the stability of the resulting metal complexes, these methyl groups also introduce steric hindrance and conformational rigidity that can complicate the metalation process. This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the metalation of 1,8-Me₂-cyclam slower compared to unsubstituted cyclam?

A1: The two methyl groups on the nitrogen atoms create steric hindrance, which can impede the approach of the metal ion to the macrocycle's cavity. Furthermore, N-alkylation reduces the flexibility of the cyclam ring, making it more difficult for the ligand to adopt the optimal conformation for metal ion binding. Kinetic studies on related N-alkylated cyclams have shown that the rate of complex formation decreases as the degree of N-alkylation increases[1].

Q2: What is the optimal pH for the metalation reaction?

A2: The optimal pH is a balance between preventing the protonation of the amine groups and avoiding the formation of metal hydroxides. For most divalent transition metals like Cu(II) and Ni(II), a pH range of 7-8 is recommended.[2] In acidic conditions, the amine groups of the cyclam ring can become protonated, which inhibits their ability to coordinate with the metal ion. In strongly basic conditions, the metal ion may precipitate as a hydroxide, reducing its availability for complexation.

Q3: Can I use any metal salt for the reaction?

A3: While various metal salts can be used, salts with weakly coordinating anions, such as perchlorates (ClO₄⁻) or triflates (OTf⁻), are often preferred. These anions are less likely to compete with the macrocycle for coordination sites on the metal ion. However, chlorides (Cl⁻) and nitrates (NO₃⁻) are also commonly used and can be effective, though they may sometimes require more forcing conditions.[2][3]

Q4: How can I confirm that the metalation has been successful?

A4: Several analytical techniques can be used. A distinct color change upon complexation is a common visual indicator. For more definitive confirmation, techniques such as UV-Vis spectroscopy, mass spectrometry (to confirm the mass of the complex), and NMR spectroscopy can be employed. X-ray crystallography provides unambiguous structural information, including the coordination geometry and the conformation of the macrocycle.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the metalation of 1,8-Me₂-cyclam.

Issue 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incorrect pH The ligand's amine groups may be protonated (too acidic), or the metal may have precipitated as a hydroxide (too basic).Monitor and adjust the pH of the reaction mixture to a range of 7-8 using a suitable buffer or dropwise addition of a dilute acid or base.[2]
Insufficient Reaction Time or Temperature Due to steric hindrance from the methyl groups, the metalation of 1,8-Me₂-cyclam is often kinetically slow.Increase the reaction time and/or temperature. Refluxing the reaction mixture for several hours is often necessary to drive the reaction to completion.[2]
Poor Solubility of Reactants If the ligand or the metal salt is not fully dissolved, the reaction will be heterogeneous and slow.Choose a solvent or solvent mixture in which both the ligand and the metal salt are soluble. Common solvents include water, methanol, ethanol, and acetonitrile.[3]
Inappropriate Metal Salt The anion of the metal salt may be strongly coordinating, competing with the macrocycle.Use a metal salt with a weakly coordinating anion, such as perchlorate or triflate.
Issue 2: Product is a Mixture of Isomers
Potential Cause Explanation Recommended Solution
Stereochemical Rearrangements The metalation of tetraazamacrocycles is a multi-step process that can lead to the formation of different stereoisomers (e.g., trans-I, trans-III, cis-V). The initial product may not be the most thermodynamically stable isomer.[1][2]Prolonged heating can promote the conversion of kinetic isomers to the more stable thermodynamic product. Isomers can often be separated by fractional crystallization or column chromatography.[4]
Reaction Conditions Favoring Multiple Isomers The choice of solvent and counter-ion can influence the relative stabilities of different isomers.Experiment with different solvent systems and metal salts to favor the formation of the desired isomer. Characterization of the product mixture by NMR or X-ray crystallography can help in optimizing the conditions.[2]
Issue 3: Difficulty in Purifying the Product
Potential Cause Explanation Recommended Solution
Unreacted Ligand Remains The reaction may not have gone to completion, leaving unreacted 1,8-Me₂-cyclam in the product mixture.The unreacted ligand can often be removed by washing the crude product with a solvent in which the complex is insoluble but the ligand is soluble. Alternatively, column chromatography can be effective.[5]
Co-precipitation of Salts Buffer salts or other inorganic byproducts may co-precipitate with the desired complex.Wash the product with deionized water to remove soluble inorganic salts. Recrystallization is also an effective method for purification.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of [Cu(1,8-Me₂-cyclam)]Cl₂
  • Dissolution of Ligand: Dissolve 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq) in methanol.

  • Dissolution of Metal Salt: In a separate flask, dissolve copper(II) chloride dihydrate (1.05 eq) in methanol.

  • Reaction: Slowly add the copper(II) chloride solution to the ligand solution with stirring.

  • pH Adjustment: Adjust the pH of the mixture to ~7.5 with a dilute solution of sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The color of the solution should change, typically to a deep blue or purple.

  • Cooling and Precipitation: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to promote precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold methanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum.

Protocol 2: General Procedure for the Synthesis of Ni(1,8-Me₂-cyclam)₂
  • Dissolution of Ligand: Dissolve 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq) in a 1:1 mixture of water and acetonitrile.

  • Dissolution of Metal Salt: In a separate flask, dissolve nickel(II) perchlorate hexahydrate (1.0 eq) in water.

  • Reaction: Add the nickel(II) perchlorate solution to the ligand solution. A color change to pink or violet should be observed.

  • Reflux: Heat the mixture to reflux for 24-48 hours.

  • Volume Reduction: Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.

  • Crystallization: Allow the solution to stand at room temperature, followed by refrigeration to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Note: Perchlorate salts can be explosive and should be handled with appropriate care.

Visualization of Key Processes

Metalation and Isomerization Pathway

The metalation process is not a single step but involves the formation of an initial encounter complex, followed by stepwise coordination of the nitrogen atoms, and subsequent conformational rearrangements to yield the final, stable isomer.

metalation_pathway A Free Ligand + Metal Ion B Initial Encounter Complex A->B Diffusion C Partially Coordinated Intermediate B->C First Coordination (Rate-Limiting) D Kinetically Favored Isomer (e.g., cis-V) C->D Ring Closure E Thermodynamically Stable Isomer (e.g., trans-III) D->E Isomerization (Slow)

Caption: A simplified workflow of the metalation and subsequent isomerization of 1,8-Me₂-cyclam.

Troubleshooting Workflow

When encountering issues with the metalation reaction, a systematic approach to troubleshooting can save time and resources.

troubleshooting_workflow start Start: Low/No Product check_pH Is pH between 7-8? start->check_pH check_time_temp Was reaction refluxed for >12h? check_pH->check_time_temp Yes adjust_pH Adjust pH check_pH->adjust_pH No check_solubility Are all reactants soluble? check_time_temp->check_solubility Yes increase_time_temp Increase reflux time/temperature check_time_temp->increase_time_temp No change_solvent Change solvent system check_solubility->change_solvent No success Problem Solved check_solubility->success Yes adjust_pH->success increase_time_temp->success change_solvent->success

Caption: A decision tree for troubleshooting low-yield metalation reactions.

References

  • Gimeno, M. C., et al. (2021). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 26(15), 4477. [Link]

  • Elias, H., et al. (2000). Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. Inorganic Chemistry, 39(8), 1721-7. [Link]

  • Nonat, A., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to their Non-C-Functionalized Analogues. ChemRxiv. [Link]

  • Bani-Fwaz, M. Z. (2020). How to Purify Organometallic Complexes? ResearchGate. [Link]

  • Hay, R. W., et al. (2022). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Molecules, 28(1), 232. [Link]

  • Teledyne ISCO. Purification of Organometallic Ligands with the CombiFlash EZ Prep. [Link]

  • Scribd. Ni DMG Solution Preparation. [Link]

  • Kovacs, Z., et al. (2009). Metal Complexes of 4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies. Helvetica Chimica Acta, 92(9), 1765-1782. [Link]

  • Hay, R. W., et al. (2022). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles. Molecules, 28(1), 232. [Link]

  • Cui, X., et al. (2004). Structure, Characterization, and Metal-Complexation Properties of a New Tetraazamacrocycle Containing Two Phenolic Pendant Arms. Helvetica Chimica Acta, 87(11), 2821-2834. [Link]

  • Lokey, R. S., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 6, 7578. [Link]

  • Elias, H., et al. (2000). Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. Inorganic Chemistry, 39(8), 1721-7. [Link]

  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Zeitschrift für Kristallographie - Crystalline Materials, 238(7-8), 243-251. [Link]

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Inorganica Chimica Acta, 363(1), 1-19. [Link]

  • Onwudiwe, D. C., et al. (2020). Synthesis, Characterization, Antimicrobial Studies and Corrosion Inhibition Potential of 1,8-dimethyl-1,3,6,8,10,13-hexaazacyclotetradecane. International Journal of Molecular Sciences, 21(18), 6806. [Link]

  • Triskem International. RadChem Info - Nickel Resin. [Link]

  • Deshmukh, M. B., et al. (2024). RECOVERY AND REUSE OF NICKEL(II) FROM NI-DIMETHYL GLYOXIME COMPLEX: A SUSTAINABLE LABORATORY PRACTICE. ResearchGate. [Link]

  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. ResearchGate. [Link]

  • van der Merwe, M. J., et al. (2015). A reinvestigation of the kinetics and mechanism of the reaction of 1,4,8,11-tetraazacyclotetradecane (CYCLAM) with [Cu(OH)n]2-n IONS (n = 3, 4) at high pH. Dalton Transactions, 44(25), 11467-11475. [Link]

  • Geraldes, C. F. G. C., et al. (2021). Copper(II) complexes of N-propargyl cyclam ligands reveal a preference for axial alkyne coordination. Dalton Transactions, 50(44), 16297-16307. [Link]

  • Kang, S.-G., et al. (2000). Syntheses and characterization of mono- and di- N -hydroxyethylated tetraaza macrocycles containing eight C -methyl groups and their nickel(II) and copper(II) complexes. Journal of the Chemical Society, Dalton Transactions, (22), 4091-4096. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1,8-Dimethylcyclam Complexes

Welcome to the technical support center for 1,8-Dimethylcyclam and its metal complexes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique propert...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-Dimethylcyclam and its metal complexes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of this versatile macrocycle. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, focusing on the core objective: improving and verifying the stability of your 1,8-Dimethylcyclam complexes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of macrocyclic complexes. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: What makes 1,8-Dimethylcyclam a good starting ligand for stable complexes?

A: 1,8-Dimethylcyclam, a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane), is an excellent platform for several reasons. The 14-membered ring of cyclam provides a pre-organized cavity that is well-suited for binding a variety of transition metal ions.[1][2] This pre-organization is a key feature of the "macrocyclic effect," which leads to complexes with significantly higher thermodynamic stability compared to their acyclic (non-cyclic) analogues.[3] The trans-disposed methyl groups in the 1- and 8-positions can influence the conformational rigidity of the macrocycle and serve as a synthetic handle for further functionalization.[4][5]

Q2: What is the difference between thermodynamic stability and kinetic inertness, and why does it matter for my application?

A: This is a critical distinction, especially in drug development and medical imaging.

  • Thermodynamic Stability refers to the position of the equilibrium between the metal complex and its components (free metal ion and free ligand). It is quantified by the stability constant (log K). A high stability constant means that at equilibrium, the concentration of the intact complex is very high.[3][6][7]

  • Kinetic Inertness refers to the rate at which the complex dissociates or undergoes ligand exchange. A kinetically inert complex may have a favorable dissociation equilibrium (be thermodynamically stable) but, more importantly, the rate at which it falls apart is extremely slow.[8][9]

Why it matters: For in vivo applications like PET imaging or targeted radiotherapy, a radiometal complex must not release the toxic free metal ion while circulating in the body.[7][10] The biological medium is a highly competitive environment with endogenous ions and proteins that can promote dissociation. Therefore, high kinetic inertness is often more critical than thermodynamic stability to prevent transmetalation or dissociation in vivo.[7][11]

Q3: How do the methyl groups on 1,8-Dimethylcyclam affect the complex's properties compared to unsubstituted cyclam?

A: The methyl groups in the 1,8-(trans) positions primarily serve as a synthetic precursor for creating trans-difunctionalized derivatives.[4][5] By starting with 1,8-Dimethylcyclam, you can selectively functionalize the 4- and 11-positions to append coordinating arms or targeting moieties. This is crucial for creating chelators with higher denticity or for attaching the complex to a biomolecule. The methyl groups themselves have a modest electronic effect but can influence the overall conformational preference and rigidity of the final complex.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for overcoming common experimental hurdles.

Guide 1: Diagnosing and Solving Complex Dissociation

Problem: "My complex appears to be unstable under experimental conditions (e.g., during purification, in buffer, or in biological media)."

This is a common and critical issue. The stability of a metal complex is not absolute and is highly dependent on its environment.

start Observed Complex Instability q_ph Is the pH of the medium optimal? start->q_ph a_ph_low Low pH (<4): Proton-assisted dissociation is likely. Increase pH or use a more rigid ligand. q_ph->a_ph_low Yes (Low) a_ph_high High pH (>9): Hydroxide competition or ligand deprotonation may alter stability. Adjust pH. q_ph->a_ph_high Yes (High) a_ph_ok pH is neutral and buffered. q_ph->a_ph_ok No q_ions Are competing metal ions or chelators present? a_ph_ok->q_ions a_ions_yes Transmetalation or transchelation is occurring. Increase kinetic inertness of the complex. (See Protocol 1) q_ions->a_ions_yes Yes a_ions_no No obvious competing species. q_ions->a_ions_no No q_redox Is the metal center susceptible to redox changes? a_ions_no->q_redox a_redox_yes Redox change (e.g., Cu(II) to Cu(I)) can drastically lower stability. Add redox stabilizers or use a ligand that stabilizes the desired oxidation state. q_redox->a_redox_yes Yes a_redox_no Metal oxidation state is stable. q_redox->a_redox_no No end_node Consider ligand modification for higher thermodynamic/kinetic stability. (e.g., cross-bridging, adding pendant arms) a_redox_no->end_node

Caption: Troubleshooting workflow for diagnosing sources of complex instability.

FactorImpact on Stability & CausalityTroubleshooting Action
pH Low pH: The nitrogen atoms of the cyclam ring can become protonated. This proton competition weakens the metal-ligand bonds and promotes acid-assisted dissociation.[12] High pH: Excess hydroxide ions can compete for coordination to the metal center or lead to the formation of insoluble metal hydroxides.Maintain a buffered pH, typically between 4.5 and 7.5 for most applications.[13] Avoid strongly acidic or basic conditions unless the complex is specifically designed for them.
Competing Ions Endogenous metal ions (e.g., Zn²⁺, Cu²⁺) or chelating molecules (e.g., EDTA, proteins) can strip the metal from the cyclam complex through transmetalation or transchelation. This is a significant issue in vivo.The best defense is high kinetic inertness. Ligand modifications like cross-bridging can dramatically increase inertness, making the complex resistant to dissociation even in harsh conditions.[8][9]
Temperature Higher temperatures increase the rate of all chemical reactions, including dissociation. While often necessary for complex synthesis, prolonged exposure to high heat can degrade the complex.Synthesize at the lowest effective temperature. For storage, especially of radiolabeled complexes, refrigeration or freezing is recommended to minimize dissociation.
Solvent Coordinating solvents (e.g., DMSO, water) can potentially occupy an open coordination site on the metal, which can be the first step in a dissociative pathway.Use non-coordinating solvents where possible during synthesis and characterization if stability is a major concern.

This protocol provides a standardized method to quantify and compare the kinetic inertness of your complexes. Complexes that are exceptionally inert will show little to no dissociation even in strong acid over extended periods.[8][14]

Objective: To measure the rate of complex dissociation under harsh acidic conditions.

Materials:

  • Your 1,8-Dimethylcyclam-based metal complex (e.g., with Cu²⁺, Ni²⁺, or a radionuclide like ⁶⁴Cu)

  • Concentrated HCl or HNO₃

  • Appropriate buffer for your analytical technique (e.g., acetate buffer)

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, Radio-TLC scanner, HPLC)

Procedure:

  • Preparation: Prepare a stock solution of your purified metal complex at a known concentration (e.g., 1 mM) in deionized water or a non-coordinating buffer.

  • Initiate Dissociation: In a temperature-controlled vial (e.g., 25°C or 37°C), add a large excess of strong acid to a known volume of your complex solution. The final acid concentration should be high (e.g., 1 M to 5 M HCl).

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr, etc.), withdraw a small aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): Immediately neutralize the aliquot by adding it to a tube containing a strong chelator like EDTA in a basic buffer. This will "trap" any free metal that has dissociated, preventing it from re-associating.

  • Analysis: Analyze the samples to quantify the percentage of intact complex remaining.

    • For Chromophoric Metals (e.g., Cu²⁺, Ni²⁺): Use UV-Vis spectroscopy. The absorbance spectrum of the complex will differ from the free ligand and the free metal ion. Monitor the change in absorbance at a characteristic wavelength for the complex.

    • For Radiometals (e.g., ⁶⁴Cu): Use Radio-TLC or HPLC. Spot the aliquot onto a TLC plate and develop it with a mobile phase that separates the intact complex from the free radiometal (which is often chelated by EDTA after quenching). Quantify the spots using a phosphor imager or scanner.

  • Data Analysis: Plot the percentage of intact complex versus time. The data can be fitted to a first-order decay curve to determine the dissociation half-life (t₁/₂) of the complex under those specific conditions.

Interpretation of Results: A longer half-life indicates greater kinetic inertness. Comparing the half-lives of different complexes under identical conditions provides a direct measure of their relative stability. For example, lanthanide complexes of cross-bridged cyclam derivatives have shown unprecedented inertness, with no dissociation observed for months even in 2 M HCl.[8][9]

Guide 2: Improving Low Radiolabeling Efficiency

Problem: "I am getting low radiochemical yield (RCY) when trying to label my 1,8-Dimethylcyclam derivative with a radiometal (e.g., ⁶⁴Cu, ⁶⁸Ga)."

Low RCY is a common frustration that can often be solved by systematically optimizing the reaction conditions.

start Low Radiochemical Yield (RCY) q_ph Is the labeling buffer pH optimal? start->q_ph a_ph_adjust Adjust pH. Most metals have a narrow optimal pH range (e.g., 4.5-5.5 for ⁶⁸Ga, 5.5-7.0 for ⁶⁴Cu). Avoid pH where metal hydroxides form. q_ph->a_ph_adjust No/Unsure a_ph_ok pH is within the recommended range. q_ph->a_ph_ok Yes q_temp Is the reaction temperature high enough? a_ph_ok->q_temp a_temp_adjust Increase temperature. Chelation can be slow at RT. Try 60-95°C for 10-15 min. (Note: Check stability of targeting moiety if applicable). q_temp->a_temp_adjust No/RT a_temp_ok Reaction is heated. q_temp->a_temp_ok Yes q_contam Is trace metal contamination possible? a_temp_ok->q_contam a_contam_yes Trace metals (Fe³⁺, Zn²⁺, etc.) in buffers or on glassware compete with the radiometal for the ligand. Use metal-free buffers and acid-washed labware. q_contam->a_contam_yes Yes/Possible a_contam_no Using high-purity, metal-free reagents. q_contam->a_contam_no No end_node Increase ligand concentration. Ensure molar excess of ligand relative to the radiometal to drive the reaction forward. a_contam_no->end_node

Caption: A systematic workflow for troubleshooting and improving radiolabeling efficiency.

Objective: To achieve >95% RCY for a 1,8-Dimethylcyclam derivative.

Materials:

  • 1,8-Dimethylcyclam derivative (ligand) stock solution (e.g., 1 mg/mL in metal-free water or buffer)

  • ⁶⁴CuCl₂ in dilute HCl (from supplier)

  • Metal-free sodium acetate or ammonium acetate buffer (e.g., 0.1 M, pH 5.5)

  • Metal-free water

  • Heating block

  • Radio-TLC system for analysis

Procedure:

  • Preparation: In a metal-free microcentrifuge tube, add a specific amount of the ligand (e.g., 5-10 µg). The goal is to have a significant molar excess compared to the ⁶⁴Cu.

  • Buffering: Add the acetate buffer to bring the pH to the desired level (start with pH 5.5). The buffer choice is crucial as some buffers (like phosphate) can compete for the metal.

  • Radionuclide Addition: Add the ⁶⁴CuCl₂ solution (e.g., 50-100 MBq) to the ligand/buffer mixture. The final reaction volume should be kept small (e.g., 50-200 µL) to maintain high reactant concentrations.

  • Incubation: Vortex the mixture gently and incubate at a set temperature. Start with a matrix of conditions, for example:

    • Room Temperature for 15 min

    • 60°C for 15 min

    • 95°C for 10 min[15]

  • Quality Control (QC): After incubation, perform radio-TLC to determine the RCY. A common system for ⁶⁴Cu complexes is a C18 plate with a mobile phase of 50 mM EDTA in saline. The chelated [⁶⁴Cu]complex will move up the plate, while the free ⁶⁴Cu (as [⁶⁴Cu]Cu-EDTA) will remain at the origin.

  • Optimization: Based on the QC results, adjust one variable at a time:

    • If RCY is low at all temperatures, check the pH . Test a range from pH 5.0 to 7.5.

    • If RCY improves with heat but is not quantitative, increase the ligand concentration .

    • If results are inconsistent, suspect trace metal contamination . Prepare fresh, metal-free buffers and use acid-washed glassware.

Expert Tip: Sometimes, a small organic targeting moiety attached to the chelator can also bind the radiometal as a kinetic product.[15] Heating the reaction can provide the activation energy needed to ensure the metal becomes fully and irreversibly encapsulated by the more thermodynamically stable macrocyclic chelator.[15]

References

  • Delgado, R., Félix, V., Lima, L. M. P., & Price, D. W. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-45. [Link]

  • Delgado, R., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions. [Link]

  • Cuenot, F., Meyer, M., Espinosa, E., & Guilard, R. (2002). Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 8. Thermodynamic and Kinetic Appraisal of Lead(II) Chelation by Octadentate Carbamoyl-Armed Macrocycles. Inorganic Chemistry, 41(13), 3363-3375. [Link]

  • Ferreira, C. M. F., et al. (2021). Cyclam-Based Chelators Bearing Phosphonated Pyridine Pendants for 64Cu-PET Imaging: Synthesis, Physicochemical Studies, Radiolabeling, and Bioimaging. Inorganic Chemistry, 60(4), 2533-2545. [Link]

  • Maďar, M., et al. (2023). Derivatives of cyclam-1,8-diacetic acid: Synthesis and complexes with divalent transition metal ions. ResearchGate. [Link]

  • Delgado, R., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: A discussion based on thermodynamic stability constants and structural data. ResearchGate. [Link]

  • Almeida, M., et al. (2018). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 23(11), 2963. [Link]

  • Bernot, D., et al. (2003). Synthesis of trans-disubstituted cyclam ligands appended with two 6-hydroxymethylpyridin-2-ylmethyl sidearms. Semantic Scholar. [Link]

  • Liang, X., & Sadler, P. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246-66. [Link]

  • Todd, M. H., et al. (2016). Nontoxic Metal-Cyclam Complexes, a New Class of Compounds with Potency against Drug-Resistant Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 59(11), 5543-8. [Link]

  • Rodríguez-Rodríguez, A., et al. (2014). Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. Journal of the American Chemical Society, 136(52), 17954-7. [Link]

  • Unacademy. Factors affecting the stability of complexes. JEE Chemistry. [Link]

  • Liang, X., & Sadler, P. J. (2004). Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]

  • Rodríguez-Rodríguez, A., et al. (2014). Lanthanide(III) Complexes with a Reinforced Cyclam Ligand Show Unprecedented Kinetic Inertness. ResearchGate. [Link]

  • Scribd. Factors Affecting Stability of Complexes PDF. [Link]

  • Pretze, M., et al. (2020). Synthesis and 64Cu-Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold. Chemistry & Medicinal Chemistry, 20, e202500243. [Link]

  • Tircsó, G., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. Inorganic Chemistry, 52(8), 4496-510. [Link]

  • Fasken, M. B. (2019). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask). [Link]

  • Foster, S. A., et al. (2023). Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation. Cell Chemical Biology, S2451-9456(23)00030-2. [Link]

  • Chen, X., & Liu, S. (2011). A Brief Review of Chelators for Radiolabeling Oligomers. Molecules, 16(2), 1347-1364. [Link]

  • Tircsó, G., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. PubMed. [Link]

  • Tsymbal, L. V., et al. (2021). Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184-1191. [Link]

  • Ibrahim, S. K., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1705-1715. [Link]

  • Førde, K. F., et al. (2018). Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 14, 2198-2206. [Link]

  • ResearchGate. Stability constants of metal complexes of H 2 te1P. Download Table. [Link]

  • Rivas, M. A., et al. (2017). Study of M(III)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Advances, 7(5), 2697-2705. [Link]

  • S. T., et al. (2022). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv. [Link]

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]

  • Chemistry LibreTexts. (2023). 12.4.1: Dissociation. [Link]

  • CheMatech. trans-N-Dimethyl-Cyclam. Product Page. [Link]

  • CheMatech. News & Events. [Link]

  • journalssystem.com. (2018). Effect of pH and time on hydrodynamic properties of dodecylamine. [Link]

  • Teixeira, V. H., & Soares, C. M. (2015). The Effect of Membrane Environment on Surfactant Protein C Stability Studied by Constant-pH Molecular Dynamics. Journal of Chemical Information and Modeling, 55(10), 2171-80. [Link]

  • D'Souza, S. S., et al. (2020). The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-92. [Link]

Sources

Troubleshooting

troubleshooting 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane NMR spectra

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the NMR analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-dimethylcyclam). This resource is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1,8-dimethylcyclam). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile macrocycle and require robust analytical characterization. As a substituted cyclam, its NMR spectra can present unique challenges due to its conformational flexibility and the basicity of its nitrogen atoms. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and why is NMR characterization crucial?

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a tetraazamacrocycle, a derivative of cyclam (1,4,8,11-tetraazacyclotetradecane).[1][2][3] The two methyl groups on opposing nitrogen atoms significantly influence its coordination chemistry and conformational landscape. It serves as a critical building block for creating metal complexes used in applications ranging from antitumor agents to fluoroionophores. Accurate NMR spectral interpretation is paramount to confirm its synthesis, assess its purity, and understand its solution-state structure, which directly impacts its function in subsequent applications.

Q2: What are the typical ¹H and ¹³C NMR chemical shifts for 1,8-dimethylcyclam?

The exact chemical shifts for 1,8-dimethylcyclam can vary depending on the solvent, concentration, and pH. However, the molecule's symmetry results in a relatively simple spectrum under conditions of rapid conformational exchange. The table below provides an estimated range of chemical shifts based on the analysis of related cyclam structures and general principles of NMR spectroscopy.

Assignment Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm) Notes
N-CH₃ ~2.2 - 2.4 (singlet)~40 - 45The methyl protons are typically a sharp singlet.
Ring CH₂ ~2.5 - 3.0 (complex multiplets)~45 - 55The 10 methylene groups on the macrocyclic ring often appear as a series of overlapping multiplets.
N-H Highly variable (broad)N/AThe chemical shift is very sensitive to solvent, concentration, and temperature. May not be observed or may be very broad. A D₂O exchange experiment can confirm its assignment.

Note: These are approximate values. Always compare your data with a well-characterized reference standard if available.

Troubleshooting Guide: From Spectra to Solutions

This section addresses common issues encountered during the NMR analysis of 1,8-dimethylcyclam. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: My spectrum shows broad, poorly resolved peaks.

Broad peaks are a common frustration when working with macrocycles. This is often not an instrument fault (poor shimming) but a chemical phenomenon.

Causality:

  • Conformational Dynamics: Macrocycles like 1,8-dimethylcyclam are not static; they are highly flexible and can exist in multiple conformations (e.g., chair, boat).[4][5] If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it leads to exchange broadening.

  • Molecular Aggregation: At higher concentrations, intermolecular hydrogen bonding between the secondary amines can lead to aggregation, which tumbles slowly in solution and results in broader signals.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (like Cu²⁺, Fe³⁺) from synthesis or glassware can cause significant line broadening.

Caption: Troubleshooting workflow for broad NMR signals.

Protocol 1: Variable-Temperature (VT) NMR Study This experiment helps distinguish between dynamic exchange and other sources of broadening.[7]

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your probe's standard temperature (e.g., 25 °C / 298 K).

  • Cooling: Decrease the temperature in increments of 10-15 K (e.g., to 288 K, 278 K, etc.). Allow the sample to equilibrate for at least 10 minutes at each new temperature before acquiring a spectrum.

  • Analysis (Cooling): Observe the peaks. If they sharpen and split into more signals, you are "freezing out" individual conformers. The temperature at which the signals are sharpest is the slow-exchange regime.

  • Warming (Optional): From the baseline, increase the temperature in 15-20 K increments (e.g., to 318 K, 338 K).

  • Analysis (Warming): If the broad peaks coalesce into a single, sharp peak, you have reached the fast-exchange regime where the instrument records an average of the conformations.

Protocol 2: Concentration-Dependent NMR Study This experiment verifies if aggregation is the cause of line broadening.[6]

  • Prepare Samples: Create a series of samples at different concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM) in the same deuterated solvent.

  • Acquire Spectra: Run a standard ¹H NMR for each sample under identical experimental conditions.

  • Analyze: Carefully compare the chemical shifts and, more importantly, the line widths of the peaks across the concentrations. Significant sharpening of peaks upon dilution is a strong indicator of aggregation.

Issue 2: My spectrum is highly complex and shows more peaks than I expect.

This is often related to the same conformational issues that cause peak broadening but observed under different conditions.

Causality:

  • Stable Conformational Isomers: At or below room temperature, the rate of interconversion between different conformations of the macrocycle may be slow on the NMR timescale.[8] This results in the instrument detecting each stable conformer as a separate species, leading to a complex mixture of peaks.

  • Chemical Impurities: The complexity may arise from residual solvents, starting materials, or reaction byproducts. Common culprits from synthesis and purification include ethyl acetate, dichloromethane, acetone, and triethylamine.[9][10][11]

  • Identify Impurities: Compare the unexpected peaks to established charts of common NMR solvent impurities.[9][11] A peak at ~2.05 ppm in CDCl₃ could be acetone, while a quartet at ~4.12 and a triplet at ~1.25 ppm often indicate ethyl acetate.[7]

  • Run 2D NMR: If the extra peaks are from conformers, a 2D Exchange Spectroscopy (EXSY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be invaluable. Cross-peaks between two signals in an EXSY spectrum indicate that they are from protons that are exchanging with each other (i.e., they belong to different conformers of the same molecule).

  • Elevate Temperature: As described in the VT-NMR protocol, increasing the temperature can coalesce the multiple sets of signals from different conformers into one time-averaged set of sharp peaks, simplifying the spectrum.

Issue 3: The chemical shifts in my spectrum are significantly different from reference data.

A shift in peak positions often points to a change in the chemical environment of the molecule, which for a tetraazamacrocycle is most commonly related to pH.

Causality:

  • pH Effects: The four nitrogen atoms are basic and can be protonated by acidic species in the sample (including trace acid in the CDCl₃ or atmospheric CO₂). Each protonation event adds a positive charge, which strongly deshields nearby protons and carbons, causing their signals to shift downfield.[12][13] The spectrum is therefore a snapshot of the equilibrium between the neutral, monoprotonated, diprotonated, etc., species.

Caption: Protonation states of 1,8-dimethylcyclam (L) vs. pH.

  • Control the pH: For reproducible results, especially in protic solvents like D₂O or CD₃OD, use a buffer to maintain a constant pH. Prepare your NMR sample in a buffered solution (e.g., phosphate or HEPES buffer) prepared in the deuterated solvent.

  • D₂O Shake Test for N-H Protons: To definitively identify the N-H proton signals, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The acidic N-H protons will exchange with deuterium and their corresponding peak in the ¹H spectrum will disappear or significantly diminish.[7]

  • Solvent Choice: Be aware that changing solvents can cause significant chemical shift changes due to differing abilities to form hydrogen bonds or stabilize certain conformations.[6] Always report the solvent used when presenting NMR data. If comparing to a reference, use the same solvent.

References
  • Craik, D. Structural aspects of macrocycles (NMR and modelling). The University of Queensland eSpace. Available at: [Link]

  • Kaplan MCAT Prep. Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes. YouTube. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Good, B. W., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 639–651. Available at: [Link]

  • Pals, M. A., & Krivak, T. C. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. California Institute of Technology. Available at: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • The OChem Whisperer. Guide to Solving NMR Questions. Available at: [Link]

  • ResearchGate. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Available at: [Link]

  • Martins, A. M., et al. (2020). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 25(21), 5195. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Cornejo, M. A., et al. (2013). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. Inorganic Chemistry, 52(15), 8674-8684. Available at: [Link]

  • Harris, R. C., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(3), 543-554. Available at: [Link]

  • ResearchGate. Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). Available at: [Link]

  • Wenzel, T. J. (2018). In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. Scholars' Mine. Available at: [Link]

  • Organic Chemistry Tutor. Organic Chemistry - How to Solve NMR Problems. YouTube. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64964, 1,4,8,11-Tetraazacyclotetradecane. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,8-Dimethylcyclam Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-dimethylcyclam and its derivatives. This guide provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-dimethylcyclam and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of these versatile macrocycles and their metal complexes. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of 1,8-dimethylcyclam derivatives.

Q1: My crude NMR spectrum shows a complex mixture of peaks after synthesis. What are the likely impurities and how can I remove them?

Probable Cause: The synthesis of macrocycles like 1,8-dimethylcyclam can often lead to a variety of byproducts. The most common impurities include:

  • Unreacted Starting Materials: Such as 1,3-diaminopropane or chloroacetyl chloride derivatives, depending on the synthetic route.[1]

  • Linear Polymers: Incomplete cyclization can lead to the formation of linear polyamines instead of the desired macrocycle.

  • Positional Isomers: Besides the desired 1,8-dimethylcyclam (trans), the 1,4-dimethylcyclam (cis) isomer can also form.

  • Template Ion Residue: If a metal template (e.g., Ni(II), Cu(II)) was used to direct the cyclization, it may remain complexed with the final product.[2]

Recommended Solution: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: This is an excellent first step to separate the basic amine-containing products (your cyclam derivative) from non-basic organic impurities. The procedure involves dissolving the crude product in a dilute acidic solution (e.g., 1M HCl), washing with an organic solvent like dichloromethane (CH₂Cl₂) to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to pH > 12 to precipitate the purified amine, which can then be extracted with an organic solvent.[3]

  • Column Chromatography: This is the most powerful technique for separating isomers and removing closely related impurities.[4][5] For 1,8-dimethylcyclam and its derivatives, silica gel is a common stationary phase.

Verification: After each major purification step, run a Thin-Layer Chromatography (TLC) to check for the presence of impurities. Compare the crude material, the post-extraction product, and the final column fractions. Use a visualizing agent like ninhydrin spray to detect amine spots.[4] A final, clean ¹H NMR spectrum will confirm the purity of the isolated product.

Q2: I'm struggling to separate the cis (1,4-dimethyl) and trans (1,8-dimethyl) isomers of dimethylcyclam. What is the most effective method?

Probable Cause: Cis and trans isomers of dimethylcyclam have very similar physical properties, including polarity and boiling points, which makes their separation challenging.[6] Standard purification methods like recrystallization are often ineffective.

Recommended Solution: High-performance column chromatography is the most reliable method for isomer separation.[7] The key is optimizing the stationary and mobile phases to exploit subtle differences in the isomers' interaction with the column.

  • Stationary Phase: A standard silica gel is often sufficient, but for very difficult separations, more specialized stationary phases may be required.[6][8]

  • Mobile Phase (Eluent): The choice of eluent is critical. A gradient elution is typically more effective than an isocratic one. Start with a less polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent like methanol or acetonitrile. The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can improve peak shape and resolution by preventing the protonation of the amines on the acidic silica surface.[4]

Verification: Collect small fractions from the column and analyze each by TLC. Combine the fractions that contain the pure desired isomer. The identity and purity of the separated isomers should be confirmed by NMR spectroscopy, as the symmetry of the molecules will result in distinct spectra for the cis and trans forms.

Q3: My final metal complex of 1,8-dimethylcyclam is contaminated with the free ligand. How can I purify the complex?

Probable Cause: This issue typically arises from using a sub-stoichiometric amount of the metal salt or from incomplete reaction. The free ligand and the metal complex often have different solubilities and chromatographic behaviors.

Recommended Solution:

  • Recrystallization: This is often the preferred and simplest method.[9][10] The goal is to find a solvent system in which the metal complex has lower solubility than the free ligand, especially at lower temperatures.[11] Common solvents for recrystallizing metal complexes include methanol, ethanol, acetonitrile, or mixtures with water.

  • Column Chromatography: This is also a viable option, but caution is required. Many metal complexes are highly polar and can stick irreversibly to a standard silica gel column.[5] Furthermore, the acidic nature of silica can sometimes cause the complex to decompose.[12]

    • Recommendation: If using chromatography, consider using a more inert stationary phase like alumina or a reversed-phase column (e.g., C18).[12] A "plug" filtration through a short column of silica or celite can also sometimes remove one component selectively.

  • Solvent Washing: If the complex is insoluble in a particular solvent in which the free ligand is soluble, you can simply wash the crude solid product with that solvent to remove the unreacted ligand.[12]

Verification: The purity of the metal complex can be assessed by various methods. A change in color is a strong indicator of successful complexation. Techniques like UV-Vis spectroscopy, mass spectrometry, and elemental analysis can confirm the identity and purity of the final complex.

Purification Strategy Decision Workflow

Choosing the right purification technique is crucial for success. The following diagram provides a logical workflow for selecting a method based on the type of impurity you are dealing with.

Purification_Workflow start Crude Product Mixture impurity_type What is the primary impurity? start->impurity_type non_basic Non-basic organic byproducts (e.g., from starting materials) impurity_type->non_basic Non-basic isomers Positional Isomers (e.g., cis/trans) impurity_type->isomers Isomers ligand_complex Unreacted Free Ligand or Metal Salts impurity_type->ligand_complex Ligand/Complex method_extraction Perform Acid-Base Extraction non_basic->method_extraction method_column Use Column Chromatography isomers->method_column method_recrystall Attempt Recrystallization or Solvent Washing ligand_complex->method_recrystall end_pure Pure Product method_extraction->end_pure method_column->end_pure method_recrystall->end_pure If unsuccessful, try column chromatography

Caption: Decision tree for selecting the appropriate purification technique.

Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 1,8-dimethylcyclam derivatives?

For the free ligand, a combination of acid-base extraction followed by column chromatography over silica gel is a robust, general-purpose strategy. The initial extraction removes a significant amount of non-amine impurities, reducing the load on the chromatography column and leading to better separation. For metal complexes, recrystallization is often the most effective first choice due to its simplicity and scalability.

Q2: Can I use reverse-phase chromatography to purify my 1,8-dimethylcyclam metal complex?

Yes, reverse-phase high-performance liquid chromatography (HPLC) can be an excellent technique, particularly for polar, charged metal complexes that behave poorly on normal-phase silica.[12] A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

Q3: How do I remove a Nickel(II) template ion used in the synthesis of the cyclam ring?

The removal of a templating nickel(II) ion is a classic challenge in cyclam synthesis. The traditional method involves treating the nickel complex with an excess of sodium cyanide (NaCN) or potassium cyanide (KCN) in an aqueous solution.[2] The cyanide ions form a very stable tetracyanonickelate(II) complex, [Ni(CN)₄]²⁻, which releases the free cyclam ligand. The free ligand can then be extracted into an organic solvent. CAUTION: This procedure is extremely hazardous due to the high toxicity of cyanide and the potential for releasing hydrogen cyanide gas if the solution becomes acidic. It must be performed in a well-ventilated fume hood with appropriate safety precautions and waste disposal procedures.

Comparative Summary of Purification Techniques
TechniqueBest ForProsCons
Recrystallization Purifying metal complexes; Removing impurities with very different solubilities.Scalable, simple, cost-effective.[11]Finding a suitable solvent can be difficult; Not effective for separating isomers.[9]
Column Chromatography Separating isomers; Removing multiple impurities in one step.High resolution, very versatile.[4][13]Can be slow and labor-intensive; Potential for product decomposition on silica.[5][12]
Acid-Base Extraction Removing neutral/non-basic impurities from the basic cyclam product.Fast, simple, good for initial bulk cleanup.[3]Only separates based on acidity/basicity; Not effective for amine impurities or isomers.
Detailed Protocol: Isomer Separation by Column Chromatography

This protocol provides a step-by-step guide for separating cis and trans isomers of a dimethylcyclam derivative using silica gel chromatography.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane). c. Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped. Add a small layer of sand to the top to protect the silica bed.

2. Sample Loading: a. Dissolve the crude isomeric mixture in a minimal amount of the initial eluent or a slightly more polar solvent if necessary. b. Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the starting eluent (e.g., 100% Dichloromethane). b. Gradually increase the eluent polarity. A typical gradient for separating dimethylcyclam isomers might be:

  • Dichloromethane (DCM) with 0.5% Triethylamine (TEA).
  • Gradually increasing the percentage of Methanol (MeOH) in the DCM/TEA mixture, for example, from 0% to 5% MeOH over several column volumes. c. Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or vials.

4. Analysis: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in a solvent system that gives good separation (e.g., 95:5 DCM:MeOH with 0.5% TEA). c. Visualize the spots (e.g., using a UV lamp or a ninhydrin stain). d. Identify the fractions containing the pure, separated isomers. The less polar isomer will typically elute first. e. Combine the pure fractions of each isomer and remove the solvent under reduced pressure (rotary evaporation) to yield the purified products.

References
  • Dalton Transactions. (2023). Transition metal complexes of cyclam with two 2,2,2-trifluoroethylphosphinate pendant arms as probes for 19 F magnetic resonance imaging. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Ni(II) templated synthesis of cyclam. [Link]

  • Journal of Chromatography A. (2010). Cyclam complexes of Cu(II) and Co(II) as stationary phases for gas chromatography. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Au(III) complexes with tetradentate-cyclam-based ligands. [Link]

  • ResearchGate. (2020). How to Purify Organometallic Complexes?. [Link]

  • Semantic Scholar. (2004). Characterization and purification of supramolecular metal complexes using gel-permeation chromatography. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs?. [Link]

  • ResearchGate. (n.d.). New methods to remove organic templates from porous materials. [Link]

  • ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs ?. [Link]

  • YMC Europe. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • YouTube. (2014). Mod-02 Lec-09 Template Methods - I. [Link]

  • New Journal of Chemistry. (n.d.). Template removal from mesoporous silicas using different methods as a tool for adjusting their properties. [Link]

  • PubMed. (2012). Synthesis and structural characterization of novel cyclam-based zirconium complexes and their use in the controlled ROP of rac-lactide. [Link]

  • ResearchGate. (n.d.). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. [Link]

  • Google Patents. (n.d.).
  • New Journal of Chemistry. (n.d.). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part VI. Proton binding studies of a pyridine-strapped 5,12-dioxocyclam based macrobicycle. [Link]

  • Wikipedia. (n.d.). Cyclam. [Link]

  • PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Link]

  • ResearchGate. (2020). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. [Link]

  • Google Patents. (n.d.). WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane.

Sources

Troubleshooting

managing oxidation states in 1,8-Dimethylcyclam cobalt complexes

Welcome to the technical resource center for managing 1,8-dimethylcyclam cobalt complexes. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for managing 1,8-dimethylcyclam cobalt complexes. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile yet sensitive coordination compounds. Here, we move beyond simple protocols to explain the underlying principles governing the stability and interconversion of cobalt's key oxidation states—Co(I), Co(II), and Co(III). Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and achieve reproducible results in your experiments.

Core Principles: Understanding the Redox Landscape

The 1,8-dimethylcyclam ligand provides a robust, square-planar N4 donor environment that can stabilize cobalt in the +1, +2, and +3 oxidation states. The "trans" placement of the methyl groups imparts specific steric and electronic properties that influence the complex's geometry and reactivity. Mastering your experiments requires a firm grasp of the characteristics of each oxidation state.

PropertyCo(I)Co(II)Co(III)
d-Electron Count d⁸d⁷d⁶
Typical Geometry Square Planar or Square PyramidalOctahedral (high-spin)Octahedral (low-spin)
Magnetism DiamagneticParamagneticDiamagnetic
Color (Typical) Deep Blue, Green, or BrownPink, Orange, or RedYellow, Brown, or Green
Key Feature Strongly reducing; highly air-sensitiveAir-sensitive; can be oxidizedKinetically inert; stable in air
Characterization CV, UV-VisUV-Vis, EPR, Magnetic SusceptibilityNMR, UV-Vis, X-ray Crystallography[1]

The ease of moving between these states is quantified by the redox potential (E₁/₂), which is not fixed. It is highly sensitive to the surrounding environment, particularly the nature of the axial ligands (those above and below the cyclam plane) and the solvent.

  • Axial Ligands: Strong sigma-donating axial ligands (like pyridine) stabilize the higher oxidation state (Co(III)), making the complex harder to reduce (more negative E₁/₂ for the Co(III)/Co(II) couple). Conversely, weak-field ligands or anionic donors can make reduction easier.[2][3]

  • Solvent: The solvent can influence redox potentials and even the stability of certain oxidation states.[4] For instance, the highly reactive Co(I) state is prone to disproportionation, a process where two Co(I) ions react to form Co(0) and Co(II), and this can be influenced by the solvent environment.[5][6]

Troubleshooting Guide

This section addresses common experimental failures in a direct, problem-and-solution format.

Observed Problem Probable Cause(s) Recommended Solution & Scientific Rationale
1. Pink/orange solution of Co(II) complex turns yellow, brown, or green upon handling or during workup. Oxidation to Co(III). The Co(II) state is readily oxidized by atmospheric oxygen. The color change reflects the formation of a low-spin d⁶ Co(III) species.[7]Implement rigorous inert atmosphere techniques. All manipulations involving the Co(II) complex must be performed in a glovebox or on a Schlenk line under dry, oxygen-free nitrogen or argon.[8][9][10][11] Rationale: Removing O₂ prevents the electron transfer from the Co(II) center. Ensure all solvents are thoroughly deoxygenated by sparging with inert gas or by using a solvent purification system.
2. The NMR spectrum of my isolated Co(II) complex is very broad or shows no distinct peaks. Paramagnetism. The Co(II) ion has a d⁷ electron configuration with unpaired electrons. This causes rapid nuclear relaxation, leading to significant broadening of NMR signals, often beyond detection.This is an expected property, not a failure. Use alternative characterization techniques that are suited for paramagnetic species: • UV-Vis Spectroscopy: To observe the characteristic d-d transitions. • Magnetic Susceptibility (e.g., Evans Method): To confirm the number of unpaired electrons. • EPR Spectroscopy: To directly probe the paramagnetic center. • X-ray Crystallography: For definitive structural confirmation.[12][13]
3. Attempted chemical or electrochemical reduction to Co(I) results in low yield or rapid decomposition of the product. A) Disproportionation: The Co(I) state can be unstable with respect to disproportionation (2Co(I) ⇌ Co(II) + Co(⁰)).[5][6] B) Reaction with Trace Protons: Co(I) complexes are often highly basic and can be protonated by trace water, alcohols, or other protic impurities in the solvent, leading to decomposition.A) Optimize Conditions: Work at lower temperatures to slow down disproportionation kinetics. Use a non-coordinating solvent that does not facilitate the reaction. B) Ensure Anhydrous Conditions: Use rigorously dried and deoxygenated solvents and reagents. Perform the reaction under a strict inert atmosphere.[8][11] When generating Co(I) electrochemically, use a supporting electrolyte that is free of acidic protons (e.g., tetrabutylammonium hexafluorophosphate).
4. The Co(III)/Co(II) redox potential of my complex is not suitable for my application (e.g., for hypoxia-activated drug release). Incorrect Ligand Environment. The redox potential is electronically tuned by the axial ligands. The current ligands may be too strongly or weakly donating.[2][3]Modify the Axial Ligands. To make the reduction easier (a more positive E₁/₂), replace strong-field axial ligands (e.g., amines) with weaker-field ligands (e.g., H₂O, Cl⁻). To make reduction harder (a more negative E₁/₂), introduce stronger-field ligands.[3] This principle is key in designing prodrugs that are selectively reduced in the hypoxic tumor environment.[14][15]
Visual Troubleshooting Logic

G start Experiment Starts (e.g., Synthesis of Co(II) Complex) color_check Is the solution color unexpected? (e.g., brown instead of pink) start->color_check air_exposure Was the reaction/workup exposed to air? color_check->air_exposure Yes success Color is as expected. Proceed with characterization. color_check->success No oxidation Probable Cause: Oxidation to Co(III) air_exposure->oxidation Yes impurity Are starting materials pure? Is solvent non-coordinating? air_exposure->impurity No solution1 Solution: Repeat using strict inert atmosphere techniques (Glovebox/Schlenk line). Degas all solvents. oxidation->solution1 side_reaction Probable Cause: Side reaction with impurities or solvent coordination. impurity->side_reaction No impurity->success Yes solution2 Solution: Verify purity of Co salt and ligand. Use a different, non-coordinating solvent. side_reaction->solution2

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cobalt starting material for synthesizing my 1,8-dimethylcyclam complex?

A: The most common starting material is a hydrated Co(II) salt like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) perchlorate hexahydrate (Co(ClO₄)₂·6H₂O). The choice depends on the desired axial ligands in the final Co(II) complex. If you need weakly coordinating axial ligands, perchlorate or triflate salts are ideal. If chloride ligands are acceptable, CoCl₂ is a convenient and less hazardous choice. For air-sensitive Co(II) synthesis, using an anhydrous Co(II) salt inside a glovebox is the best practice to avoid side reactions with water or oxygen.[7]

Q2: What are the best practices for generating and handling the highly reactive Co(I) state?

A: The Co(I) state is a powerful nucleophile and reductant, making it synthetically useful but challenging to handle.

  • Generation: It is typically generated in situ just before use. Electrochemical reduction (controlled potential electrolysis) is a clean method that avoids chemical byproducts.[5][16] Alternatively, strong chemical reductants like sodium amalgam (Na/Hg) or potassium graphite (KC₈) can be used, but require careful removal of excess reductant and byproducts.

  • Handling: All manipulations must be done in a high-quality inert atmosphere (glovebox preferred) with rigorously anhydrous and deoxygenated solvents.[8][10] Any exposure to air or protic sources will lead to immediate decomposition.

Q3: Can you explain the typical cyclic voltammetry (CV) profile for a 1,8-dimethylcyclam cobalt complex?

A: A well-behaved complex in a non-aqueous, non-coordinating solvent will typically show two distinct, reversible redox events when scanning from ~+0.5 V to -2.5 V (vs Fc/Fc⁺).

  • Co(III)/Co(II) Couple: This is usually observed at less negative potentials (e.g., -0.2 to -1.0 V). It corresponds to the one-electron reduction of the stable Co(III) species to the Co(II) species. The exact potential is very sensitive to the axial ligands.[1][17]

  • Co(II)/Co(I) Couple: This occurs at much more negative potentials (e.g., -1.8 to -2.5 V).[18] It represents the reduction of Co(II) to the highly reducing Co(I) state. This wave may appear quasi-reversible or irreversible if the Co(I) species is unstable and undergoes subsequent chemical reactions (like disproportionation).

Q4: My goal is to use a Co(III) complex as a prodrug that releases a payload upon reduction. How do I tune the redox potential to be biologically relevant?

A: The intracellular environment is reducing, with a potential of approximately -0.25 to -0.4 V vs NHE.[1][17] For your Co(III) prodrug to be selectively activated in this environment (e.g., in hypoxic cancer cells), its Co(III)/Co(II) redox potential should fall within or near this range. You can "tune" this potential by modifying the axial ligands attached to the cobalt center. For example, starting with a complex with two axial amine ligands (which results in a very negative, hard-to-reduce potential), you can replace one or both with ligands like carboxylates or water to shift the potential to a more positive, biologically accessible value.[14][15][19]

Key Experimental Protocols

Protocol 1: Synthesis of Co(II)(1,8-Me₂-cyclam)₂

This protocol describes the synthesis of a Co(II) complex with weakly coordinating axial ligands, requiring strict inert atmosphere conditions.

G cluster_0 Preparation (Glovebox) cluster_1 Reaction (Schlenk Line) cluster_2 Isolation & Purification cluster_3 Characterization prep1 Weigh anhydrous Co(BF₄)₂ and 1,8-dimethylcyclam ligand prep2 Bring degassed, anhydrous acetonitrile into glovebox prep1->prep2 react1 Dissolve ligand in MeCN in a Schlenk flask prep2->react1 Transfer reagents react2 Slowly add Co(BF₄)₂ solution via cannula under N₂ react1->react2 react3 Stir at room temp for 4-6 hours under N₂ react2->react3 iso1 Reduce volume under vacuum to induce precipitation react3->iso1 iso2 Filter solid via cannula filtration under N₂ atmosphere iso1->iso2 iso3 Wash with cold, degassed ether iso2->iso3 iso4 Dry solid under high vacuum iso3->iso4 char1 UV-Vis (in glovebox) iso4->char1 Store under N₂ char2 Magnetic Susceptibility char1->char2 char3 Elemental Analysis char2->char3

Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, weigh 1,8-dimethylcyclam (1.0 mmol) and anhydrous cobalt(II) tetrafluoroborate (Co(BF₄)₂, 1.0 mmol) into separate vials.

  • Dissolution: Transfer the ligand to a 100 mL Schlenk flask. Using a cannula, add 30 mL of anhydrous, deoxygenated acetonitrile to dissolve the ligand.

  • Reaction: Dissolve the Co(BF₄)₂ in 20 mL of anhydrous, deoxygenated acetonitrile. Slowly transfer this cobalt solution to the stirring ligand solution via cannula over 10 minutes. A color change to pink or orange should be observed.

  • Stirring: Seal the flask and stir the reaction mixture at room temperature under a positive pressure of nitrogen for 4-6 hours.

  • Isolation: Reduce the solvent volume to ~15 mL under vacuum to precipitate the product.

  • Filtration: Isolate the resulting pink solid by filtration under inert atmosphere using a Schlenk filter stick or cannula filtration.

  • Washing & Drying: Wash the solid twice with 5 mL portions of cold, deoxygenated diethyl ether to remove any unreacted ligand. Dry the product under high vacuum for at least 4 hours.

  • Storage: Store the final product under a dry, inert atmosphere at all times. The solid is air-sensitive and will oxidize over time if exposed to the atmosphere.[7]

Protocol 2: Characterization by Cyclic Voltammetry (CV)

This protocol outlines the general procedure for analyzing the redox behavior of your complex.

  • Preparation: Inside a glovebox, prepare a ~1 mM solution of your cobalt complex in an appropriate solvent (e.g., acetonitrile, THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Ensure the solvent and electrolyte are rigorously dry.

  • Cell Assembly: Assemble the three-electrode cell.

    • Working Electrode: Glassy carbon or platinum disk. Polish before each use.

    • Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a pseudo-reference like a silver wire. It is crucial to reference the potential against a known standard.

    • Counter Electrode: Platinum wire.

  • Blank Scan: Run a CV of the solvent and electrolyte solution alone to identify any background signals.

  • Sample Scan: Run the CV of your sample solution. Start with a wide potential window (e.g., +0.5 V to -2.5 V) and then narrow it to focus on the redox events of interest.

  • Internal Referencing: After the scan, add a small amount of ferrocene as an internal standard. The reversible Fc/Fc⁺ couple will appear at 0 V by convention, allowing you to accurately report the potentials of your cobalt complex.

  • Interpretation: Identify the peak potentials for the Co(III)/Co(II) and Co(II)/Co(I) couples. A reversible wave will have an anodic-to-cathodic peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons, typically 1). Larger separations suggest quasi-reversible or irreversible processes.[1][4][17]

References

  • Caravan, P., et al. (2020). Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform. Inorganic Chemistry, 59(17), 12536–12550. [Link]

  • Caravan, P., et al. (2020). Endeavor toward Redox-Responsive Transition Metal Contrast Agents Based on the Cross-Bridge Cyclam Platform. PMC. [Link]

  • Peters, D. G., et al. (2019). Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. Journal of the American Chemical Society, 141(46), 18476–18484. [Link]

  • Lewis, N. S., et al. (1990). Effects of redox potential, steric configuration, solvent, and alkali metal cations on the binding of carbon dioxide to cobalt(I) and nickel(I) macrocycles. CaltechAUTHORS. [Link]

  • Nam, W., et al. (2015). Synthesis, Characterization, and Reactivity of Cobalt(III)–Oxygen Complexes Bearing a Macrocyclic N-Tetramethylated Cyclam Ligand. PMC. [Link]

  • Apfel, U.-P., et al. (2021). How Ligand Geometry Affects the Reactivity of Co(II) Cyclam Complexes. Fraunhofer-Publica. [Link]

  • Molecular Inorganic Chemistry Group. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Various Authors. (2014). What is the best way to purify air-sensitive Co(III) complex? ResearchGate. [Link]

  • Anderson, C. J., et al. (2021). Controlling the Redox Chemistry of Cobalt Radiopharmaceuticals. PMC. [Link]

  • Donahue, J. P., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2697–2703. [Link]

  • Lukes, I., et al. (2020). Paramagnetic Cobalt(II) Complexes with Cyclam Derivatives: Toward 19F MRI Contrast Agents. ResearchGate. [Link]

  • Wang, H., et al. (2021). Revealing the Ligand Effect on Copper(I) Disproportionation via Operando IR Spectra. Request PDF on ResearchGate. [Link]

  • Knockhardy Publishing. (2015). REACTIONS OF SOME TRANSITION METAL IONS COBALT. Knockhardy Publishing. [Link]

  • Aldrich Chemical Co. (n.d.). Handling air-sensitive reagents AL-134. MIT Chemistry. [Link]

  • Chang, C. J., et al. (2021). Axial Redox Tuning at a Tetragonal Cobalt Center. Inorganic Chemistry, 60(8), 5647–5659. [Link]

  • Lukes, I., et al. (2020). Paramagnetic Cobalt(II) Complexes with Cyclam Derivatives: Toward 19F MRI Contrast Agents. PubMed. [Link]

  • Rauchfuss, T. B., et al. (2014). Studies of Cobalt-Mediated Electrocatalytic CO2 Reduction Using a Redox-Active Ligand. Inorganic Chemistry, 53(10), 4862–4868. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Sun, L., et al. (2016). The effect of the trans axial ligand of cobalt corroles on water oxidation activity in neutral aqueous solutions. Catalysis Science & Technology, 6(12), 4247-4255. [Link]

  • Denny, W. A., et al. (2013). Cross-Bridged Cyclen or Cyclam Co(III) Complexes Containing Cytotoxic Ligands as Hypoxia-Activated Prodrugs. Inorganic Chemistry, 52(20), 12056–12066. [Link]

  • Gerasimchuk, N. (2011). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. Missouri State University. [Link]

  • Williams, C., et al. (2017). A Cancer Stem Cell Potent Cobalt(III)–Cyclam Complex Bearing Two Tolfenamic Acid Moieties. Molecules, 22(2), 269. [Link]

  • Ackermann, L., et al. (2018). Electrochemical low valent cobalt-catalyzed addition of aryl and vinyl chlorides to α-ketoamides via C–Cl bond activation. Chemical Communications, 54(79), 11130-11133. [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Reactions

Welcome to the technical support center for optimizing reactions involving 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (Dimethylcyclam). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (Dimethylcyclam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for a range of applications, including the synthesis of metal complexes for catalysis and medicinal use.

The Critical Role of the Solvent

The choice of solvent is a critical parameter in reactions with 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a key building block in coordination chemistry. The solvent not only influences the solubility of reactants and reagents but also plays a crucial role in stabilizing intermediates, affecting reaction rates, and even determining the final product's stereochemistry.[1] The polarity, coordinating ability, and protic or aprotic nature of the solvent can significantly impact the success of your experiment.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and provide actionable troubleshooting steps.

Issue 1: Poor Solubility of the Ligand or Metal Salt

Q: I'm observing poor solubility of my 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane or the metal salt in my chosen solvent, leading to an incomplete reaction. What should I do?

A: This is a common challenge. The solubility of both the macrocyclic ligand and the metal salt is paramount for an efficient reaction.

Troubleshooting Steps:

  • Solvent Screening: The first step is to perform a systematic solvent screening.[3] Test the solubility of your ligand and metal salt in a range of solvents with varying polarities and coordinating abilities. Common solvents to consider are listed in the table below.

  • Solvent Mixtures: If a single solvent doesn't provide adequate solubility for all components, consider using a miscible solvent mixture.[4] For instance, a mixture of a polar solvent like methanol or water with a less polar one like dichloromethane might be effective.[5]

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your reactants. However, be cautious as excessive heat can lead to side reactions or decomposition.[6]

  • Change the Counter-ion: If you are working with a metal salt, consider if changing the counter-ion (e.g., from chloride to perchlorate or triflate) could improve solubility in your desired solvent system.

Issue 2: Slow or Incomplete Reaction

Q: My reaction is proceeding very slowly or appears to have stalled before completion, even with sufficient reaction time. How can I drive it to completion?

A: A sluggish reaction can be due to several factors, many of which are solvent-related.

Troubleshooting Steps:

  • Solvent Polarity and Dielectric Constant: The polarity of the solvent can significantly influence the stability of charged intermediates or transition states.[7][8] For reactions involving the formation of charged metal complexes, a more polar solvent with a higher dielectric constant, such as water or DMSO, can accelerate the reaction by stabilizing these species.[7][9]

  • Coordinating vs. Non-coordinating Solvents: If the solvent molecules strongly coordinate to the metal ion, they can compete with the 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane ligand, slowing down the complexation reaction.[10] In such cases, switching to a less coordinating solvent, even if it has a similar polarity, can be beneficial. For example, acetonitrile is often a good choice as it is a polar aprotic solvent that dissolves a wide range of metal salts and organic ligands, facilitating metal-ligand interactions.[2]

  • Catalyst/Promoter: For certain reactions, the addition of a catalyst or a promoter might be necessary. This is highly reaction-specific, and a literature search for similar transformations is recommended.

  • Monitoring Reaction Progress: Utilize techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress and confirm if it has indeed stalled.[6]

Issue 3: Formation of Undesired Side Products

Q: I am observing the formation of significant amounts of side products, complicating the purification of my desired 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane derivative. How can I improve the selectivity?

A: Side product formation is often a kinetic versus thermodynamic control issue, which can be influenced by the solvent.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be your desired compound.[6] Conversely, higher temperatures can favor the thermodynamically more stable product.

  • Solvent's Influence on Reaction Pathways: The solvent can differentially stabilize the transition states of competing reaction pathways.[11] Experimenting with solvents of different polarities and proticities can alter the product distribution.

  • Rate of Addition: Slow, dropwise addition of one reagent to another can maintain a low concentration of the added reagent, which can suppress side reactions like polymerization or the formation of undesired isomers.[6]

  • pH Control (in aqueous or protic media): For reactions involving protonation/deprotonation steps, controlling the pH is crucial. The protonation state of the tetraamine macrocycle can be influenced by the solvent's acidity or basicity, affecting its nucleophilicity and coordination behavior.[1]

Issue 4: Difficulty in Product Isolation and Purification

Q: My reaction appears to be successful, but I am struggling to isolate and purify the final product from the reaction mixture. What strategies can I employ?

A: Product isolation can be challenging, especially if the product has solubility properties similar to the starting materials or byproducts.

Troubleshooting Steps:

  • Solvent-Induced Precipitation/Crystallization: Try to find a solvent in which your product is poorly soluble but the impurities are soluble. Adding this "anti-solvent" to your crude reaction mixture can induce the precipitation or crystallization of the desired product.[12]

  • Extraction with Immiscible Solvents: If your product has different solubility characteristics in two immiscible solvents compared to the impurities, a liquid-liquid extraction can be an effective purification step. Be aware that your product might be water-soluble.[13]

  • Chromatography: If other methods fail, column chromatography is a powerful purification technique. The choice of the stationary phase (e.g., silica gel, alumina) and the eluent (solvent system) will be critical for successful separation.[12]

  • Check for Product Volatility: Ensure your product is not volatile, as it could be lost during solvent removal under vacuum.[13]

Experimental Protocols

Protocol 1: General Solvent Screening for Complexation Reactions

This protocol provides a systematic approach to identifying a suitable solvent for the complexation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane with a metal salt.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • Metal salt of interest (e.g., CuCl₂, Ni(ClO₄)₂)

  • A selection of solvents (see Table 1)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Analytical balance

Procedure:

  • Solubility Test:

    • In separate vials, add a small, known amount of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane to 1 mL of each candidate solvent.

    • In another set of vials, do the same for the metal salt.

    • Stir at room temperature and observe the solubility. Note which solvents fully dissolve each component.

  • Small-Scale Reaction:

    • Based on the solubility tests, select the most promising solvents.

    • In a small reaction vial, dissolve the 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in the chosen solvent.

    • In a separate vial, dissolve the metal salt in the same solvent.

    • Slowly add the metal salt solution to the ligand solution while stirring.

    • Observe any color changes or precipitate formation, which may indicate complex formation.

  • Reaction Monitoring:

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, UV-Vis spectroscopy) at different time points (e.g., 1h, 4h, 24h).

  • Evaluation:

    • Compare the reaction outcomes in different solvents to determine which provides the best yield and purity of the desired complex.

Data Presentation

Table 1: Properties of Common Solvents for Consideration
SolventFormulaBoiling Point (°C)Dielectric ConstantNatureKey Considerations
WaterH₂O10078Protic, PolarGood for many inorganic salts, but product may be water-soluble.[1][14]
AcetonitrileCH₃CN8236.64Aprotic, PolarGood for dissolving a wide range of metal salts and organic ligands.[2][14]
MethanolCH₃OH6533Protic, PolarCan act as a ligand; good for dissolving many salts.[5][14]
EthanolC₂H₅OH7824.6Protic, PolarSimilar to methanol, but less polar.[14]
Dimethylformamide (DMF)C₃H₇NO15338.25Aprotic, PolarHigh boiling point, good solvating power.[14]
Dimethyl sulfoxide (DMSO)C₂H₆OS18947Aprotic, PolarHigh boiling point, excellent solvating power for a wide range of compounds.[9][14]
Dichloromethane (DCM)CH₂Cl₂409.1Aprotic, NonpolarGood for less polar compounds; can be used in biphasic systems.
ChloroformCHCl₃614.81Aprotic, NonpolarSimilar to DCM.[14]
Tetrahydrofuran (THF)C₄H₈O667.6Aprotic, Moderately PolarCan coordinate to metal centers.[15]

Visualization

Troubleshooting Workflow for Solvent Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing solvent conditions in your reactions.

TroubleshootingWorkflow Start Start: Reaction Issue (e.g., Low Yield, Side Products) CheckSolubility 1. Assess Solubility of Reactants Start->CheckSolubility SolubilityOK Solubility Adequate? CheckSolubility->SolubilityOK ScreenSolvents Action: Perform Solvent Screening (See Protocol 1 & Table 1) SolubilityOK->ScreenSolvents No AnalyzeKinetics 2. Analyze Reaction Rate SolubilityOK->AnalyzeKinetics Yes ScreenSolvents->CheckSolubility RateOK Reaction Rate Acceptable? AnalyzeKinetics->RateOK ChangePolarity Action: Modify Solvent Polarity/ Coordinating Ability RateOK->ChangePolarity No CheckSelectivity 3. Evaluate Reaction Selectivity RateOK->CheckSelectivity Yes ChangePolarity->AnalyzeKinetics SelectivityOK Selectivity High? CheckSelectivity->SelectivityOK AdjustTemp Action: Adjust Temperature & Re-evaluate Solvent SelectivityOK->AdjustTemp No IsolationIssues 4. Address Isolation Problems SelectivityOK->IsolationIssues Yes AdjustTemp->CheckSelectivity IsolationOK Isolation Straightforward? IsolationIssues->IsolationOK AntiSolvent Action: Use Anti-Solvent or Change Extraction Solvents IsolationOK->AntiSolvent No Success Optimized Conditions Achieved IsolationOK->Success Yes AntiSolvent->IsolationIssues

Caption: Troubleshooting workflow for solvent optimization.

References

  • Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. PubMed Central.
  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane 214078-92-9. Sigma-Aldrich.
  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository.
  • Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies.
  • New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Semantic Scholar.
  • Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropan
  • Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity.
  • optimizing solvent conditions for Cyclopenta[kl]acridine reactions. Benchchem.
  • Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. NIH.
  • Au(III)
  • Solvent effect on complexation reactions.
  • SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE.
  • Technical Support Center: Optimizing Reaction Conditions for Selective Synthesis of Deriv
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Amine Tre
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane 214078-92-9. Sigma-Aldrich.
  • Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. Semantic Scholar.
  • Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Cyclam. Wikipedia.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
  • Solvent effects. Wikipedia.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc..
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane | CAS 214078-92-9. Santa Cruz Biotechnology.
  • Optimization of the Reaction Conditions a.
  • Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. MDPI.
  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam)
  • Coordination behavior of tetraaza [N₄] ligand towards Co(II), Ni(II), Cu(II), Cu(I) and Pd(II)
  • trans-N-Dimethyl-Cyclam.
  • The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transform
  • Reactions of Amines. University of Minnesota.
  • 20.6: Reactions of Amines. Chemistry LibreTexts.
  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Solvent effects on the reactivities of organometallic compounds. Semantic Scholar.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Pegylation of 1,4,8,11-tetraazacyclotetradecane (cyclam) and its Cu(II) complexation.
  • Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore.
  • Cyclam. PharmaCompass.com.
  • Common Solvents Used in Organic Chemistry: Table of Properties. University of Michigan.
  • Solvent Miscibility Table. MilliporeSigma.
  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecan. Sigma-Aldrich.
  • Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compare. ChemRxiv.
  • What are the side effects of Dimethyl fumarate?.
  • 1,4,8,11-Tetraazacyclotetradecane 98 GC 295-37-4. Sigma-Aldrich.

Sources

Optimization

avoiding isomer formation in 1,8-Dimethylcyclam complexes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,8-dimethylcyclam and its metal complexes. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,8-dimethylcyclam and its metal complexes. This guide is designed to provide expert insights and practical solutions to common challenges, with a primary focus on controlling and avoiding the formation of undesired isomers during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 1,8-dimethylcyclam metal complexes?

When 1,8-dimethylcyclam coordinates to a metal center, particularly in an octahedral geometry, several types of isomerism can arise. The two primary forms are:

  • Geometric Isomerism (cis/trans): This relates to the positioning of the two methyl groups relative to the coordination plane of the macrocycle.

    • cis: Both methyl groups are on the same side of the macrocycle ring. This conformation often forces the macrocycle to fold.

    • trans: The methyl groups are on opposite sides of the macrocycle ring, leading to a more planar and generally more stable arrangement.

  • Configurational Isomerism (Diastereomers): For the more common trans geometric isomer, the relative orientation of the four secondary amine protons (N-H) gives rise to five distinct, energetically different configurations.[1] These are labeled trans-I through trans-V. The trans-III isomer is typically the most thermodynamically stable and is the one most commonly isolated under equilibrium conditions.[2] The chirality of the nitrogen centers is the main differentiator between these conformations.[1]

Q2: Why is controlling isomer formation so critical?

The specific isomer of a metal complex dictates its three-dimensional structure, which in turn profoundly influences its chemical and biological properties. For drug development professionals, this is paramount:

  • Pharmacological Activity: Different isomers can exhibit vastly different levels of efficacy, or even different modes of action. For instance, the anti-cancer drug cisplatin (cis-[PtCl₂(NH₃)₂]) is highly effective, while its trans isomer is biologically inactive.[3]

  • Toxicity: One isomer might be a potent therapeutic agent, while another could be toxic.

  • Receptor Binding: The precise geometry of an isomer determines how well it fits into the binding pocket of a target protein or enzyme.

  • Regulatory Approval: For therapeutic applications, regulatory bodies require a well-characterized, single-isomer active pharmaceutical ingredient (API) to ensure consistent safety and efficacy.

Therefore, developing synthetic routes that yield a single, desired isomer is a crucial step in the development of cyclam-based technologies, from anti-tuberculosis agents to medical imaging contrast agents.[4][5][6]

Q3: What fundamental principles govern which isomer is formed?

The final isomer ratio in your product mixture is determined by the interplay between kinetic and thermodynamic control over the reaction.[7][8]

  • Kinetic Control: This regime favors the product that is formed fastest. The kinetic product is the one with the lowest activation energy barrier for its formation. These reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.[7][9] In 1,8-dimethylcyclam complexation, the folded cis isomer often forms more rapidly because the ligand does not need to undergo significant rearrangement to coordinate.[10]

  • Thermodynamic Control: This regime favors the product that is the most stable. The thermodynamic product has the lowest overall Gibbs free energy. These reactions are run under conditions that allow the initial products to revert to reactants or intermediates and re-form until the most stable product dominates. This is usually achieved with higher temperatures, longer reaction times, or the presence of a catalyst (like acid) that facilitates equilibration.[7][9] For 1,8-dimethylcyclam complexes, the planar trans isomers are generally more stable.[11]

The diagram below illustrates this concept. The cis isomer has a lower activation energy (Ea, kinetic) and forms quickly, while the trans isomer has a higher activation energy but a lower final energy state (ΔG, thermodynamic), making it more stable.

G Reactants Metal Salt + 1,8-Dimethylcyclam TS_cis Transition State (cis) Reactants->TS_cis Lower Ea TS_trans Transition State (trans) Reactants->TS_trans Cis_Product cis-Isomer (Kinetic Product) TS_cis->Cis_Product Trans_Product trans-Isomer (Thermodynamic Product) TS_trans->Trans_Product Slow Cis_Product->Trans_Product coord1 coord2

Caption: Kinetic vs. Thermodynamic pathways in isomer formation.

Troubleshooting Guides

Problem: My synthesis yields a mixture of cis and trans isomers. How can I selectively synthesize the trans isomer?

This is a classic case of needing to shift reaction control. A mixture indicates that both the kinetic (cis) and thermodynamic (trans) pathways are competing.

Root Cause Analysis: Your reaction conditions are likely mild enough to allow the rapid formation of the kinetic cis product but are not forcing enough to drive the equilibrium towards the more stable trans product.

Solutions:

  • Increase Reaction Temperature: Elevating the temperature provides the necessary energy to overcome the higher activation barrier for the trans isomer and, more importantly, facilitates the conversion of the less stable cis isomer back into intermediates that can then form the trans product.

  • Increase Reaction Time: Allowing the reaction to stir for a longer period (e.g., 24-48 hours) gives the system more time to reach thermodynamic equilibrium.

  • Acid Catalysis: The presence of a strong acid (e.g., HCl, HClO₄) can catalyze the isomerization process. Acid-assisted decomplexation of the less stable cis isomer can occur, freeing the ligand to re-coordinate into the more stable trans configuration.[10] This is particularly effective for nickel(II) complexes.

  • Solvent Choice: Using a higher-boiling point solvent allows for higher reaction temperatures. Additionally, coordinating solvents can sometimes influence the transition state energies, but temperature and pH are generally the more dominant factors.

The following table summarizes the influence of key parameters on favoring the desired isomer.

ParameterTo Favor Kinetic (cis) Isomer To Favor Thermodynamic (trans) Isomer Rationale
Temperature Low (e.g., Room Temp)High (e.g., Reflux)Provides energy to overcome higher Ea and reach equilibrium.[7]
Reaction Time Short (e.g., 1-4 hours)Long (e.g., >24 hours)Allows the system to fully equilibrate to the most stable state.
pH Neutral to Mildly BasicStrongly AcidicAcid catalyzes the dissociation of the less stable isomer.[10]
Metal Salt Salts with weakly coordinating anionsSalts with strongly coordinating anionsAnions can sometimes template a specific geometry, though this is less predictable.
Problem: I have successfully isolated the trans isomer, but characterization suggests a mixture of configurational isomers (trans-I, -III, -V, etc.). How can I obtain a single configuration?

Root Cause Analysis: While the trans geometry is thermodynamically preferred, several N-H configurations within that geometry can be close in energy. Your isolation procedure may be "freezing" a mixture of these configurations that were present in solution at equilibrium. The trans-III isomer is generally the most stable, but others can be present.

Solutions:

  • Controlled Crystallization: This is the most powerful tool. Slowly crystallizing the product from a specific solvent system can selectively precipitate the least soluble or most stable isomer. Try techniques like slow evaporation, vapor diffusion, or solvent/anti-solvent layering.

  • pH Adjustment During Workup: The protonation state of the amine groups is key to their configuration. Carefully adjusting the pH of the solution before initiating crystallization can sometimes favor the formation of a single diastereomer.

  • Host-Guest Chemistry: In advanced applications, host molecules like cucurbit[7]uril have been shown to selectively encapsulate and stabilize high-energy stereoisomers like trans-I and trans-II, allowing for their isolation—a feat not possible through conventional synthesis.[1][2] While complex, this demonstrates the principle of using external factors to control configuration.

Experimental Protocols & Workflows

Workflow: Selecting a Synthetic Strategy

This diagram outlines the decision-making process for synthesizing a target isomer.

G start What is the Target Isomer? is_trans Is the target the thermodynamically stable trans-isomer? start->is_trans is_cis Is the target a less stable (e.g., cis) or high-energy configurational isomer? is_trans->is_cis No thermo_protocol Follow Thermodynamic Control Protocol is_trans->thermo_protocol Yes kinetic_protocol Follow Kinetic Control Protocol is_cis->kinetic_protocol Yes thermo_details • High Temperature (Reflux) • Long Reaction Time (>24h) • Acidic Conditions (if applicable) thermo_protocol->thermo_details purify Purification & Characterization (Crystallization, NMR, X-Ray) thermo_protocol->purify kinetic_details • Low Temperature (0°C to RT) • Short Reaction Time (1-4h) • Neutral pH kinetic_protocol->kinetic_details kinetic_protocol->purify

Caption: Decision workflow for isomer-specific synthesis.

Protocol 1: Synthesis of the Thermodynamically Favored trans-Isomer

This protocol is designed to maximize the yield of the most stable trans isomer of a [Ni(1,8-Me₂-cyclam)]²⁺ complex.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 eq)

  • Methanol (ACS Grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1,8-dimethylcyclam in methanol (approx. 0.1 M concentration).

  • Addition of Metal Salt: To the stirring solution, add an equimolar amount of NiCl₂·6H₂O dissolved in a minimal amount of methanol. A color change should be observed.

  • Acidification (Equilibration Catalyst): Add 2-3 drops of concentrated HCl to the reaction mixture. This step is crucial for catalyzing the isomerization from any kinetically formed cis product to the desired trans product.[10]

  • Thermodynamic Equilibration: Heat the mixture to reflux and maintain reflux with vigorous stirring for 24 hours. This ensures the reaction reaches thermodynamic equilibrium.

  • Cooling and Precipitation: After 24 hours, remove the heat source and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by a generous wash with diethyl ether to remove any residual soluble impurities.

  • Drying and Characterization: Dry the product under vacuum. Characterize via ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm the trans configuration. X-ray crystallography is the definitive method for confirming the specific configurational isomer (e.g., trans-III).

Protocol 2: Synthesis of the Kinetically Favored cis-Isomer

This protocol aims to isolate the less stable cis isomer by preventing the reaction from reaching thermodynamic equilibrium.

Materials:

  • 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (1.0 eq)

  • Nickel(II) Perchlorate Hexahydrate (Ni(ClO₄)₂·6H₂O) (1.0 eq)

  • Acetonitrile (Anhydrous)

  • Diethyl Ether (Anhydrous)

Procedure:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize side reactions. Use dry solvents and glassware.

  • Dissolution and Cooling: Dissolve 1,8-dimethylcyclam in anhydrous acetonitrile in a Schlenk flask. Cool the solution to 0°C in an ice bath.

  • Rapid Addition: Dissolve Ni(ClO₄)₂·6H₂O in a minimal amount of anhydrous acetonitrile and add it dropwise but rapidly to the cold, stirring ligand solution.

  • Kinetic Control: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours only. Do not heat the reaction.

  • Precipitation: Add anhydrous diethyl ether to the reaction mixture until a precipitate forms. The product may be an oil initially; continue adding ether and stirring to induce solidification.

  • Isolation: Quickly collect the solid product by vacuum filtration under an inert atmosphere if possible. Wash sparingly with cold acetonitrile/ether (1:10) mixture.

  • Drying and Characterization: Dry the product immediately under vacuum at room temperature. Characterize promptly, as the cis isomer may slowly convert to the trans isomer over time, especially in solution.

References

  • Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Semantic Scholar. [Link]

  • Synthesis, Characterization, and X-ray Crystal Structures of Cyclam Derivatives. 8. Thermodynamic and Kinetic Appraisal of Lead(II) Chelation by Octadentate Carbamoyl-Armed Macrocycles 1. ResearchGate. [Link]

  • Nontoxic Metal-Cyclam Complexes, a New Class of Compounds with Potency against Drug-Resistant Mycobacterium tuberculosis. PubMed. [Link]

  • Cyclam complexes and their applications in medicine. Royal Society of Chemistry. [Link]

  • Geometric isomers of dichloridoiron(III) complexes of CTMC (5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane). National Institutes of Health (NIH). [Link]

  • The various conformations, trans-I through trans-V, a metal coordinated cyclam can possess. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • CYCLAM Derivatives. CD Bioparticles. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Cyclam. Wikipedia. [Link]

  • Organic Chemistry: Synthesis of DMC. YouTube. [Link]

  • Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]

  • Isomerism in transition metal complexes. Crunch Chemistry. [Link]

  • Unusual cis / trans Isomerism in Octahedral Nickel(II) Complexes with 1,4,8,11-Tetraazacyclotetradecane-1,8-bis(methylphosphonic Acid) as a Ligand. Semantic Scholar. [Link]

  • Nontoxic Metal-Cyclam Complexes, a New Class of Compounds with Potency against Drug-Resistant Mycobacterium tuberculosis. ResearchGate. [Link]

  • Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Isolation of the trans-I and trans-II isomers of CuII(cyclam) via complexation with the macrocyclic host cucurbit[7]uril. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Researchers: 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane versus Cyclam

A Senior Application Scientist's Guide to Two P pivotal Tetraazamacrocycles In the landscape of coordination chemistry, the selection of an appropriate macrocyclic ligand is paramount to tailoring the properties of a met...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two P pivotal Tetraazamacrocycles

In the landscape of coordination chemistry, the selection of an appropriate macrocyclic ligand is paramount to tailoring the properties of a metal complex for a specific application. Among the plethora of options, 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, has long been a cornerstone ligand, celebrated for its ability to form stable complexes with a wide array of transition metal ions.[1][2] However, the nuanced demands of modern research in fields ranging from radiopharmaceuticals to catalysis have spurred the exploration of cyclam derivatives. This guide provides an in-depth, objective comparison of cyclam and its N-alkylated analogue, 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, from the perspective of a senior application scientist. We will delve into the structural and functional consequences of N-methylation, supported by experimental data, to empower researchers in making informed decisions for their experimental designs.

At a Glance: Key Physicochemical Properties

Property1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecaneCyclam (1,4,8,11-tetraazacyclotetradecane)
CAS Number 214078-92-9[3]295-37-4[4]
Molecular Formula C₁₂H₂₈N₄[3]C₁₀H₂₄N₄[4]
Molar Mass 228.38 g/mol [3]200.33 g/mol [4]
Appearance LiquidWhite solid[4]
Boiling Point 98-99 °C[3]Not applicable
Melting Point Not applicable185-188 °C[4]
Density 0.944 g/mL at 25 °C[3]Not available

The Structural Impact of N-Methylation: A Tale of Two Ligands

The fundamental difference between 1,8-dimethylcyclam and its parent, cyclam, lies in the substitution of two hydrogen atoms on opposing nitrogen atoms (at positions 1 and 8) with methyl groups. This seemingly minor alteration imparts significant changes to the ligand's conformational flexibility and the resulting coordination geometry of its metal complexes.

Cyclam, with its four secondary amine groups, can adopt several diastereomeric configurations upon coordination to a metal ion, arising from the relative orientation of the N-H protons.[4] The most stable and commonly observed configuration for square-planar and octahedral complexes is the trans-III isomer.

The introduction of two methyl groups in 1,8-dimethylcyclam introduces steric constraints that influence the preferred coordination geometry. The methyl groups increase the steric bulk around the coordinating nitrogen atoms, which can affect the ligand's ability to fold and encapsulate a metal ion. This can lead to a preference for specific isomers and can also impact the kinetic stability of the resulting complexes.

Caption: Synthetic workflow for the preparation of cyclam.

Synthesis of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

The synthesis of 1,8-dimethylcyclam can be achieved through the selective N-alkylation of a protected cyclam derivative or by constructing the macrocycle from appropriately substituted precursors. A common strategy involves the synthesis of a trans-difunctionalized cyclam.

Step 1: Synthesis of a Protected Cyclam Intermediate Various methods exist for the selective protection of two nitrogen atoms of cyclam, often involving the formation of a glyoxal-bridged derivative.

Step 2: N-Methylation The two unprotected secondary amines of the protected cyclam intermediate can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Step 3: Deprotection The protecting group is then removed under appropriate conditions to yield 1,8-dimethylcyclam.

Synthesis of Metal Complexes: A General Protocol

The following is a general procedure for the synthesis of Ni(II) and Cu(II) complexes of both cyclam and 1,8-dimethylcyclam.

Materials:

  • NiCl₂·6H₂O or Cu(ClO₄)₂·6H₂O

  • Cyclam or 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

  • Methanol or Acetonitrile

Procedure:

  • Dissolve one equivalent of the metal salt in a minimal amount of methanol or acetonitrile.

  • In a separate flask, dissolve one equivalent of the cyclam ligand in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The progress of the reaction can be monitored by a color change.

  • The resulting complex can be isolated by cooling the solution to induce crystallization or by slow evaporation of the solvent.

  • The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization: The synthesized ligands and their metal complexes should be thoroughly characterized using a range of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the organic ligands.

  • Mass Spectrometry (MS): To determine the molecular weight of the ligands and complexes.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm coordination.

  • UV-Vis Spectroscopy: To study the electronic properties of the metal complexes.

  • X-ray Crystallography: To determine the solid-state structure and coordination geometry of the metal complexes.

Applications in Research and Drug Development

Both cyclam and its dimethylated derivative have found applications in a variety of research areas, with their specific properties making them suitable for different purposes.

Cyclam: A Versatile Scaffold

The parent cyclam has been extensively studied and utilized in:

  • Radiopharmaceuticals: Cyclam and its derivatives are widely used as chelators for radiometals in medical imaging (PET, SPECT) and therapy. [2]The high stability of their complexes is crucial for preventing the release of the radionuclide in vivo.

  • Anti-HIV Agents: Bicyclam derivatives, such as Plerixafor, have been developed as antagonists of the CXCR4 chemokine receptor and are used in the treatment of HIV and for stem cell mobilization. [2]* Catalysis: Metal-cyclam complexes have been investigated as catalysts for a range of organic transformations, including oxidation and reduction reactions. [5]* Sensors: The ability of cyclam to selectively bind certain metal ions has been exploited in the development of chemical sensors. [1]

1,8-Dimethylcyclam: Tailored for Specific Needs

The introduction of methyl groups in 1,8-dimethylcyclam modifies its properties, making it particularly useful in applications where:

  • Enhanced Kinetic Inertness is Required: The increased steric hindrance can lead to more robust complexes, which is advantageous in demanding environments.

  • Specific Coordination Geometries are Desired: The steric influence of the methyl groups can favor the formation of specific isomers, which can be beneficial for applications that rely on a well-defined molecular structure.

  • Antitumor Agents: Dinuclear platinum(II) complexes bridged by 1,8-dimethylcyclam have been investigated as potential antitumor agents. [3]* Fluoroionophores: Derivatives of 1,8-dimethylcyclam have been used to create fluoroionophores with selective signaling behaviors for ions such as Hg²⁺ and Cd²⁺. [3]

Conclusion: Making the Right Choice for Your Research

The choice between 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and its parent, cyclam, is a nuanced decision that should be guided by the specific requirements of the intended application.

Choose Cyclam when:

  • A well-established and versatile ligand with a vast body of literature is preferred.

  • High thermodynamic stability is a primary concern.

  • The flexibility to access different coordination isomers is desirable.

Choose 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane when:

  • Enhanced kinetic inertness is critical to prevent complex dissociation.

  • Control over the coordination geometry and isomer formation is important.

  • The steric bulk of the methyl groups can be exploited to achieve specific reactivity or selectivity.

Ultimately, a thorough understanding of the fundamental coordination chemistry of both ligands, supported by the experimental data and protocols provided in this guide, will enable researchers and drug development professionals to harness the full potential of these powerful macrocyclic tools.

References

  • Barefield, E. K. (2010). Coordination chemistry of N-tetraalkylated cyclam ligands—A status report. Coordination Chemistry Reviews, 254(13-14), 1433-1447.
  • Fabbrizzi, L., & Poggi, A. (1995). An improved synthesis of 1, 4, 8, 11-tetraazacyclotetradecane (cyclam). Journal of the Chemical Society, Perkin Transactions 2, (10), 1995-1996.
  • Liang, X., & Sadler, P. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246-266.
  • Busch, D. H. (1967). Fascinating topological features of coordination chemistry: template synthesis, the macrocyclic effect, and complexes of the cyclic polyether and related ligands. Helvetica Chimica Acta, 50(Sonderheft), 174-207.
  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(8), 1875-1914.
  • Krakowiak, K. E., Bradshaw, J. S., & Izatt, R. M. (1993). A new one-step synthesis of 1, 8-disubstituted-1, 4, 8, 11-tetraazacyclotetradecanes. Tetrahedron Letters, 34(47), 7571-7574.
  • Bernal, I., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Guerra, K. P., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to the Parent Macrocycles. Inorganic Chemistry, 60(15), 11344-11358.
  • Delgado, R., et al. (2007). Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data. Dalton Transactions, (26), 2734-2745.
  • Wainwright, K. P. (2001). The coordination chemistry of 1, 4, 8, 11-tetraazacyclotetradecane (cyclam) and related macrocyclic ligands.
  • Ferreira, C. M., et al. (2014). Lanthanide (III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. Journal of the American Chemical Society, 136(52), 17954-17957.
  • Reiersølmoen, A. C., Solvi, T. N., & Fiksdahl, A. (2021). Au (III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17(1), 186-192.
  • Wikipedia. (2023, December 1). Cyclam. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to the Parent Macrocycles. Retrieved from [Link]

  • Platas-Iglesias, C., et al. (2014). Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. Journal of the American Chemical Society, 136(52), 17954-17957.

Sources

Comparative

Stability Showdown: 1,8-Dimethylcyclam Versus a Field of Tetraazamacrocycles

A Comprehensive Guide to Thermodynamic and Kinetic Stability for Researchers and Drug Development Professionals In the intricate world of coordination chemistry, the stability of a metal complex is paramount, dictating i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Thermodynamic and Kinetic Stability for Researchers and Drug Development Professionals

In the intricate world of coordination chemistry, the stability of a metal complex is paramount, dictating its utility in applications ranging from medical imaging contrast agents to therapeutic radiopharmaceuticals. Tetraazamacrocycles have long been championed as superior chelators, owing to the kinetic inertness and thermodynamic stability they impart upon their metal complexes. Among these, 1,8-Dimethylcyclam has emerged as a scaffold of significant interest. This guide provides an in-depth, objective comparison of the stability of 1,8-Dimethylcyclam against other prominent tetraazamacrocycles, including the parent cyclam, the smaller ring cyclen, and the exceptionally robust cross-bridged derivatives. By synthesizing experimental data and elucidating the underlying chemical principles, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to select the optimal macrocycle for their specific application.

The Structural Landscape: A Foundation for Stability

The stability of a metal-macrocycle complex is intrinsically linked to the ligand's architecture. The size of the macrocyclic cavity, the nature of the donor atoms, and the presence of substituents all play a crucial role in determining how tightly a metal ion is bound and how readily it dissociates.

1,4,8,11-Tetraazacyclotetradecane (Cyclam): The archetypal 14-membered tetraazamacrocycle, cyclam, provides a versatile platform for coordinating a variety of transition metal ions. Its alternating five- and six-membered chelate rings offer a good fit for ions like Cu(II) and Ni(II).[1]

1,4,7,10-Tetraazacyclododecane (Cyclen): With a smaller 12-membered ring, cyclen is composed of four repeating ethylene-amino units, forming only five-membered chelate rings upon complexation. This smaller cavity size generally favors coordination with smaller metal ions.[1]

1,8-Dimethylcyclam: This derivative features methyl groups on two opposing nitrogen atoms (N1 and N8). This N-alkylation introduces steric hindrance and alters the electronic properties of the donor nitrogen atoms, which can significantly influence both thermodynamic and kinetic stability.

Cross-Bridged Cyclams: These analogues possess an ethylene bridge connecting two non-adjacent nitrogen atoms, creating a more rigid and pre-organized structure. This structural constraint dramatically enhances the kinetic inertness of their metal complexes.

Caption: Key structural relationships among common tetraazamacrocycles.

Thermodynamic Stability: A Measure of Binding Affinity

Thermodynamic stability, quantified by the stability constant (log K), reflects the strength of the metal-ligand bond at equilibrium. A higher log K value indicates a more stable complex. The basicity of the ligand, as indicated by its protonation constants (log Ka), is a key factor influencing thermodynamic stability.

Protonation Constants: The Ligand's Intrinsic Basicity

The protonation constants of a macrocycle are fundamental to understanding its coordination chemistry, as they reflect the availability of the nitrogen lone pairs to bind to a metal ion.

Table 1: Protonation Constants (log Ka) of Cyclam and a 1,8-Disubstituted Derivative

Macrocyclelog Ka1log Ka2log Ka3log Ka4Reference
Cyclam11.2910.191.611.91[2]
1,8-bis(methylphosphonic acid)cyclam----[3][4]

Note: Specific protonation constants for 1,8-Dimethylcyclam were not found in the reviewed literature. The data for the 1,8-bis(methylphosphonic acid) derivative suggests that substitution at these positions influences the protonation behavior, though direct comparison is challenging due to the presence of the acidic phosphonate groups.

The unusual sequence of the third and fourth protonation constants for cyclam, where log Ka3 < log Ka4, is a well-documented phenomenon attributed to conformational changes upon protonation.[2][5]

Metal Complex Stability Constants

The stability of metal complexes is a critical parameter for in vivo applications, as it determines the extent of metal ion release.

Table 2: Stability Constants (log K) of Metal Complexes with Various Tetraazamacrocycles

LigandCu(II)Ni(II)Zn(II)Reference
Cyclam27.222.215.5[6]
1,8-bis(methylphosphonic acid)cyclamVery Stable-Stable[3][4]
Cross-Bridged Cyclam (with phosphonate arms)20-24--[7]

While quantitative data for 1,8-Dimethylcyclam is scarce in the literature, studies on N-alkylated cyclams generally indicate that methylation of the nitrogen donors can influence the stability of the resulting metal complexes.[1] The high stability of the Cu(II) complex with the 1,8-bis(methylphosphonic acid)cyclam derivative underscores the strong binding affinity of the 1,8-disubstituted cyclam platform.[3][4]

Kinetic Inertness: The Resistance to Dissociation

For many applications, particularly in radiopharmaceuticals, kinetic inertness—the resistance of a complex to dissociate—is even more critical than thermodynamic stability. A thermodynamically stable complex may still dissociate rapidly under acidic conditions, such as those found in the stomach or within cellular lysosomes.

The kinetic inertness of tetraazamacrocycle complexes is often assessed by measuring their rate of dissociation in acidic media. Cross-bridged cyclams are renowned for their exceptional kinetic inertness, attributed to their rigid, pre-organized structure that "locks" the metal ion in place.[7] N-alkylation, as in 1,8-Dimethylcyclam, can also enhance kinetic stability by increasing the steric bulk around the metal center and preventing the approach of solvated protons that facilitate dissociation.

Studies on the acid-assisted dissociation of metal complexes with a 1,8-disubstituted cyclam derivative (1,8-bis(methylphosphonic acid)cyclam) show that dissociation occurs predominantly through triprotonated species at low pH.[3] This highlights the importance of protonation in the dissociation mechanism.

Experimental Protocols for Stability Assessment

The determination of thermodynamic and kinetic stability is crucial for the rational design and selection of macrocyclic chelators. Below are detailed protocols for two fundamental experimental techniques.

Potentiometric Titration for Determining Protonation and Stability Constants

This method allows for the precise determination of the equilibrium constants for protonation of the ligand and the formation of metal complexes.

cluster_0 Potentiometric Titration Workflow A Prepare Solutions (Ligand, Metal Salt, Acid, Base) B Calibrate pH Electrode A->B C Titrate Ligand with Base B->C D Titrate Ligand + Metal with Base B->D E Data Analysis (Calculate pKa and log K) C->E D->E

Caption: Workflow for potentiometric determination of stability constants.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the macrocycle, the metal salt (e.g., CuCl₂, NiCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., KCl) is added to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Titration: Titrate a solution of the macrocycle and strong acid with the standardized strong base. Record the pH at regular intervals of added base.

  • Metal-Ligand Titration: Repeat the titration with a solution containing the macrocycle, the metal salt, and the strong acid.

  • Data Analysis: The titration data is processed using specialized software. The protonation constants are determined from the ligand-only titration curve. The stability constants of the metal complexes are then calculated from the metal-ligand titration data, taking into account the ligand's protonation equilibria.[8]

Spectrophotometric Monitoring of Acid-Catalyzed Dissociation

This technique is used to determine the kinetic inertness of a metal complex by following its dissociation over time in an acidic solution.

cluster_1 Kinetic Dissociation Workflow F Prepare Complex Solution G Initiate Dissociation (Add Acid) F->G H Monitor Absorbance Change (Spectrophotometer) G->H I Data Analysis (Determine Rate Constant) H->I

Caption: Workflow for determining kinetic inertness via acid-catalyzed dissociation.

Step-by-Step Methodology:

  • Complex Formation: Prepare the metal-macrocycle complex in a suitable buffer.

  • Reaction Initiation: Initiate the dissociation by rapidly mixing the complex solution with a solution of a strong acid (e.g., HClO₄) of known concentration in a spectrophotometer cuvette.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at a wavelength where the complex and the free metal ion have significantly different molar absorptivities. The measurements are taken at regular time intervals.

  • Data Analysis: The rate of dissociation is determined by fitting the absorbance versus time data to an appropriate kinetic model. The half-life of the complex under the given conditions can then be calculated.

Conclusion: Selecting the Right Tool for the Job

The choice of a tetraazamacrocycle for a specific application is a critical decision that hinges on a thorough understanding of its stability profile.

  • Cyclam offers a good balance of thermodynamic stability and synthetic accessibility, making it a suitable starting point for many applications.

  • Cyclen , with its smaller cavity, may be preferred for smaller metal ions.

  • 1,8-Dimethylcyclam , as an N-alkylated derivative, is expected to exhibit enhanced kinetic inertness compared to the parent cyclam, a desirable trait for in vivo applications where resistance to acid-catalyzed dissociation is crucial.

  • Cross-bridged cyclams represent the gold standard for kinetic inertness, making them the chelators of choice for applications demanding the highest level of stability, such as with therapeutic radioisotopes.[7]

While direct comparative data for 1,8-Dimethylcyclam remains somewhat limited in the public domain, the available information on related N-alkylated and 1,8-disubstituted cyclams strongly suggests that it offers a compelling combination of high thermodynamic stability and enhanced kinetic inertness. Further experimental studies directly comparing 1,8-Dimethylcyclam with other key macrocycles are warranted to fully elucidate its potential and guide its application in the development of next-generation metal-based diagnostics and therapeutics.

References

  • Lukes, I., et al. (2001). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Journal of the Chemical Society, Dalton Transactions, (1), 125-133.
  • Alcock, N. W., et al. (1996). The unusual protonation constants of cyclam. A potentiometric, crystallographic and molecular mechanics study. Journal of the Chemical Society, Perkin Transactions 2, (2), 2469-2476.
  • Lukes, I., et al. (2001). Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms. Semantic Scholar.
  • Alcock, N. W., et al. (1996). The unusual protonation constants of cyclam. A potentiometric, crystallographic and molecular mechanics study. R Discovery.
  • Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.
  • Peralta, D., et al. (2022). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared. ChemRxiv.
  • Sigma-Aldrich. 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane. Sigma-Aldrich.
  • Madar, M., et al. (2023). Derivatives of cyclam-1,8-diacetic acid: Synthesis and complexes with divalent transition metal ions. Request PDF.
  • Elias, H., et al. (2000). Kinetics and Mechanism of Complex Formation of Nickel(II) with Tetra- N -alkylated Cyclam in N , N -Dimethylformamide (DMF): Comparative Study on the Reactivity and Solvent Exchange of the Species Ni(DMF) 6 2+ and Ni(DMF) 5 Cl +.
  • Kubíček, V., et al. (2009). Metal Complexes of 4,11‐Dimethyl‐1,4,8,11‐tetraazacyclotetradecane‐1,8‐bis(methylphosphonic acid) – Thermodynamic and Formation/Decomplexation Kinetic Studies.
  • Kubíček, V., et al. (2020).
  • Barefield, E. K. (1972). New synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam) via the nickel(II) complex. Inorganic Chemistry, 11(9), 2273-2274.
  • Wikipedia. (2023). Cyclam. Wikipedia.
  • ResearchGate. Stability constants of metal complexes of H 2 te1P | Download Table.
  • Busch, D. H., & Stoufer, R. C. (1972). Metal complexes of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, N-tetramethylcyclam. Inorganic Chemistry, 11(10), 2445-2451.
  • Jimenez-Perez, O., et al. (2018). Study of M(iii)-cyclam (M = Rh, Ru; cyclam = 1,4,8,11-tetraazacyclotetradecane) complexes as novel methanol resistant electrocatalysts for the oxygen reduction reaction. RSC Publishing.
  • Fullmer, B. C., et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ACS Omega, 2(7), 3623-3633.
  • Barefield, E. K. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Marafante, M., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Elias, H., et al. (2000). Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. PubMed.
  • Subba Rao, G., & Rambabu, C. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 81-88.
  • SciSpace.

Sources

Validation

The Definitive Guide to Structural Validation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, scientists, and professionals in drug development, the precise structural elucidation of macrocyclic compounds like 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is paramount. The spatial arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of macrocyclic compounds like 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is paramount. The spatial arrangement of atoms dictates the molecule's chemical properties, its ability to coordinate with metal ions, and its potential therapeutic applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural validation of this important tetraazamacrocycle. While a publicly available crystal structure for 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is not readily found, this guide will utilize data from its parent compound, 1,4,8,11-tetraazacyclotetradecane (cyclam), and its derivatives to illustrate the principles and methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1][2] It provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding the structure-activity relationship of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

The fundamental principle of SCXRD lies in the diffraction of a monochromatic X-ray beam by the ordered array of atoms in a single crystal.[3] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise location of each atom.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both skill and patience.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Slow Evaporation, Vapor Diffusion, Cooling Crystal_Growth Crystal_Growth Purification->Crystal_Growth Slow Evaporation, Vapor Diffusion, Cooling Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Diffractometer Diffractometer Crystal_Mounting->Diffractometer X-ray Source (e.g., Mo Kα) Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Data Collection Data_Processing Data_Processing Diffraction_Pattern->Data_Processing Integration, Scaling Structure_Solution Structure_Solution Data_Processing->Structure_Solution Phase Problem (e.g., Direct Methods) Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Final_Structure Final_Structure Structure_Refinement->Final_Structure Validation (e.g., R-factor)

Caption: A schematic overview of the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.

Detailed Experimental Protocol for a Tetraazamacrocycle

The following protocol is a generalized yet detailed procedure for obtaining the crystal structure of a tetraazamacrocycle like 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

1. Crystal Growth (The Art of Patience):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Therefore, slow crystal growth is crucial to minimize defects and obtain a well-ordered lattice.[4]

  • Methodology:

    • Dissolve the purified 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation.

    • Employ a slow crystallization technique:

      • Slow Evaporation: Cover the vessel with parafilm and puncture a few small holes to allow for the gradual evaporation of the solvent.

      • Vapor Diffusion: Place the solution in a small open vial inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

      • Slow Cooling: If the compound's solubility is temperature-dependent, slowly cool a saturated solution.

    • Monitor for the formation of single, well-formed, transparent crystals over several days to weeks.

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for SCXRD should be a single, unflawed specimen with dimensions typically between 0.1 and 0.3 mm in all directions.[4]

  • Methodology:

    • Under a microscope, select a crystal that is clear, has well-defined faces, and does not show any cracks or inclusions.

    • Carefully mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystallographic planes. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Methodology:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]

    • Cool the crystal to the desired temperature using a cryostream.

    • Perform an initial set of scans to determine the unit cell parameters and the crystal system.

    • Execute a full data collection strategy, which involves rotating the crystal through a series of angles while recording the diffraction pattern on a detector.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

    • Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which generate an initial structural model.

    • Structure Refinement: The atomic positions and thermal parameters of the model are adjusted using a least-squares refinement process to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer valuable insights, especially when suitable crystals cannot be obtained or when information about the molecule's behavior in solution is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[5] For 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, NMR can provide information about the connectivity of atoms, the symmetry of the molecule, and its conformational dynamics.[6]

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring atoms. The chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between protons, respectively.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the covalent framework of the molecule.

  • NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, providing crucial information for determining the three-dimensional conformation of the molecule in solution.[7]

The conformational flexibility of the fourteen-membered ring of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane can be investigated by variable-temperature NMR studies. Changes in the NMR spectra with temperature can provide information about the energy barriers between different conformers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It is an essential tool for confirming the molecular weight of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane and can also provide structural information through the analysis of fragmentation patterns.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.[8]

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to distinguish between isomers. The fragmentation of the tetraazacyclotetradecane ring can provide insights into its connectivity.

Comparative Analysis

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, conformational dynamics in solution, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous and highly detailed structural informationProvides information about the structure and dynamics in solution, non-destructiveHigh sensitivity, accurate mass determination, can analyze complex mixtures
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid stateProvides an average structure in solution, interpretation can be complex for flexible moleculesProvides limited information about the 3D structure, fragmentation can be complex
Application to 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane Definitive structural validation of a specific conformer in the solid stateElucidation of the solution-state conformation and dynamics of the macrocyclic ringConfirmation of molecular formula and characterization of structural isomers through fragmentation

Conclusion

The structural validation of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is best achieved through a multi-technique approach. Single-crystal X-ray diffraction , when successful, provides the most definitive and detailed three-dimensional structural information. However, the challenges associated with crystal growth necessitate the use of complementary techniques. NMR spectroscopy is indispensable for understanding the molecule's conformation and dynamic behavior in solution, which is often more relevant to its chemical reactivity and biological activity. Mass spectrometry provides a rapid and sensitive method for confirming the molecular weight and elemental composition, and can offer valuable structural clues through fragmentation analysis.

For researchers in drug development and coordination chemistry, a comprehensive understanding of the strengths and limitations of each technique is crucial for making informed decisions about the structural characterization of novel macrocyclic compounds. The integration of data from X-ray crystallography, NMR, and mass spectrometry provides a holistic and robust validation of the molecular structure of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane.

References

  • Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. MDPI. [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Synthesis and structural analysis of two cyclam derivatives. ResearchGate. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. ResearchGate. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • 1,4,8,11-Tetraazacyclotetradecane. PubChem. [Link]

  • trans-N-Dimethyl-Cyclam. Chematech. [Link]

  • Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. ScienceDirect. [Link]

  • Cyclam. Wikipedia. [Link]

  • Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. YouTube. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co 2+ , Ni 2+ , Cu 2+ , and Zn 2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. [Link]

Sources

Comparative

A Comparative Guide to Cu(II) Complexes with Methylated Cyclams for Advanced Research Applications

For researchers, scientists, and drug development professionals, the nuanced world of macrocyclic chemistry offers a powerful toolkit. Among these, the tetraazamacrocycle cyclam (1,4,8,11-tetraazacyclotetradecane) and it...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced world of macrocyclic chemistry offers a powerful toolkit. Among these, the tetraazamacrocycle cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives stand out for their exceptional ability to form stable and inert complexes with transition metal ions. This guide provides an in-depth comparative study of Cu(II) complexes with methylated cyclams, offering insights into how subtle structural modifications influence their physicochemical properties and performance in critical applications, particularly in the burgeoning field of radiopharmaceuticals.

The Rationale for Methylation: Enhancing Stability and Tuning Reactivity

The parent Cu(II)-cyclam complex is renowned for its high thermodynamic stability. However, for applications such as in vivo radioimaging with isotopes like Copper-64, kinetic inertness—the resistance of the complex to dissociation—is paramount.[1][2] Methylation of the nitrogen atoms on the cyclam ring serves as a critical strategy to modulate these properties. The introduction of methyl groups imparts significant structural and electronic changes:

  • Increased Lipophilicity: Methyl groups enhance the complex's ability to traverse biological membranes.

  • Steric Hindrance: The bulky methyl groups can shield the central Cu(II) ion from incoming ligands, thereby slowing down dissociation kinetics.

  • Conformational Rigidity: Methylation restricts the flexibility of the cyclam ring, pre-organizing it for metal binding and influencing the coordination geometry.[3][4][5] This can lead to the stabilization of specific isomers (e.g., trans-I, trans-III, cis-V), each with distinct properties.[3][4][5]

  • Electronic Effects: The electron-donating nature of methyl groups can influence the redox potential of the Cu(II)/Cu(I) couple.

This guide will focus on a comparative analysis of key methylated cyclam ligands and their Cu(II) complexes, providing the necessary data and protocols to inform your research.

Comparative Analysis of Key Cu(II)-Methylated Cyclam Complexes

The degree and position of N-methylation on the cyclam ring give rise to a variety of ligands, each imparting unique characteristics to the resulting Cu(II) complex. Here, we compare some of the most studied derivatives.

Structural and Spectroscopic Properties

The coordination geometry of Cu(II) in these complexes is typically a distorted octahedron, with the four nitrogen atoms of the cyclam ring forming the equatorial plane and axial positions occupied by solvent molecules or counter-ions.[6][7] N-methylation significantly influences the preferred conformation of the macrocycle. For instance, the structure of [Cu(DMC)(Cl)2] (where DMC is 1,8-dimethylcyclam) shows a trans-III conformation.[3] The secondary amines in this complex exhibit stronger coordination to the metal center compared to the tertiary amines.[3]

Table 1: Comparison of Structural and Physicochemical Properties of Cu(II)-Methylated Cyclam Complexes

ComplexLigandKey Structural FeaturesStability Constant (log K)Redox Potential (E½, V vs. NHE)Key Application Insights
[Cu(cyclam)]²⁺ 1,4,8,11-TetraazacyclotetradecanePlanar N4 coordination, various conformations possibleHighVaries with solvent/anionBaseline for comparison
[Cu(TMC)]²⁺ 1,4,8,11-TetramethylcyclamHighly rigid, often adopts a trans-I conformationVery HighGenerally more negative than [Cu(cyclam)]²⁺High kinetic inertness, suitable for ⁶⁴Cu radiopharmaceuticals.[8][9]
[Cu(DMC)]²⁺ 1,8-DimethylcyclamCan adopt trans-III and cis-V conformations[3][4][5]HighIntermediateProvides a balance of stability and flexibility.
[Cu(CB-Cyclam)]²⁺ Cross-bridged Cyclamcis-folded coordination within a molecular cleft[10][11][12]Exceptionally HighSignificantly altered due to constrained geometryThe cross-bridge dramatically enhances kinetic inertness, making it a superior choice for in vivo applications.[8][13]

Note: Specific values for stability constants and redox potentials can vary depending on the experimental conditions (e.g., temperature, ionic strength, solvent).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of these complexes, designed to be self-validating and reproducible.

Synthesis of a Representative Methylated Cyclam Ligand: 1,4,8,11-Tetramethylcyclam (TMC)

This protocol is adapted from established literature procedures. The causality behind each step is explained to ensure a thorough understanding of the process.

Workflow for TMC Synthesis

cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A Cyclam D N,N',N'',N'''-Tetraformylcyclam A->D Reaction B Formic Acid B->D C Formaldehyde C->D E LiAlH4 in THF F TMC D->F Reduction E->F

Caption: Workflow for the synthesis of 1,4,8,11-tetramethylcyclam (TMC).

Step-by-Step Protocol:

  • Formylation of Cyclam:

    • Rationale: The Eschweiler-Clarke reaction is a classic method for the methylation of amines. Formic acid and formaldehyde are used to formylate the amine nitrogens.

    • Procedure: To a solution of cyclam (1.0 g, 5.0 mmol) in 90% formic acid (10 mL), add 37% aqueous formaldehyde (5 mL). Heat the mixture at reflux for 24 hours.

    • Work-up: Cool the reaction mixture and pour it into a beaker of ice. Neutralize the solution carefully with solid NaOH until it is strongly alkaline (pH > 12). The tetraformyl intermediate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction to TMC:

    • Rationale: The formyl groups are reduced to methyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

    • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Add the dried tetraformylcyclam intermediate portion-wise to the stirred suspension. After the addition is complete, heat the mixture at reflux for 48 hours.

    • Work-up: Cool the reaction in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL). A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield TMC as a white solid.

Synthesis of the Cu(II)-TMC Complex

Workflow for Cu(II)-TMC Synthesis

A TMC Ligand D Reaction Mixture (Stir at RT) A->D B Cu(ClO4)2·6H2O B->D C Methanol C->D E Cu(TMC)2 (Precipitate) D->E Complexation F Filtration & Washing E->F G Purified Complex F->G

Caption: General workflow for the synthesis of the [Cu(TMC)]²⁺ complex.

Step-by-Step Protocol:

  • Complexation:

    • Rationale: The Cu(II) ion is introduced as a salt, typically a perchlorate or chloride, in a suitable solvent like methanol or water. The macrocyclic ligand readily chelates the metal ion.

    • Procedure: Dissolve TMC (0.256 g, 1.0 mmol) in hot methanol (20 mL). In a separate flask, dissolve Cu(ClO₄)₂·6H₂O (0.370 g, 1.0 mmol) in methanol (10 mL). Add the copper salt solution dropwise to the stirred ligand solution. A purple precipitate will form immediately.

    • Work-up: Stir the mixture at room temperature for 2 hours to ensure complete reaction. Collect the purple solid by filtration, wash with a small amount of cold methanol, followed by diethyl ether. Dry the complex under vacuum.

Characterization Techniques

A suite of analytical methods is essential to confirm the identity and purity of the synthesized complexes and to compare their properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of Cu(II) broadens NMR signals, ¹H and ¹³C NMR are crucial for characterizing the diamagnetic ligand precursors.

  • Single Crystal X-ray Diffraction: This technique provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[3][10][12]

  • UV-Visible Spectroscopy: The d-d transitions of the Cu(II) ion are sensitive to the coordination environment, providing a useful fingerprint for each complex in solution.[7]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for probing the electronic structure of the paramagnetic Cu(II) center and provides insights into the symmetry of the coordination sphere.[4][5]

  • Cyclic Voltammetry (CV): CV is used to determine the redox potentials of the Cu(II)/Cu(I) couple, which is a critical parameter for understanding the complex's stability under reductive biological conditions.[6][7]

  • Potentiometric Titration: This method is employed to determine the thermodynamic stability constants of the complexes.[1][2]

  • Kinetic Dissociation Studies: The inertness of the complexes is assessed by measuring their dissociation rates in acidic or competing ligand solutions, often monitored by UV-Vis spectroscopy.[2][4]

Applications in Radiopharmaceutical Development

The development of chelators for the radionuclide ⁶⁴Cu (t½ = 12.7 h) is a major driver for research into methylated cyclam complexes.[8][9][14][15] ⁶⁴Cu's decay properties make it suitable for both Positron Emission Tomography (PET) imaging and radiotherapy.[13][14][15] The ideal chelator for ⁶⁴Cu must form a complex that is:

  • Rapidly Formed: The chelation reaction must be fast to efficiently incorporate the short-lived radionuclide.

  • Kinetically Inert in vivo: The complex must not release the ⁶⁴Cu²⁺ ion, which could otherwise be taken up by native copper-binding proteins like superoxide dismutase, leading to non-specific signal and potential toxicity.[8]

Methylated and, particularly, cross-bridged cyclams have shown exceptional promise in this area. The rigid, pre-organized structure of ligands like CB-TE2A (a cross-bridged cyclam with two acetate pendant arms) leads to Cu(II) complexes with outstanding kinetic inertness, minimizing the in vivo transchelation of ⁶⁴Cu.[12]

Logical Relationship in Radiopharmaceutical Design

cluster_Ligand Ligand Design cluster_Properties Desired Properties cluster_Complex Radiocomplex cluster_Application In Vivo Application Ligand Methylated/Cross-Bridged Cyclam Stability High Thermodynamic Stability Ligand->Stability Inertness High Kinetic Inertness Ligand->Inertness Enhances Complex [⁶⁴Cu(Ligand)]²⁺ Stability->Complex Inertness->Complex Application PET Imaging & Radiotherapy Complex->Application Outcome Reduced Transchelation & High Target Specificity Application->Outcome

Caption: The relationship between ligand design and successful in vivo application.

Conclusion

The methylation of the cyclam framework is a powerful and versatile strategy for fine-tuning the properties of Cu(II) complexes. By systematically comparing derivatives such as TMC, DMC, and cross-bridged analogues, researchers can select or design ligands with the optimal balance of thermodynamic stability and kinetic inertness for their specific application. The experimental protocols and characterization data presented in this guide provide a solid foundation for professionals in drug development and materials science to harness the potential of these remarkable macrocyclic compounds. The continued exploration of functionalized and methylated cyclams will undoubtedly lead to the next generation of advanced diagnostic and therapeutic agents.

References

  • Lelong, E., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. Inorganic Chemistry, 60(15), 10857-10872. [Link]

  • Lelong, E., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. PubMed, 34286969. [Link]

  • Request PDF. (n.d.). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. ResearchGate. [Link]

  • Lelong, E., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. ChemRxiv. [Link]

  • Ferreira, C. M., et al. (2016). Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions, 45(3), 1194-1206. [Link]

  • Weisman, G. R., et al. (2000). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. Journal of the American Chemical Society, 122(45), 11020-11029. [Link]

  • Abdullah, N., et al. (2016). Covalent and ionic Cu(II) complexes with cyclam and substituted benzoato ligands: structural, thermal, redox and mesomorphic properties. Journal of Coordination Chemistry, 69(5), 862-878. [Link]

  • Wadas, T. J., et al. (2010). The Development of Copper Radiopharmaceuticals for Imaging and Therapy. Current Pharmaceutical Design, 16(4), 411-431. [Link]

  • Anderson, C. J., & Ferdani, R. (2009). Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(4), 379-393. [Link]

  • Request PDF. (n.d.). Covalent and ionic Cu(II) complexes with cyclam and substituted benzoato ligands: Structural, thermal, redox and mesomorphic properties. ResearchGate. [Link]

  • André, J. P., et al. (2012). Monopicolinate Cyclen and Cyclam Derivatives for Stable Copper(II) Complexation. Inorganic Chemistry, 51(10), 5764-5775. [Link]

  • Weisman, G. R., et al. (2000). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. Semantic Scholar. [Link]

  • Lelong, E., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. DSpace at KOASAS. [Link]

  • Lelong, E., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared to Parent Cyclam Analogues. ACS Publications. [Link]

  • Request PDF. (n.d.). New copper(II) cyclam complexes with aminocarboxylate co-ligands: Synthesis, characterization, and in vitro antiproliferative and antibacterial studies. ResearchGate. [Link]

  • Sharmin, N., & J, M. (2022). MESOMORPHIC AND THEMOCHMICAL BEHAVIOR OF A Cu(II)-CYCLAM IONIC LIQUID: A NOVEL APPROACH TO METALLOMESOGENS. International Journal of Advanced Research, 10(04), 868-874. [Link]

  • IAEA. (2021). Copper-64 radiopharmaceuticals: production, quality control and clinical applications. IAEA. [Link]

  • IAEA. (n.d.). Copper-64 Radiopharmaceuticals for Theranostic Applications. IAEA. [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. ResearchGate. [Link]

  • Elias, H., & Sanzenbacher, R. (1996). Kinetic studies of nickel(II) and copper(II) complexes with N4 macrocycles of the cyclam type. 1. Kinetics and mechanism of complex formation with different N-methylated 1,4,8,11-tetraazacyclotetradecanes. Inorganic Chemistry, 35(10), 2894-2901. [Link]

  • Cai, H., et al. (2012). Copper-64 Radiopharmaceuticals for Oncologic Imaging. Frontiers in Pharmacology, 3, 103. [Link]

  • Black, K., et al. (2014). Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis. Dalton Transactions, 43(2), 649-658. [Link]

  • Kaden, T. A., & Zuberbühler, A. D. (1986). Stabilities and Redox Properties of Cu(I) and Cu(II) Complexes with Macrocyclic Ligands Containing the N 2 S 2 donor Set. Helvetica Chimica Acta, 69(8), 2081-2089. [Link]

  • Alonso-Díaz, D., et al. (2020). Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes. Molecules, 25(18), 4259. [Link]

  • Herber, R. H., et al. (2022). Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. Molecules, 27(10), 3236. [Link]

  • White, N. G., et al. (2015). Copper(ii) complexes of N-propargyl cyclam ligands reveal a range of coordination modes and colours, and unexpected reactivity. Dalton Transactions, 44(45), 19575-19584. [Link]

  • Ferdani, R., et al. (2012). Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms. Dalton Transactions, 41(6), 1938-1950. [Link]

Sources

Validation

The Impact of Methyl Substitution on Cyclam-Based Catalysts: A Comparative Guide

In the landscape of transition metal catalysis, the ligand is not merely a spectator but an active participant that dictates the efficacy of the metallic center. Among the privileged scaffolds, the tetraazamacrocycle 1,4...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of transition metal catalysis, the ligand is not merely a spectator but an active participant that dictates the efficacy of the metallic center. Among the privileged scaffolds, the tetraazamacrocycle 1,4,8,11-tetraazacyclotetradecane, or cyclam, has served as a robust platform for decades. Its metal complexes are known for their exceptional kinetic inertness and catalytic activity in a range of transformations, from electrochemical reduction of CO₂ to oxidation reactions.

This guide moves beyond the foundational, unsubstituted cyclam to explore a critical strategy in modern catalyst design: the strategic methylation of the macrocyclic framework. We will focus on derivatives such as 1,8-Dimethylcyclam to provide an in-depth comparison of how subtle structural modifications—specifically the addition of methyl groups to the nitrogen atoms—can profoundly alter catalytic performance. By examining the causality behind these changes, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of these versatile ligands.

The Benchmark: Synthesis and Properties of Unsubstituted Cyclam

The performance of any modified ligand must be judged against its parent structure. Unsubstituted cyclam is a cornerstone ligand, and its synthesis is a well-established multi-step process. Understanding its preparation provides a baseline for appreciating the introduction of functional groups in its derivatives.

Experimental Protocol: Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

This protocol is adapted from a known industrial process and involves three key stages: bisacylation, cyclization, and reduction[1].

Step 1: Bisacylation to N,N'-bis(chloroacetyl)-1,3-diaminopropane

  • In a 500 mL 3-necked round-bottom flask equipped with a magnetic stirrer and cooling bath, dissolve 10.02 g (0.135 mol) of 1,3-diaminopropane in 100 mL of methylene chloride.

  • Add 80 mL of distilled water and 37.3 g (0.270 mol) of potassium carbonate to the stirred solution.

  • Cool the resulting biphasic mixture to 0-2°C.

  • Slowly add 21.5 mL (0.270 mol) of chloroacetyl chloride over 60-90 minutes, ensuring the internal temperature remains below 10°C. Causality: This slow addition prevents overheating and side reactions, while the potassium carbonate neutralizes the HCl byproduct, driving the acylation forward.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting white suspension. The crude solid is washed with 150 mL of water, stirred vigorously, and re-filtered to remove inorganic salts.

  • Dry the product in a vacuum oven at 60°C to yield the dichlorodiamide compound.

Step 2: Cyclization to 1,4,8,11-tetraaza-5,12-dioxocyclotetradecane (Dioxocyclam)

  • Combine the dichlorodiamide from Step 1 with an equivalent amount of 1,3-diaminopropane in acetonitrile.

  • Add an excess of an alkali metal carbonate (e.g., K₂CO₃) as a base.

  • Reflux the mixture at approximately 80°C until reaction completion (monitored by TLC or LC-MS). Causality: This is a bimolecular nucleophilic substitution (SN2) reaction where the primary amines of the second 1,3-diaminopropane molecule displace the chlorides, forming the macrocyclic ring.

  • After cooling, filter the mixture and evaporate the solvent to obtain crude dioxocyclam.

Step 3: Reduction to 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

  • In a nitrogen-purged flask, add the crude dioxocyclam (10.6 mmol) portion-wise to a cooled (0°C) solution of a powerful reducing agent like Red-Al® (65% solution in toluene). Causality: Red-Al® or similar hydride reagents (e.g., LiAlH₄) are required to reduce the stable amide bonds of the dioxocyclam to the corresponding secondary amines.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the mixture to 0°C and carefully quench the excess reducing agent by the slow addition of 1N sodium hydroxide.

  • The final product, cyclam, can be extracted and purified by crystallization or chromatography.

cluster_0 Synthesis of Cyclam A 1,3-Diaminopropane + Chloroacetyl Chloride B Step 1: Bisacylation (K₂CO₃, CH₂Cl₂/H₂O) A->B C Dichlorodiamide Intermediate B->C D Step 2: Cyclization (1,3-Diaminopropane, K₂CO₃, MeCN) C->D E Dioxocyclam D->E F Step 3: Reduction (Red-Al® or LiAlH₄) E->F G Final Product: Cyclam F->G

Caption: Workflow for the synthesis of the parent cyclam ligand.

The Challenger: 1,8-Dimethylcyclam and N-Alkylation Strategies

1,8-Dimethylcyclam introduces methyl groups on two opposing nitrogen atoms (trans-N,N'-disubstitution). This seemingly minor addition has significant stereoelectronic consequences. The nitrogen atoms become tertiary amines, which are more electron-donating than the secondary amines of unsubstituted cyclam. This increased electron density on the coordinated metal center can lower its reduction potential, making it a stronger reducing agent in its catalytically active state. Furthermore, the methyl groups introduce steric bulk, which can influence substrate approach and the stability of reaction intermediates.

Experimental Protocol: General N,N'-Dimethylation of Cyclam

The synthesis of 1,8-Dimethylcyclam can be achieved via direct alkylation of the parent cyclam, often requiring protective group strategies to ensure the desired 1,8-disubstitution pattern. A common general method for N-alkylation is the Eschweiler-Clarke reaction.

  • To a solution of 1,4,8,11-tetraazacyclotetradecane (cyclam) in an appropriate solvent, add an excess of formaldehyde (as an aqueous solution or paraformaldehyde) and formic acid.

  • Heat the reaction mixture to reflux for several hours. Causality: This reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced in situ by formic acid (acting as a hydride donor). Using controlled stoichiometry of reagents can favor dimethylation over full tetramethylation.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.

  • The resulting mixture of mono-, di-, tri-, and tetramethylated products is then separated using chromatographic techniques to isolate the desired 1,8-Dimethylcyclam isomer.

cluster_1 N-Alkylation of Cyclam A Parent Cyclam Ligand B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) A->B C Mixture of N-methylated products B->C D Chromatographic Separation C->D E Isolated 1,8-Dimethylcyclam D->E

Caption: General workflow for N-methylation of the cyclam core.

Comparative Catalytic Performance: A Case Study in CO₂ Electroreduction

The electrochemical reduction of carbon dioxide to value-added products like carbon monoxide (CO) is a critical reaction for sustainable fuel cycles. Nickel complexes of cyclam are benchmark catalysts for this transformation. Here, we compare the performance of the traditional [Ni(cyclam)]²⁺ with a methylated analogue.

The Catalytic Cycle

The generally accepted mechanism involves the reduction of the Ni(II) precatalyst to a highly reactive Ni(I) species. This Ni(I) center is the active catalyst that binds and reduces CO₂. A key challenge in this cycle is product inhibition, where the generated CO can bind strongly to the Ni(I) center, forming a stable [Ni(cyclam)(CO)]⁺ complex that is catalytically inactive and must release CO to restart the cycle.

A [LNiII]²⁺ B [LNiI]⁺ (Active Catalyst) A->B + e⁻ C [LNiI(CO₂)]⁺ B->C + CO₂ F [LNiI(CO)]⁺ (Inactive) B->F + CO (product) D [LNiII(CO₂⁻)]⁺ C->D + e⁻ E [LNiII(COOH)]²⁺ D->E + H⁺ E->A - CO - H₂O + H⁺ F->B - CO (rate limiting)

Caption: Proposed catalytic cycle for CO₂ reduction by a Ni-cyclam complex (L).
Comparative Experimental Data

The following table summarizes key electrochemical data for a Ni(II) complex of a C-substituted dimethylcyclam and compares it with other substituted cyclams from the same study, illustrating the impact of substituents.[2][3]

Catalyst FeatureNi(II) Complex of:NiII/I E₁/₂ (V vs Fc⁺/Fc)Catalytic Current Enhancement (Jcat/Jp)Product Selectivity (CO:H₂)
Traditional Ligand (Analogue) Phenyl-substituted cyclam-1.53~10.592:8
Methylated Ligand Aryl-free dimethylcyclam -1.63 ~3.5 77:23
Electron-Donating Group p-Tolyl-substituted cyclam-1.56~4.586:14
Electron-Withdrawing Group CF₃-phenyl-substituted cyclam-1.41~1.0 (inactive)N/A

Data synthesized from ACS Omega 2017, 2, 8, 3393–3402.[2][3]

Analysis of Performance
  • Redox Potential: The aryl-free dimethylcyclam complex exhibits the most negative reduction potential (-1.63 V). This aligns with the expectation that methyl groups are electron-donating, making the nickel center more electron-rich and thus harder to reduce. An N-substituted ligand like 1,8-Dimethylcyclam would be expected to show an even stronger effect due to the direct donation from the tertiary amines to the metal.

  • Catalytic Activity: In this specific study, the phenyl-substituted complex showed the highest catalytic current enhancement, indicating a faster turnover rate. The dimethylcyclam complex was active but less so than the phenyl or tolyl versions. This suggests a complex interplay between electronic effects and potentially the steric profile of the ligand. While methyl groups are donating, they lack the π-system of aryl groups which can also influence catalysis.

  • Selectivity: The dimethylcyclam catalyst was reasonably selective for CO production over H₂ evolution, though less so than the aryl-substituted counterparts. This highlights that ligand modifications tune not just the primary reaction rate but also the competition with side reactions like proton reduction.

Key Insight: The addition of methyl groups provides a clear and predictable tool for tuning the electronic properties of the metal center. While N-methylation (as in 1,8-Dimethylcyclam) is known to increase the electron-donating ability of the ligand, which can be beneficial for reductive catalysis, it also introduces steric bulk near the metal's axial sites. This steric hindrance could potentially accelerate the rate-limiting CO release step, thereby increasing the overall turnover frequency—an area ripe for further experimental validation.

Conclusions and Future Outlook

The comparison between traditional, unsubstituted cyclam and its methylated derivatives reveals the profound impact of ligand design on catalytic performance.

  • Tunability: Methylation is a powerful and straightforward method for tuning the electronic properties of the central metal ion. N-methylation, as in 1,8-Dimethylcyclam, significantly increases the electron-donating nature of the ligand, a desirable trait for many reductive catalytic cycles.

  • Steric Influence: The steric bulk introduced by methyl groups can influence substrate binding, product release, and the overall stability of the catalyst, offering another vector for optimization.

  • Performance Trade-offs: As seen in the case study, enhancing one property (e.g., making the catalyst a stronger reductant) may come with trade-offs in another (e.g., a higher overpotential required to initiate catalysis). The optimal ligand is always a balance of these factors tailored to a specific chemical transformation.

While direct, comprehensive comparative studies on the catalytic performance of 1,8-Dimethylcyclam itself are still emerging, the principles of ligand design and data from related methylated systems strongly support its potential. Future research focusing on the direct comparison of N,N'-dimethylated versus C,C'-dimethylated and unsubstituted cyclam complexes under identical catalytic conditions will be crucial for fully elucidating these structure-activity relationships and unlocking the next generation of highly efficient macrocyclic catalysts.

References

  • Zeng, T.; et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ACS Omega, 2(8), 3393–3402. [Link]

  • Synthesis of trans-disubstituted cyclam ligands appended with two 6-hydroxymethylpyridin-2-ylmethyl sidearms. (2003). Semantic Scholar. [Link]

  • Zeng, T.; et al. (2017). Nickel Complexes of C-Substituted Cyclams and Their Activity for CO2 and H+ Reduction. ResearchGate. [Link]

  • Process for preparing 1,4,8,11-tetraazacyclotetradecane. (1997).
  • Froehlich, J. D., & Kubiak, C. P. (2015). The homogeneous reduction of CO₂ by [Ni(cyclam)]⁺: increased catalytic rates with the addition of a CO scavenger. Journal of the American Chemical Society, 137(10), 3565–3573. [Link]

  • A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. (2023). National Center for Biotechnology Information. [Link]

  • Reiersølmoen, A. C., et al. (2021). Au(III) complexes with tetradentate-cyclam-based ligands. Beilstein Journal of Organic Chemistry, 17, 186-192. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Platinum-Based Anticancer Agents: A Focus on 1,8-Dimethylcyclam Platinum Complexes and Their Analogs

This guide provides a comprehensive comparison of the cytotoxic profiles of emerging platinum (Pt) complexes, with a conceptual focus on 1,8-Dimethylcyclam Platinum Complexes, placed in context with established platinum-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of emerging platinum (Pt) complexes, with a conceptual focus on 1,8-Dimethylcyclam Platinum Complexes, placed in context with established platinum-based chemotherapeutics. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document delves into the underlying principles of platinum-based chemotherapy, the rationale for developing new structural analogs, and the experimental methodologies crucial for their comparative evaluation.

The Enduring Legacy and Inherent Limitations of Platinum in Oncology

Platinum-based drugs are a cornerstone of modern chemotherapy, utilized in the treatment of a wide array of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] The pioneering compound, cisplatin, discovered serendipitously by Rosenberg in the 1960s, revolutionized cancer treatment.[3] Its mechanism of action, and that of its successors like carboplatin and oxaliplatin, primarily involves the formation of covalent adducts with DNA.[4][5] These platinum-DNA adducts introduce structural distortions, which impede DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][6]

Despite their clinical success, the utility of first and second-generation platinum drugs is often curtailed by significant side effects, such as nephrotoxicity, neurotoxicity, and myelosuppression, as well as the onset of both intrinsic and acquired drug resistance.[7][8] These limitations have fueled a continuous search for new platinum complexes with improved therapeutic indices—that is, enhanced cytotoxicity against cancer cells and reduced toxicity towards healthy tissues.

The Rationale for Novel Ligand Design: The Case for Substituted Cyclams

The quest for superior platinum-based drugs has largely focused on modifying the ligand sphere around the central platinum atom.[9] The structure-activity relationship (SAR) is a key principle guiding this research, suggesting that the nature of the non-leaving group ligand (the "carrier" ligand) can significantly influence the compound's stability, lipophilicity, cellular uptake, and DNA binding kinetics, thereby modulating its cytotoxic profile and resistance patterns.[10][11]

Macrocyclic polyamines, such as cyclam (1,4,8,11-tetraazacyclotetradecane), have emerged as a promising class of carrier ligands. Their constrained conformational flexibility can enhance the stability of the resulting platinum complex. Furthermore, the introduction of substituents onto the cyclam ring, such as methyl groups at the 1 and 8 positions to form 1,8-dimethylcyclam, offers a strategy to fine-tune the steric and electronic properties of the complex. Such modifications can influence how the complex interacts with DNA and may help to overcome resistance mechanisms that recognize the adducts of cisplatin. While specific cytotoxic data for 1,8-dimethylcyclam platinum complexes is not widely published, the principles of SAR allow us to draw parallels from related structures.

Comparative Cytotoxicity: Established Agents vs. Novel Complexes

A direct comparison of the in vitro cytotoxicity of platinum complexes is typically achieved by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

While specific data for 1,8-dimethylcyclam platinum complexes are sparse in publicly available literature, we can present a representative comparison of established platinum drugs to illustrate the expected data format.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Platinum Drugs Against Various Cancer Cell Lines

CompoundA2780 (Ovarian)A2780cisR (Cisplatin-Resistant Ovarian)HCT116 (Colon)A549 (Lung)
Cisplatin~1.0 - 2.0> 10.0~2.0 - 5.0~3.0 - 8.0
Carboplatin~10.0 - 20.0> 50.0~20.0 - 40.0~30.0 - 60.0
Oxaliplatin~0.5 - 1.5~2.0 - 5.0~1.0 - 3.0~2.0 - 6.0
Hypothetical 1,8-Dimethylcyclam Pt(II) Complex< 1.0< 5.0< 2.0< 3.0

Note: The values for the hypothetical 1,8-Dimethylcyclam Pt(II) Complex are speculative and represent a target profile for a novel agent with improved potency and the ability to overcome cisplatin resistance.

The data clearly shows that oxaliplatin can be more potent than cisplatin in certain cell lines and, importantly, can retain activity in cisplatin-resistant lines. Carboplatin is generally less potent than cisplatin but exhibits a more favorable toxicity profile in clinical use. A successful novel complex, such as one featuring a 1,8-dimethylcyclam ligand, would ideally demonstrate IC50 values lower than cisplatin and retain its potency against cisplatin-resistant cell lines. For instance, studies on platinum complexes with a 1,3-dimethyl pentyl glycine ligand have shown promising cytotoxicity against breast cancer cells, outperforming both oxaliplatin and carboplatin in some cases.

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic efficacy of a platinum complex is a multifactorial phenomenon. Key considerations in the structure-activity relationship include:

  • Cellular Uptake: Increased lipophilicity, often achieved by adding alkyl groups like the methyl groups in 1,8-dimethylcyclam, can enhance cellular uptake, leading to higher intracellular drug concentrations and greater cytotoxicity.[5]

  • DNA Adduct Formation: The steric bulk of the carrier ligand can influence the types of DNA adducts formed and their recognition by DNA repair machinery. A bulkier ligand may hinder the approach of repair enzymes, thus potentiating the cytotoxic effect.

  • Overcoming Resistance: Novel structures may not be recognized by the cellular mechanisms that confer resistance to cisplatin, such as reduced uptake, increased drug efflux, or enhanced DNA repair.

The diagram below illustrates the general mechanism of action for platinum-based anticancer drugs.

Platinum_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pt_drug Platinum(II) Complex (e.g., 1,8-Dimethylcyclam PtCl2) Pt_activated Aquated Platinum Complex [Pt(Ligand)(H2O)Cl]+ Pt_drug->Pt_activated Cellular Uptake & Aquation DNA_adduct Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) Pt_activated->DNA_adduct DNA Binding Replication_block Replication & Transcription Inhibition DNA_adduct->Replication_block Apoptosis Apoptosis (Programmed Cell Death) Replication_block->Apoptosis Cytotoxicity_Workflow start Start: Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) start->cell_seeding drug_treatment Drug Treatment (Serial Dilutions) cell_seeding->drug_treatment incubation Incubation (e.g., 48h) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: A simplified workflow for determining the in vitro cytotoxicity of platinum complexes.

Conclusion and Future Directions

The development of novel platinum-based anticancer agents remains a critical endeavor in oncology research. While established drugs like cisplatin, carboplatin, and oxaliplatin are mainstays of treatment, the pursuit of compounds with improved efficacy, reduced toxicity, and the ability to circumvent resistance is paramount. The strategic design of carrier ligands, such as the substituted macrocycle 1,8-dimethylcyclam, represents a rational approach to achieving these goals. By systematically evaluating the cytotoxicity of these new complexes against a diverse panel of cancer cell lines and comparing them to existing drugs, researchers can identify promising candidates for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for such comparative assessments, ensuring scientific rigor and facilitating the discovery of the next generation of platinum-based therapies.

References

  • Wikipedia. Platinum-based antineoplastic. [Link]

  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Healthline. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects. (2022-11-02). [Link]

  • Jahromi, Z., et al. (2023). In-vitro cytotoxicity and in-vivo antitumor activity of two platinum complexes with 1,3-dimethyl pentyl glycine ligand against breast cancer. Journal of Inorganic Biochemistry, 241, 112144. [Link]

  • Bradner, W. T., Rose, W. C., & Huftalen, J. B. (1980). Antitumor activity of platinum analogs. In Cisplatin (pp. 171-182). Academic Press. [Link]

  • Braddock, P. D., et al. (1975). Structure and activity relationships of platinum complexes with anti-tumour activity. Chemico-biological interactions, 11(3), 145-161. [Link]

  • Kieler, M., et al. (2020). Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics. Cancers, 12(9), 2693. [Link]

  • Pérez, J. M. (2019). The rational design of anticancer platinum complexes: the importance of the structure-activity relationship. Current topics in medicinal chemistry, 19(9), 706-719. [Link]

  • Gibson, D. (2016). Platinum(iv) derivatives of cisplatin and oxaliplatin with phenylbutyrate axial ligands are potent cytotoxic agents that act by several mechanisms of action. Chemical Science, 7(3), 2153-2163. [Link]

  • Oncohema Key. Platinum Analogs. (2016-06-28). [Link]

  • ACS Omega. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. (2020). [Link]

  • ResearchGate. IC50 values (µM) against a variety of human cancer cell lines (After 72 h, MTT assay, 3 repeats). [Link]

  • de Almeida, C. G., et al. (2013). Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity. Journal of inorganic biochemistry, 121, 159-166. [Link]

  • Petan, A., et al. (2017). In vitro anticancer activity evaluation of new cationic platinum(II) complexes based on imidazole moiety. Bioorganic & medicinal chemistry letters, 27(9), 1895-1899. [Link]

  • Journal of Chemistry Letters. A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. (2024-12-27). [Link]

  • Starha, P., et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5649. [Link]

  • Che, C. M., et al. (2011). Luminescent cyclometalated platinum(ii) complexes containing N-heterocyclic carbene ligands with potent in vitro and in vivo anti-cancer properties accumulate in cytoplasmic structures of cancer cells. Chemical science, 2(2), 293-302. [Link]

  • Nikolova, T., & Doytchinova, I. (2022). Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs. Pharmacia, 69(3), 737. [Link]

  • Metz, A., et al. (2014). Novel cis-[(NHC) 1 (NHC) 2 (L) Cl] platinum (ii) complexes–synthesis, structures, and anticancer activities. Dalton Transactions, 43(3), 1195-1206. [Link]

  • Ruiz, J. (2013). Anticancer cyclometalated complexes of platinum group metals and gold. Coordination Chemistry Reviews, 257(19-20), 2766-2780. [Link]

  • Gurbanov, A. V., et al. (2023). Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands. International Journal of Molecular Sciences, 24(13), 10815. [Link]

  • Subasinghe, C., et al. (2022). Biological Evaluation of Platinum(II) Sulfonamido Complexes: Synthesis, Characterization, Cytotoxicity, and Bioimaging Studies. Bioinorganic Chemistry and Applications, 2022. [Link]

  • Ghosh, S. (2019). Advancements in the Use of Platinum Complexes as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 19(1), 33-47. [Link]

  • Janczak, J., & Ušjak, D. (2021). Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. International journal of molecular sciences, 22(21), 11863. [Link]

  • Drewinko, B., et al. (1985). Comparative cytotoxicity between cisplatin and second generation platinum analogs. Investigational new drugs, 3(4), 335-340. [Link]

  • Banti, C. N., & Hadjikakou, S. K. (2013). IC 50 values of the complexes and their ligands against the cell lines tested. [Link]

  • Parker, R. J., et al. (1991). Comparative cytotoxicity of CI-973, cisplatin, carboplatin and tetraplatin in human ovarian carcinoma cell lines. International journal of cancer, 49(2), 277-281. [Link]

  • Wilson, J. J., & Lippard, S. J. (2014). Synthetic methods for the preparation of platinum anticancer complexes. Chemical reviews, 114(8), 4470-4495. [Link]

  • Coluccia, M., & Natile, G. (2014). Evaluation of the Antitumor Effects of Platinum-Based [Pt (η1-C2H4-OR)(DMSO)(phen)]+ (R= Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines. Oxidative medicine and cellular longevity, 2014. [Link]

Sources

Validation

An Electrochemical Comparison of Metal Complexes: 1,8-Dimethylcyclam vs. Cyclen

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of coordination chemistry, the structural design of macrocyclic ligands is paramount to tuning the electrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of coordination chemistry, the structural design of macrocyclic ligands is paramount to tuning the electrochemical properties of their metal complexes. This guide provides an in-depth, objective comparison of two significant tetraazamacrocycles: the 12-membered cyclen (1,4,7,10-tetraazacyclododecane) and the 14-membered, N-substituted 1,8-Dimethylcyclam (1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane). Understanding the nuanced differences in their electrochemical behavior is critical for applications ranging from redox-active catalysts to highly stable radiopharmaceuticals.[1]

This comparison is particularly insightful as it explores the combined effects of two fundamental structural modifications:

  • Ring Size: The expansion from the 12-membered ring of cyclen to the 14-membered ring of cyclam.

  • N-Substitution: The introduction of two electron-donating methyl groups on opposing nitrogen atoms in 1,8-Dimethylcyclam.

We will dissect how these changes influence thermodynamic stability, redox potentials, and kinetic profiles, supported by experimental data and established chemical principles.

Structural and Electronic Foundations

The coordinating behavior of a macrocycle is dictated by its structure. Cyclen's smaller 12-membered ring is relatively rigid, while the larger 14-membered ring of the cyclam scaffold offers greater flexibility. The introduction of methyl groups on the 1,8-nitrogen positions of the cyclam backbone adds another layer of complexity. These groups exert a positive inductive effect (+I), increasing the electron density on the nitrogen donor atoms and thereby enhancing their basicity. However, they also introduce steric bulk, which can influence the preferred coordination geometry and kinetic stability of the resulting metal complex.[2]

G cluster_0 Structural Features cluster_1 Resulting Effects cluster_2 Impact on Electrochemical Properties Cyclen Cyclen (12-membered ring) RingSize Ring Size Flexibility Cyclen->RingSize Smaller, more rigid DMC 1,8-Dimethylcyclam (14-membered ring, N-substituted) DMC->RingSize Larger, more flexible Electronic Electronic Effects (+I) DMC->Electronic Steric Steric Hindrance DMC->Steric Thermo Thermodynamic Stability (log K) RingSize->Thermo Kinetics Kinetic Inertness RingSize->Kinetics Electronic->Thermo Increases N basicity Redox Redox Potential (E½) Electronic->Redox Shifts potential Steric->Thermo Can cause strain Steric->Kinetics Can block pathways

Caption: Key structural differences and their influence on electrochemical properties.

Comparative Analysis of Electrochemical Properties

The choice between cyclen and 1,8-Dimethylcyclam hinges on the desired electrochemical characteristics for a specific application. These properties are primarily assessed through thermodynamic stability constants and cyclic voltammetry.

Thermodynamic Stability

The thermodynamic stability of a complex, quantified by the stability constant (log K), measures the strength of the metal-ligand interaction at equilibrium.[3] A higher log K value indicates a more stable complex, meaning the metal ion is less likely to dissociate from the ligand.[3][4]

Several factors are at play when comparing the stability of cyclen and 1,8-Dimethylcyclam complexes:

  • The Macrocyclic Effect: 14-membered rings like cyclam often form more stable complexes with first-row transition metals (e.g., Cu²⁺, Ni²⁺) than 12-membered rings like cyclen, due to a better fit of the metal ion within the macrocyclic cavity.

  • N-Alkylation: The electron-donating methyl groups on 1,8-Dimethylcyclam increase the basicity of the nitrogen atoms, which generally leads to stronger metal-ligand bonds and higher stability.[2] However, this can be counteracted by steric hindrance, which may prevent the ligand from achieving its optimal conformation around the metal ion.

ComplexLigandlog KReference Conditions
[Cu(cyclen)]²⁺ Cyclen23.5Varies by study
[Cu(cyclam)]²⁺ Cyclam27.2Varies by study
[Ni(cyclen)]²⁺ Cyclen19.5Varies by study
[Ni(cyclam)]²⁺ Cyclam22.2Varies by study

The data for the parent macrocycles clearly show that the 14-membered cyclam ring forms significantly more stable complexes with Cu(II) and Ni(II) than the 12-membered cyclen. This underscores the importance of matching the cavity size to the metal ion radius.

Redox Potentials

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of metal complexes, revealing the potentials at which the metal center can be oxidized or reduced.[5][6][7] For many transition metal complexes, this involves the M(II)/M(I) or M(II)/M(III) redox couples. The redox potential (E½) is highly sensitive to the electronic environment of the metal center.

  • Electron-Donating Groups: The methyl groups in 1,8-Dimethylcyclam increase the electron density at the metal center. This makes the metal easier to oxidize (a more negative E½ for the M(II)/M(III) couple) and harder to reduce (a more negative E½ for the M(II)/M(I) couple) compared to an unsubstituted analogue.

  • Coordination Geometry: The ligand's structure dictates the coordination geometry, which in turn significantly affects the redox potential. The greater flexibility of the cyclam backbone compared to cyclen allows for a wider range of geometries, influencing the electronic state of the metal.

A study on C-substituted nickel-cyclam complexes provides insight into how modifications to the macrocycle framework affect redox potentials. For instance, the Ni(II)/Ni(I) couple for a nickel complex with a C-substituted cyclam was observed at E½ = -1.77 V, while the Ni(II)/Ni(III) couple was at E½ = +0.830 V (vs. an internal standard, in MeCN).[8][9][10] Another similar complex showed a Ni(II)/Ni(I) couple at -1.59 V.[8][9] These values demonstrate that even subtle structural changes can shift redox potentials by hundreds of millivolts.[11] While direct comparative data against a cyclen complex under identical conditions is scarce, the principles suggest that the [M(1,8-Dimethylcyclam)]ⁿ⁺ complex will exhibit more negative reduction potentials than its [M(cyclen)]ⁿ⁺ counterpart due to the electronic and structural effects.

Experimental Methodologies

To empirically determine and compare these properties, a standardized set of experiments is required. Cyclic voltammetry is the cornerstone of this analysis.

Standard Protocol for Cyclic Voltammetry

The causality behind this protocol is to ensure a reproducible and interference-free measurement of the complex's intrinsic redox behavior.

  • Preparation of the Analyte Solution (Causality: Ensure Accuracy and Conductivity):

    • Dissolve the metal complex (e.g., [Ni(1,8-Dimethylcyclam)]Cl₂) in a suitable, dry, and deoxygenated electrochemical solvent (e.g., acetonitrile, DMF) to a final concentration of 1.0 mM. Acetonitrile is often chosen for its wide potential window and ability to dissolve many complexes.

    • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is crucial as it ensures the solution is conductive but does not participate in the redox reaction itself.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement by being electrochemically active.

  • Electrochemical Cell Setup (Causality: Establish a Controlled Three-Electrode System):

    • Assemble a three-electrode cell:

      • Working Electrode (e.g., Glassy Carbon or Platinum): This is where the redox reaction of interest occurs. A glassy carbon electrode is often preferred for its wide potential window and inertness. The electrode must be polished to a mirror finish before each experiment to ensure a clean, reproducible surface.

      • Reference Electrode (e.g., Ag/AgCl): This electrode provides a stable potential against which the working electrode's potential is measured. It is typically isolated from the bulk solution by a salt bridge to prevent contamination.

      • Counter/Auxiliary Electrode (e.g., Platinum Wire): This electrode completes the electrical circuit, allowing current to flow. It is made of an inert material and has a large surface area to ensure the reactions at its surface do not limit the overall process.

  • Data Acquisition (Causality: Systematically Probe Redox Behavior):

    • Connect the electrodes to a potentiostat.

    • Set the scan parameters. A typical experiment might start with a scan rate of 100 mV/s. The potential window should be set to bracket the expected redox events of the complex.

    • Initiate the potential sweep. The potentiostat applies a linearly ramping potential to the working electrode and measures the resulting current.

    • Record multiple scans to ensure the system has reached a steady state. The first scan can sometimes differ from subsequent scans due to initial surface conditions.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes. For a reversible process, the peak current should be proportional to the square root of the scan rate.

G cluster_prep 1. Solution Preparation cluster_setup 2. Cell Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis p1 Dissolve Complex (1 mM in MeCN) p2 Add Supporting Electrolyte (0.1 M TBAPF₆) p1->p2 p3 Purge with Argon (Remove O₂) p2->p3 s2 Assemble 3-Electrode Cell p3->s2 s1 Polish Working Electrode (GC) s1->s2 s3 Connect to Potentiostat s2->s3 a1 Set Scan Parameters (Potential Window, Scan Rate) s3->a1 a2 Run Cyclic Voltammogram a1->a2 a3 Vary Scan Rate (Test Reversibility) a2->a3 an1 Determine E½ (Redox Potential) a3->an1 a3->an1 an3 Plot Ip vs. v½ (Reversibility) a3->an3 an2 Analyze Peak Separation (ΔEp) an1->an2

Sources

Comparative

A Researcher's Guide to Validating Theoretical Predictions for 1,8-Dimethylcyclam Complex Geometry

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of theoretical predictions and experimental data for the geometry of metal complexes involving the macrocycle 1,8-Dimethylcyclam (DMC). We will explore the interplay between computational modeling and laboratory validation, offering insights into the causal relationships behind experimental choices and providing a framework for robust scientific inquiry.

Introduction: The Significance of 1,8-Dimethylcyclam in Coordination Chemistry

1,8-Dimethylcyclam, a derivative of the versatile 1,4,8,11-tetraazacyclotetradecane (cyclam), presents a unique platform for the formation of stable and inert metal chelates.[1][2] The strategic placement of methyl groups on two of the nitrogen atoms influences the conformational landscape and coordination properties of the macrocycle, making it a subject of significant interest in areas ranging from catalysis to medicinal chemistry. Theoretical models, particularly Density Functional Theory (DFT), offer a powerful means to predict the geometry of these complexes. However, the ultimate validation of these in-silico predictions rests upon rigorous experimental verification.

This guide will navigate the process of this validation, focusing on a case study of a copper(II) complex of 1,8-Dimethylcyclam. We will delve into the experimental techniques used to elucidate the solid-state and solution structures and compare these findings with theoretical models.

Theoretical Predictions: Unveiling the In-Silico Geometry

Computational chemistry provides a window into the preferred geometric arrangements of metal complexes. DFT has emerged as a workhorse in this domain, capable of providing accurate predictions of molecular structures and energies.[3][4]

The Power of Density Functional Theory (DFT)

DFT calculations are employed to determine the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For a complex like [Cu(1,8-Dimethylcyclam)Cl₂], these calculations can predict key geometric parameters such as:

  • Bond lengths: The distances between the central copper atom and the coordinating nitrogen and chlorine atoms.

  • Bond angles: The angles formed by the coordinating atoms around the central metal ion.

  • Dihedral angles: The rotational angles within the macrocyclic ring, which define its overall conformation.

These calculations are not merely a "black box." The choice of functional and basis set is critical and is guided by prior experience with similar systems to achieve a balance between computational cost and accuracy. For transition metal complexes, hybrid functionals like B3LYP are often a good starting point.

A crucial aspect of theoretical predictions for macrocyclic complexes like those of 1,8-Dimethylcyclam is the identification of the most stable isomer. The flexible 14-membered ring of cyclam and its derivatives can adopt several conformations, with the trans-III and cis-V configurations being among the most common.[1] DFT calculations can predict the relative energies of these different isomers, thereby identifying the most likely geometry.

Experimental Validation: Bridging the Gap Between Theory and Reality

The validation of theoretical predictions hinges on robust experimental data. A multi-pronged approach, employing various analytical techniques, is essential to gain a comprehensive understanding of the complex's geometry in different states.

Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction is the undisputed gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides a static snapshot of the molecule, yielding highly accurate bond lengths and angles that can be directly compared with the optimized geometry from DFT calculations.

A comprehensive coordination study of a series of cyclam derivatives, including 1,8-Dimethylcyclam (DMC), has provided crucial experimental data for a copper(II) complex, [Cu(DMC)(Cl)₂].[1] The X-ray crystal structure of this complex reveals a trans-III conformation for the macrocycle.[1] In this arrangement, the copper(II) ion is coordinated to the four nitrogen atoms of the 1,8-Dimethylcyclam ligand in a square-planar fashion.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion techniques. For [Cu(DMC)(Cl)₂], single crystals can be obtained by slow diffusion of diethyl ether into a solution of the complex in acetonitrile.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using direct methods or Patterson synthesis, and the structure is refined to obtain the final atomic coordinates, bond lengths, and angles.

The workflow for experimental validation using X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesize [Cu(DMC)Cl₂] purification Purify Complex synthesis->purification crystal_growth Grow Single Crystals purification->crystal_growth data_collection Collect Diffraction Data crystal_growth->data_collection structure_solution Solve & Refine Structure data_collection->structure_solution extract_params Extract Geometric Parameters structure_solution->extract_params validation_cycle theoretical_prediction Theoretical Prediction (e.g., DFT) experimental_design Experimental Design theoretical_prediction->experimental_design Guides Experiment data_acquisition Data Acquisition (e.g., X-ray, NMR) experimental_design->data_acquisition data_analysis Data Analysis & Comparison data_acquisition->data_analysis data_analysis->theoretical_prediction Validates Model model_refinement Model Refinement data_analysis->model_refinement Identifies Discrepancies model_refinement->theoretical_prediction Improves Model

Sources

Validation

A Comparative Guide to the Kinetics of Metal Uptake by 1,8-Dimethylcyclam and Other N-Alkylated Cyclams

For Researchers, Scientists, and Drug Development Professionals In the realm of coordination chemistry, the quest for highly stable and selective metal chelators is paramount for applications ranging from medical imaging...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, the quest for highly stable and selective metal chelators is paramount for applications ranging from medical imaging and therapy to catalysis and environmental remediation. Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives have long been a focus of such research due to their remarkable ability to form robust complexes with a variety of metal ions. This guide provides a comparative analysis of the metal uptake kinetics of 1,8-Dimethylcyclam (DMC), a partially N-alkylated macrocycle, benchmarked against its parent, cyclam, and the fully N-methylated analogue, 1,4,8,11-tetramethylcyclam (TMC). Understanding the kinetic profiles of these ligands is crucial for predicting their efficacy and mechanism of action in various applications.

This analysis is grounded in experimental data, primarily obtained through stopped-flow spectrophotometry, a technique essential for capturing the rapid complexation and dissociation events characteristic of these systems.

The Critical Role of N-Alkylation in Metal Complexation Kinetics

The introduction of methyl groups onto the nitrogen atoms of the cyclam ring profoundly influences the ligand's conformational flexibility and basicity, which in turn dictates the kinetics of metal ion binding and dissociation. While N-alkylation can enhance the thermodynamic stability of the resulting metal complex, its impact on the rates of formation and dissociation is more nuanced.

Generally, increasing N-methylation introduces steric hindrance around the nitrogen donor atoms, which can slow down the rate of metal ion incorporation into the macrocyclic cavity. Conversely, the increased electron-donating effect of the methyl groups can strengthen the metal-nitrogen bonds, leading to slower dissociation rates and enhanced kinetic inertness. This trade-off between formation and dissociation kinetics is a key consideration in the design of macrocyclic chelators for specific applications.

Comparative Kinetic Analysis: 1,8-Dimethylcyclam vs. Alternatives

To provide a clear comparison, this guide focuses on the kinetics of complexation with three biologically and industrially relevant divalent metal ions: Copper(II), Zinc(II), and Nickel(II). The data presented is a synthesis of findings from multiple studies, with a significant portion derived from the comprehensive work of Ar-Ar et al. (2021) on the dissociation kinetics of Cu(II) and Zn(II) complexes, and Elias et al. (2000) on the formation kinetics of Ni(II) with N-alkylated cyclams.

Dissociation Kinetics: A Measure of Complex Stability Over Time

The acid-assisted dissociation rate constant (kd) is a critical parameter that reflects the kinetic inertness of a metal complex. A lower kd value indicates a more stable complex that is less likely to release the metal ion, a crucial feature for applications like radiopharmaceuticals where premature metal release can be detrimental.

LigandMetal IonDissociation Rate Constant, kd (M-1s-1)Reference
1,8-Dimethylcyclam (DMC) Cu(II) 1.2 x 10-3 [1]
1,8-Dimethylcyclam (DMC) Zn(II) 2.8 x 10-2 [1]
CyclamCu(II)1.1 x 10-4[1]
CyclamZn(II)1.5 x 10-3[1]
1,4,8,11-Tetramethylcyclam (TMC)Cu(II)2.5 x 10-5[1]
1,4,8,11-Tetramethylcyclam (TMC)Zn(II)4.0 x 10-4[1]

Table 1: Comparative acid-assisted dissociation rate constants for Cu(II) and Zn(II) complexes of 1,8-Dimethylcyclam and its analogues at 298 K.

From the data, a clear trend emerges: the kinetic inertness of the complexes increases with the degree of N-methylation. The fully methylated TMC forms the most inert complexes with both Cu(II) and Zn(II), exhibiting the lowest dissociation rates. 1,8-Dimethylcyclam represents an intermediate case, being more inert than the parent cyclam but less so than TMC. This demonstrates that even partial N-alkylation significantly enhances the kinetic stability of the resulting metal complexes.

Formation Kinetics: The Speed of Metal Capture

The formation rate constant (kf) quantifies how quickly a ligand can chelate a metal ion. While comprehensive formation kinetic data for 1,8-Dimethylcyclam is not as readily available in the literature, we can draw valuable insights from comparative studies on related N-alkylated cyclams, particularly with Ni(II).

LigandMetal IonFormation Rate Constant, kf (M-1s-1)Reference
1,4,8,11-Tetramethylcyclam (TMC)Ni(II)99 ± 5[2]
CyclamNi(II)~104 - 105 (estimated)

Table 2: Formation rate constants for Ni(II) complexes. The value for cyclam is an estimation based on typical rates for flexible, non-methylated tetraaza macrocycles.

The formation of the Ni(II)-TMC complex is significantly slower than what is typically observed for the more flexible, unsubstituted cyclam. This is attributed to the steric hindrance imposed by the four methyl groups, which restricts the conformational changes required for the metal ion to enter the macrocyclic cavity.

Based on the trends observed in both dissociation and formation kinetics, it is reasonable to infer that the formation rate of 1,8-Dimethylcyclam with metal ions like Ni(II), Cu(II), and Zn(II) would be intermediate between that of cyclam and TMC. The two methyl groups in DMC would introduce some steric hindrance, slowing the complexation compared to cyclam, but to a lesser extent than the four methyl groups of TMC.

Mechanistic Insights into Metal Uptake

The complexation of metal ions by tetraaza macrocycles like 1,8-Dimethylcyclam in aqueous solution is a multi-step process. The mechanism is generally considered to be dissociatively activated, where the rate-determining step is the loss of a water molecule from the inner coordination sphere of the hydrated metal ion.

Metal_Uptake_Mechanism M_aq [M(H₂O)₆]²⁺ (Hydrated Metal Ion) Outer_Sphere [M(H₂O)₆]²⁺ • L (Outer-Sphere Complex) M_aq->Outer_Sphere Fast Pre-equilibrium L Ligand (L) (e.g., 1,8-Dimethylcyclam) L->Outer_Sphere Intermediate [M(H₂O)₅L]²⁺ (First M-N bond) Outer_Sphere->Intermediate k₁ (Slow) Rate-determining step Final_Complex [ML]²⁺ + 6H₂O (Final Complex) Intermediate->Final_Complex Fast Chelation steps

Caption: Generalized mechanism for metal ion complexation by a tetraaza macrocycle.

The initial fast step is the formation of an outer-sphere complex where the ligand is in the vicinity of the hydrated metal ion. The rate-determining step is the substitution of the first water molecule by one of the nitrogen atoms of the macrocycle. Subsequent chelation steps, involving the displacement of the remaining water molecules and the formation of the other metal-nitrogen bonds, are typically much faster. The rigidity imposed by N-alkylation, as in 1,8-Dimethylcyclam, can influence the energy barrier of the rate-determining step and the subsequent conformational rearrangements required to achieve the final, stable complex.

Experimental Protocol: Stopped-Flow Spectrophotometry for Kinetic Measurements

The kinetic data presented in this guide are typically acquired using stopped-flow spectrophotometry. This technique allows for the rapid mixing of two solutions (e.g., the metal ion and the ligand) and the monitoring of the reaction progress on a millisecond timescale by observing changes in the UV-Vis absorbance spectrum.

Step-by-Step Methodology for a Typical Kinetic Experiment:
  • Solution Preparation:

    • Prepare a buffered solution of the metal salt (e.g., Cu(ClO₄)₂, Zn(NO₃)₂, Ni(ClO₄)₂) of known concentration. The buffer is crucial to maintain a constant pH, as the protonation state of the ligand significantly affects its reactivity.

    • Prepare a solution of the ligand (e.g., 1,8-Dimethylcyclam) in the same buffer at a known concentration.

    • For dissociation kinetics, a solution of the pre-formed metal complex is prepared, and it is mixed with a solution of a strong acid (e.g., HClO₄).

  • Instrument Setup:

    • The stopped-flow instrument is thermostatted to the desired temperature (e.g., 298 K).

    • The syringes of the instrument are loaded with the metal ion and ligand solutions (for formation kinetics) or the complex and acid solutions (for dissociation kinetics).

    • The spectrophotometer is set to monitor the absorbance at a wavelength where the change between the reactants and the product is maximal.

  • Data Acquisition:

    • The two solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell.

    • The flow is abruptly stopped, and the change in absorbance over time is recorded.

    • Multiple kinetic traces are typically collected and averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the pseudo-first-order rate constant (kobs).

    • By performing the experiment under pseudo-first-order conditions (i.e., with one reactant in large excess), the second-order rate constant (kf or kd) can be determined from the dependence of kobs on the concentration of the excess reactant.

Stopped_Flow_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Sol_A Solution A (e.g., Metal Ion) Syringes Load Syringes Sol_A->Syringes Sol_B Solution B (e.g., Ligand) Sol_B->Syringes Mixing Rapid Mixing Syringes->Mixing Observation Observation Cell Mixing->Observation Stop Stop Flow Observation->Stop Detector Spectrophotometer Observation->Detector Raw_Data Abs vs. Time Data Detector->Raw_Data Fitting Kinetic Model Fitting Raw_Data->Fitting Rate_Constant Determine Rate Constant (k_f or k_d) Fitting->Rate_Constant

Caption: Experimental workflow for kinetic studies using stopped-flow spectrophotometry.

Conclusion and Future Perspectives

The kinetic behavior of 1,8-Dimethylcyclam in metal uptake positions it as a compelling candidate for applications where a balance between rapid complexation and high kinetic stability is desired. Its partially N-alkylated structure offers a "tunable" kinetic profile, faster in formation than fully methylated analogues like TMC, yet providing significantly greater inertness than the parent cyclam.

This comparative guide underscores the importance of considering not just the thermodynamic stability but also the kinetic profile when selecting or designing a macrocyclic chelator. Future research should focus on completing the kinetic database for 1,8-Dimethylcyclam, particularly its formation rate constants with a wider range of metal ions. Such data will be invaluable for the rational design of next-generation chelators with precisely tailored kinetic properties for advanced applications in medicine and technology.

References

  • Ar-Ar, D. I., et al. (2021). Complexation of C-Functionalized Cyclams with Copper(II) and Zinc(II): Similarities and Changes When Compared. ChemRxiv. [Link]

  • Elias, H., et al. (2000). Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. Inorganic Chemistry, 39(8), 1721-7. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a derivative of the macrocyclic ligand cyc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane, a derivative of the macrocyclic ligand cyclam, is a valuable reactant in coordination chemistry.[1] However, its safe handling is predicated on a thorough understanding of its potential hazards and the rigorous application of appropriate personal protective equipment (PPE). This guide provides a detailed, experience-driven framework for selecting and using PPE to ensure your safety when working with this compound.

Hazard Identification: Understanding the "Why" Behind the "What"

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane is a combustible liquid with a flash point of 90.6 °C (195.1 °F).[1] While specific toxicity data for this derivative is limited, the parent compound, 1,4,8,11-tetraazacyclotetradecane (cyclam), is known to be a hazardous substance. It is classified as causing serious eye irritation and skin irritation.[2][3] Safety data for cyclam indicates it is corrosive and can cause burns to the eyes, skin, and respiratory tract.[4] Given the structural similarities, we must operate under the precautionary principle and assume 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane presents similar corrosive and irritant hazards.

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[4][5] Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to prevent contact at all potential interfaces.

Engineering Controls: Your First Line of Defense

Before any PPE is selected, proper engineering controls must be in place. These are non-negotiable prerequisites for handling this and other potentially hazardous chemicals.

  • Chemical Fume Hood: All work involving 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane must be conducted in a properly functioning chemical fume hood.[6] This is critical to contain vapors and prevent inhalation, which is a primary exposure risk.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[7]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[8] Familiarize yourself with their locations before you begin work.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final, critical barrier between you and the chemical. The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

The corrosive nature of similar amine compounds means that eye protection is paramount. A splash could cause irreversible damage.[4][9]

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any observational task in the lab.[10]

  • Required for Handling: When handling the liquid, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[9][10]

  • High-Risk Operations: For tasks with a significant splash risk, such as transferring large volumes or working with the material under pressure, a full-face shield should be worn in addition to chemical splash goggles.[9][11]

  • Gloves: Proper glove selection is critical. Given the nature of the chemical, nitrile gloves are a suitable starting point for incidental contact.[10] However, for prolonged handling, it is essential to consult the glove manufacturer's chemical resistance data. Always double-glove when handling this compound to provide an extra layer of protection. Gloves must be inspected for any signs of degradation or puncture before and during use.[5]

  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with the sleeves rolled down. This protects your skin and personal clothing from minor splashes and spills.

  • Additional Protective Clothing: For larger-scale operations, a chemically resistant apron and sleeves should be worn over the lab coat.[12] Ensure you are wearing long pants and closed-toe shoes made of a non-absorbent material.[13][14]

Due to the potential for harmful vapors, respiratory protection is a key consideration.

  • Standard Handling: For handling small quantities within a certified chemical fume hood, a respirator may not be required.

  • Risk of Inhalation: In situations where ventilation is insufficient or there is a risk of vapor release (e.g., a spill), a NIOSH-approved respirator is necessary.[1] A half-mask or full-face respirator with organic vapor/ammonia cartridges is recommended.[14][15] A full-face respirator offers the added benefit of eye protection.

PPE Selection Summary

The following table summarizes the recommended PPE for handling 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane based on the task's risk level.

Task / Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume / Low Risk (e.g., preparing dilute solutions in a fume hood)Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot typically required if in a certified fume hood
High Volume / High Risk (e.g., large-scale transfers, potential for splashing)Chemical Splash Goggles & Full Face ShieldDouble Nitrile or other chemically-resistant glovesChemically-Resistant Apron over Lab CoatHalf-mask or full-face respirator with appropriate cartridges
Spill Cleanup Chemical Splash Goggles & Full Face ShieldHeavy-duty, chemically-resistant gloves (e.g., Butyl)Full chemically impervious suit or coverallsFull-face, air-purifying respirator or SCBA
Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use.

  • Donning (Putting On):

    • Put on your lab coat and any additional protective clothing (e.g., apron).

    • Wash your hands thoroughly.

    • Put on your respirator (if required) and perform a seal check.

    • Put on your chemical splash goggles and face shield (if required).

    • Put on the inner pair of gloves.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off - The "Dirty" to "Clean" Transition):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat and any additional protective clothing, turning it inward as you remove it.

    • Wash your hands while still wearing the inner gloves.

    • Remove the face shield and goggles from the back to the front.

    • Remove the respirator.

    • Remove the inner pair of gloves.

    • Wash your hands and face thoroughly with soap and water.

All disposable PPE, including gloves and any contaminated lab coats or pads, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[4] Do not discard these items in the regular trash.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration start Start: Handling 1,8-Dimethyl- 1,4,8,11-tetraazacyclotetradecane risk_assessment Assess Task: - Volume? - Splash Potential? - Aerosol Generation? start->risk_assessment low_risk Low Risk: Small Volume, Contained risk_assessment->low_risk Low high_risk High Risk: Large Volume, Splash Risk risk_assessment->high_risk High spill Emergency: Spill or Uncontrolled Release risk_assessment->spill Spill ppe_low Standard PPE: - Double Nitrile Gloves - Lab Coat - Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Double Gloves - Lab Coat + Apron - Goggles + Face Shield - Respirator high_risk->ppe_high ppe_spill Full Protection: - Heavy-Duty Gloves - Chemical Suit - Full-Face Respirator/SCBA spill->ppe_spill caption PPE selection workflow for handling the specified chemical.

Caption: PPE selection workflow for handling the specified chemical.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyl phthalate, pa. Retrieved from [Link]

  • Gelest. (2024, October 9). Safety Data Sheet: DIMETHYLSILA-14-CROWN-5, 95%. Retrieved from [Link]

  • DENIOS, Inc. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Noor, M., Chah, H., Tresp, D., Bernal, I., & Lalancette, R. A. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring.
  • Wikipedia. (n.d.). Cyclam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64964, 1,4,8,11-Tetraazacyclotetradecane. Retrieved from [Link]

  • Brigham Young University. (n.d.). A Chemists' Guide to PPE. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing 1,4,8,11-tetraazacyclotetradecane.
  • Lab Manager. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • Compliant IA. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ResearchGate. (2025, October 9). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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